3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Beschreibung
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Eigenschaften
IUPAC Name |
5-cyclopropyl-2-(4-fluorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c13-9-3-5-10(6-4-9)16-12(14)7-11(15-16)8-1-2-8/h3-8H,1-2,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTDYQOCRWENFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649463 | |
| Record name | 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114957-51-5 | |
| Record name | 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Foreword: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged scaffold in drug discovery. The target molecule of this guide, 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, is a prime example of a highly functionalized pyrazole derivative with significant potential in the development of novel pharmaceuticals. The strategic incorporation of a cyclopropyl group at the 3-position, a fluorophenyl moiety at the 1-position, and an amine at the 5-position creates a molecule with a distinct three-dimensional structure and electronic distribution, making it an attractive candidate for targeting a range of biological macromolecules. This guide provides a comprehensive overview of a reliable and efficient synthesis route for this important compound, aimed at researchers and professionals in the field of drug development.
Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design
A retrosynthetic analysis of the target molecule, this compound, reveals a clear and convergent synthetic strategy. The core pyrazole ring is most logically formed through a cyclocondensation reaction, a classic and robust method for pyrazole synthesis.[2][3] This disconnection leads to two key starting materials: a substituted hydrazine and a β-ketonitrile.
Caption: Synthesis of (4-fluorophenyl)hydrazine hydrochloride.
Experimental Protocol: Synthesis of (4-fluorophenyl)hydrazine Hydrochloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluoroaniline | 111.12 | 11.1 g | 0.1 |
| Concentrated HCl | 36.46 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 |
| Sodium Metabisulfite (Na₂S₂O₅) | 190.11 | 20.9 g | 0.11 |
| Water | 18.02 | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-fluoroaniline in concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.
-
In a separate beaker, prepare a solution of sodium metabisulfite in water and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the sodium metabisulfite solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Heat the reaction mixture to 70-80 °C for 1 hour to complete the reduction.
-
Cool the mixture in an ice bath to precipitate the (4-fluorophenyl)hydrazine hydrochloride.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Trustworthiness: This protocol is a well-established method for the synthesis of arylhydrazines. The use of a diazonium salt intermediate is a standard and reliable transformation in aromatic chemistry. The reduction step is also a classic procedure with predictable outcomes.
Synthesis of 3-cyclopropyl-3-oxopropanenitrile
3-cyclopropyl-3-oxopropanenitrile is the β-ketonitrile component of the cyclocondensation. While commercially available, it can also be synthesized in the laboratory. A common method involves the Claisen condensation of cyclopropyl methyl ketone with a suitable C1 electrophile, such as a formic acid ester, followed by cyanation.
Reaction Scheme:
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a novel heterocyclic amine with potential applications in drug discovery and development. Recognizing the critical role of physicochemical properties in determining the pharmacokinetic and pharmacodynamic profile of a drug candidate, this document outlines the essential experimental protocols and theoretical considerations for a thorough evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation. While specific experimental data for this compound is not yet publicly available, this guide serves as a robust roadmap for its complete characterization.
Introduction: The Significance of Physicochemical Profiling
This compound belongs to the pyrazole class of compounds, a versatile scaffold known for a wide range of biological activities.[1][2] The specific substitutions of a cyclopropyl group at the 3-position, a 4-fluorophenyl group at the 1-position, and an amine group at the 5-position suggest a unique electronic and steric profile that warrants detailed investigation. A comprehensive understanding of its physicochemical properties is paramount as these parameters directly influence its absorption, distribution, metabolism, and excretion (ADME), as well as its potential for formulation into a viable drug product.[3][4]
This guide will detail the methodologies for determining the following core physicochemical properties:
-
Identity and Purity: Confirmation of the chemical structure and assessment of purity.
-
Molecular Weight and Formula: Fundamental molecular characteristics.
-
Melting Point: An indicator of purity and solid-state properties.
-
Solubility: A critical factor for bioavailability and formulation.[5][6][7][8]
-
Lipophilicity (logP/logD): A key determinant of membrane permeability and distribution.[3][9][10]
-
Ionization Constant (pKa): Governs the charge state of the molecule at different physiological pH values.
-
Spectral Characteristics: Spectroscopic fingerprint for identification and structural elucidation.
Molecular Identity and Purity
Prior to any detailed physicochemical analysis, it is imperative to confirm the chemical identity and purity of the synthesized compound.
| Property | Data | Source |
| Molecular Formula | C₁₂H₁₂FN₃ | [11] |
| Molecular Weight | 217.24 g/mol | [11] |
| CAS Number | 1114957-51-5 | [12] |
Experimental Workflow for Identity and Purity Confirmation
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- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
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- 7. rheolution.com [rheolution.com]
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- 12. 1114957-51-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
An In-depth Technical Guide to 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Modern Drug Discovery
3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS Number: 1114957-51-5) is a heterocyclic compound that stands at the intersection of several key motifs in medicinal chemistry. The pyrazole core is a well-established "privileged scaffold," meaning it is a structural framework that can bind to a variety of biological targets, leading to a wide range of therapeutic applications.[1][2][3] Pyrazole derivatives have been successfully developed into drugs for treating inflammation, cancer, microbial infections, and neurological disorders.[4][5][6]
The structure of this particular amine is further distinguished by two critical substituents: a cyclopropyl group at the 3-position and a 4-fluorophenyl group at the 1-position of the pyrazole ring. The cyclopropyl moiety is often introduced into drug candidates to improve metabolic stability, enhance potency, and modulate conformation.[7] The 4-fluorophenyl group is a common feature in many pharmaceuticals, where the fluorine atom can enhance binding affinity, improve metabolic resistance, and increase bioavailability. The strategic combination of these three structural elements—the pyrazole core, the cyclopropyl ring, and the fluorinated phenyl group—makes this compound a highly promising building block for the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering insights for researchers engaged in drug discovery and development.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its key physicochemical properties can be calculated or inferred from its structure. These properties are essential for designing synthetic routes, purification strategies, and formulation studies.
| Property | Value | Source |
| CAS Number | 1114957-51-5 | Internal Data |
| Molecular Formula | C₁₂H₁₂FN₃ | Internal Data |
| Molecular Weight | 217.24 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DCM | Inferred from structure |
| logP (predicted) | 2.5 - 3.5 | Inferred from structure |
Synthesis and Purification: A Mechanistic Approach
The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative. This approach is highly efficient and allows for significant structural diversity.
The proposed synthesis of this compound follows this established pathway, starting from 3-cyclopropyl-3-oxopropanenitrile and (4-fluorophenyl)hydrazine. The reaction proceeds through a two-step mechanism within a single pot:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the (4-fluorophenyl)hydrazine on the carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the nitrile carbon. This cyclization step, followed by tautomerization, yields the final aromatic 5-aminopyrazole product.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on established methods for 5-aminopyrazole synthesis. Optimization of reaction time, temperature, and purification may be required.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyclopropyl-3-oxopropanenitrile (1.0 equivalent).
-
Dissolve the starting material in a suitable solvent, such as absolute ethanol.
-
Add (4-fluorophenyl)hydrazine hydrochloride (1.1 equivalents) to the solution.
-
Add a mild base, such as triethylamine or sodium acetate (1.2 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 30 minutes to allow for initial hydrazone formation.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Dilute the residue with water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to yield the pure this compound.
-
Analytical Characterization
To confirm the identity, structure, and purity of the synthesized compound, a combination of spectroscopic and analytical techniques is essential.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Signals in the 7.0-7.5 ppm range corresponding to the 4-fluorophenyl group, showing characteristic splitting patterns due to fluorine-hydrogen coupling. - Pyrazole Proton: A singlet around 5.5-6.0 ppm for the proton at the 4-position of the pyrazole ring. - Amine Protons: A broad singlet for the -NH₂ group, which may be exchangeable with D₂O. - Cyclopropyl Protons: A complex multiplet in the upfield region (0.5-2.0 ppm) for the cyclopropyl ring protons. |
| ¹³C NMR | - Aromatic Carbons: Signals in the 115-165 ppm range. The carbon attached to the fluorine will show a large coupling constant (¹JC-F).[8] - Pyrazole Carbons: Signals corresponding to the C3, C4, and C5 carbons of the pyrazole ring. - Cyclopropyl Carbons: Signals in the upfield region (0-15 ppm). |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): An exact mass peak corresponding to the molecular weight of the compound (217.24 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| Infrared (IR) Spectroscopy | - N-H Stretching: A pair of absorption bands in the 3200-3400 cm⁻¹ region, characteristic of a primary amine. - C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ range. - C-F Stretching: A strong absorption band around 1200-1250 cm⁻¹. |
Potential Applications in Drug Discovery
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[1][2] The specific structural features of this compound make it a compelling candidate for further elaboration into potent therapeutic agents.
-
Anticancer Activity: Many pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines.[6][9] The amine group at the 5-position serves as a convenient handle for further functionalization to synthesize libraries of compounds for screening as kinase inhibitors or other anticancer agents.
-
Anti-inflammatory and Analgesic Agents: Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX).[4]
-
Antimicrobial Agents: The pyrazole nucleus is present in several compounds with potent antibacterial and antifungal activities.[3]
-
Neurological and Metabolic Disorders: Substituted pyrazoles have been investigated as antagonists for receptors involved in neurological and metabolic conditions, such as cannabinoid receptor 1 (CB1) antagonists for obesity.[7]
The combination of the metabolically robust cyclopropyl group and the bioavailability-enhancing fluorophenyl moiety suggests that derivatives of this compound could possess favorable pharmacokinetic profiles, making them attractive for lead optimization programs.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5]
In case of exposure, seek immediate medical attention. If skin or eye contact occurs, flush with copious amounts of water for at least 15 minutes.[10]
References
-
Chilin, A., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(15), 4895-907. Available at: [Link]
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(2025, July 31). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
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Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available at: [Link]
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PharmaTutor. (2013, December 5). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Available at: [Link]
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ResearchGate. (n.d.). Fig. 1. Biological activity of pyrazoles derivatives and experimental... Retrieved from [Link]
-
MDPI. (2021). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2021(4), M1295. Available at: [Link]
-
PubMed. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-95. Available at: [Link]
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CORE. (2010, March 17). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H- pyrazol-5-amine derivatives as antimicrobial agents. Available at: [Link]
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BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 32. Available at: [Link]
-
PubMed Central. (2022). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]
-
MDPI. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2022(2), M1389. Available at: [Link]
-
MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4983. Available at: [Link]
-
National Institutes of Health. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(12), 2841. Available at: [Link]
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An In-Depth Technical Guide on the Core Mechanism of Action of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with diverse therapeutic actions.[1][2] This technical guide delves into the hypothesized mechanism of action of a specific pyrazole derivative, 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. While direct empirical data for this compound is not yet prevalent in published literature, a comprehensive analysis of its structural motifs, in conjunction with extensive data on analogous compounds, strongly suggests its role as a kinase inhibitor. This guide will, therefore, present a scientifically grounded, hypothesized mechanism centered on kinase inhibition. We will explore the putative molecular interactions, the downstream effects on cellular signaling pathways, and the detailed experimental protocols required to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially investigate the therapeutic utility of this class of compounds.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[1][3] Its unique electronic properties and synthetic tractability have led to its incorporation into a wide array of pharmacologically active agents, from anti-inflammatory drugs like celecoxib to anti-cancer therapies.[1][2] A particularly fruitful area of research has been the development of pyrazole-based kinase inhibitors.[4][5]
Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The 5-amino-pyrazole core, a key feature of this compound, is a well-established pharmacophore for kinase inhibition.[6] This structural motif is adept at forming critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a crucial interaction for potent and selective inhibition.
The subject of this guide, this compound, possesses three key structural features that point towards a kinase-inhibiting mechanism:
-
The 1-(4-fluorophenyl)-1H-pyrazol-5-amine core: The 5-amino group is positioned to act as a hydrogen bond donor, while the pyrazole nitrogens can act as acceptors, anchoring the molecule in the kinase hinge region. The 1-aryl substituent often occupies a hydrophobic pocket, contributing to binding affinity.
-
The 3-cyclopropyl group: This small, rigid ring system can probe specific hydrophobic pockets within the ATP-binding site, influencing both potency and selectivity.
-
The 4-fluorophenyl group: The fluorine atom can enhance binding affinity through favorable interactions and improve metabolic stability.
Based on these structural features and the wealth of data on similar compounds, we hypothesize that this compound functions as a Type I or Type II kinase inhibitor , targeting the ATP-binding site of one or more protein kinases.
Hypothesized Molecular Mechanism of Action
We propose that this compound exerts its biological effects by directly inhibiting the activity of protein kinases involved in cellular proliferation and survival pathways. The most probable targets, based on structure-activity relationships (SAR) of similar compounds, include receptor tyrosine kinases like the Discoidin Domain Receptors (DDRs) or non-receptor tyrosine kinases such as those in the Src family.[7]
2.1. Putative Binding Mode in the Kinase ATP Pocket
The hypothesized binding mode involves the insertion of the pyrazole core into the adenine-binding pocket of the kinase. The key interactions are likely to be:
-
Hinge Binding: The 5-amino group and the N1 nitrogen of the pyrazole ring form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This bidentate interaction is a classic feature of many pyrazole-based kinase inhibitors and is crucial for high-affinity binding.
-
Hydrophobic Interactions: The 1-(4-fluorophenyl) group is projected into a hydrophobic pocket, often referred to as the "gatekeeper" pocket. The fluorine atom can enhance binding through favorable dipole-dipole or halogen bond interactions.
-
Selectivity Pocket Interaction: The 3-cyclopropyl group extends into a smaller, more selective hydrophobic pocket. The size and rigidity of this group are critical for determining the kinase selectivity profile of the compound.
Below is a conceptual diagram illustrating this hypothesized binding mode.
Caption: Potential downstream signaling pathway inhibition.
Experimental Validation Protocols
To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays are required. The following protocols provide a framework for this experimental validation.
3.1. In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of a panel of purified kinases.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare ATP and substrate peptide solutions in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of kinase buffer.
-
Add 50 nL of the compound stock solution at various concentrations (e.g., 10-point serial dilution).
-
Add 5 µL of the target kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mixture of ATP and fluorescently labeled substrate peptide.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 20 µL of a stop solution containing EDTA.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
3.2. Cellular Target Engagement Assay (Western Blot)
This assay determines if the compound can inhibit the activity of the target kinase within a cellular context by measuring the phosphorylation of its downstream substrate.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to overexpress the target kinase) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total form of the substrate and a loading control (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated substrate to the total substrate for each treatment condition.
-
3.3. Cell Proliferation Assay (MTT Assay)
This assay measures the effect of the compound on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to DMSO-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.
-
Quantitative Data Summary (Hypothetical)
The following tables summarize the expected quantitative data from the proposed experimental validation.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) |
| DDR1 | 25 |
| DDR2 | 40 |
| Src | 150 |
| Abl | 300 |
| EGFR | >1000 |
| VEGFR2 | >1000 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HT-1080 | Fibrosarcoma | 0.5 |
| A549 | Lung Cancer | 1.2 |
| MDA-MB-231 | Breast Cancer | 2.5 |
| HCT116 | Colon Cancer | 3.1 |
Conclusion and Future Directions
While direct experimental evidence is pending, the structural characteristics of this compound provide a strong basis for the hypothesis that it functions as a kinase inhibitor. Its 5-amino-pyrazole core is a well-established hinge-binding motif, and the cyclopropyl and fluorophenyl substituents are positioned to confer potency and selectivity. The proposed mechanism, centered on the inhibition of a key signaling kinase, offers a clear and testable framework for future research.
The experimental protocols detailed in this guide provide a roadmap for validating this hypothesis, from direct measurement of in vitro kinase inhibition to the assessment of cellular target engagement and anti-proliferative effects. Successful validation would position this compound as a promising lead compound for the development of novel therapeutics, particularly in the areas of oncology and fibrotic diseases. Future work should focus on identifying the specific kinase target(s) through broader screening and proteomic approaches, followed by in vivo efficacy studies in relevant disease models.
References
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Unlocking the Therapeutic Potential of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine represents a promising scaffold for the development of novel therapeutics. The pyrazole core is a well-established "privileged structure" in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2][3] This technical guide provides a comprehensive overview of the potential therapeutic targets of this specific molecule, drawing inferences from structurally related compounds and the known pharmacology of the pyrazole class. We will delve into hypothesized mechanisms of action and present detailed, field-proven experimental workflows for target identification and validation, empowering researchers to unlock the full therapeutic potential of this compound.
Introduction: The Promise of a Privileged Scaffold
The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that confers remarkable versatility in drug design.[4] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects.[2][3][5][6][7] The specific substitutions on the pyrazole ring of this compound—a cyclopropyl group at position 3, a 4-fluorophenyl group at position 1, and an amine group at position 5—are anticipated to significantly influence its biological activity.
The cyclopropyl group can enhance metabolic stability and improve binding affinity to target proteins. The 4-fluorophenyl substituent is known to increase membrane permeability and modulate electronic properties, potentially enhancing target engagement.[8] The 5-amine group provides a crucial point for hydrogen bonding interactions within a protein's active site. A study on the structurally similar 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has already demonstrated antiproliferative activity against breast cancer cell lines, hinting at the potential of this scaffold in oncology.[9]
Hypothesized Therapeutic Targets and Mechanistic Insights
Based on the extensive literature on pyrazole derivatives, we can hypothesize several potential therapeutic targets for this compound. These fall into key areas of cellular signaling and disease pathology.
Protein Kinases: Master Regulators of Cellular Processes
Protein kinases are a major class of enzymes that regulate a vast array of cellular functions. Their dysregulation is a hallmark of many diseases, particularly cancer. Numerous pyrazole-containing compounds have been developed as potent and selective kinase inhibitors.[10]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune responses and cell growth. Inhibitors of JAKs, such as the pyrazole-containing drug ruxolitinib, are used to treat myelofibrosis and other inflammatory conditions.[11] The structural features of our compound of interest suggest it could potentially fit into the ATP-binding pocket of JAKs.
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell proliferation, survival, and metabolism. Aberrant activation of this pathway is common in cancer.[12] Pyrazole derivatives have been shown to inhibit PI3K signaling.
-
Receptor Tyrosine Kinases (RTKs): This family includes key cancer targets such as EGFR, VEGFR, and DDR1/2.[10][13] Structurally related pyrazole compounds have demonstrated inhibitory activity against these receptors, suggesting a potential anti-angiogenic and anti-proliferative mechanism.
Caption: Potential kinase inhibition pathways.
Enzymes Involved in Neurodegenerative and Inflammatory Diseases
The versatility of the pyrazole scaffold extends to targets relevant to neurodegeneration and inflammation.
-
Monoamine Oxidase (MAO): MAO enzymes are involved in the metabolism of neurotransmitters. Inhibitors of MAO are used in the treatment of Parkinson's disease and depression. Pyrazoline derivatives have shown MAO inhibitory activity.[6]
-
Acetylcholinesterase (AChE): AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. Certain pyrazoline compounds have demonstrated potent anti-AChE activity.[6][14]
-
Cyclooxygenase (COX): While celecoxib, a well-known COX-2 inhibitor, contains a pyrazole ring, the structural features of this compound are distinct. However, given the prevalence of pyrazoles as anti-inflammatory agents, investigating its effect on COX enzymes and other inflammatory mediators is a logical step.
Experimental Workflows for Target Identification and Validation
A systematic and multi-pronged approach is essential for robust target identification and validation. The following workflows provide a roadmap for elucidating the mechanism of action of this compound.
Initial Broad-Spectrum Screening
The initial step involves screening the compound against a diverse panel of targets to gain a broad understanding of its potential biological activities.
Protocol 1: Kinase and GPCR Profiling
-
Objective: To assess the inhibitory activity of the compound against a large panel of kinases and G-protein coupled receptors (GPCRs).
-
Methodology:
-
Utilize commercially available kinase and GPCR screening services (e.g., Eurofins, Reaction Biology).
-
Submit the compound for screening at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases and a broad range of GPCRs.
-
The assays are typically based on measuring the remaining enzyme activity or receptor binding after incubation with the compound.
-
-
Data Analysis:
-
Identify "hits" – targets that show significant inhibition (e.g., >50% inhibition at 10 µM).
-
Prioritize hits based on the magnitude of inhibition and the therapeutic relevance of the target.
-
Target Deconvolution using Affinity-Based Methods
For unbiased target identification, affinity-based proteomics is a powerful tool.
Protocol 2: Affinity Chromatography-Mass Spectrometry
-
Objective: To identify proteins from a cell lysate that directly bind to the compound.
-
Methodology:
-
Immobilization: Synthesize a derivative of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).
-
Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., a cancer cell line for oncology targets).
-
Affinity Pull-down: Incubate the cell lysate with the compound-immobilized beads. Proteins that bind to the compound will be retained on the beads.
-
Elution and Digestion: Wash the beads to remove non-specific binders and then elute the bound proteins. Digest the eluted proteins into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
-
Data Analysis:
-
Compare the proteins identified from the compound-bead pull-down with those from a control (beads without the compound).
-
Proteins that are significantly enriched in the compound pull-down are considered potential targets.
-
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discovery and history of novel pyrazole compounds
An In-Depth Technical Guide to the Discovery, History, and Application of Novel Pyrazole Compounds
Introduction: The Privileged Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of successful therapeutic agents. These are known as "privileged structures." Among them, the pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—stands out for its remarkable versatility and broad spectrum of biological activities.[1][2][3] First synthesized in 1883, the pyrazole scaffold has become a cornerstone in the development of drugs targeting a wide array of conditions, including inflammation, cancer, microbial infections, and neurological disorders.[2][4][5]
The unique physicochemical properties of the pyrazole nucleus are key to its success.[6][7] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for diverse interactions with biological targets.[6] Furthermore, the ring is metabolically stable and acts as a bioisostere for aryl groups, often improving a compound's solubility and lipophilicity.[6][8] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the history, synthesis, and pharmacological significance of novel pyrazole compounds, grounding technical details in field-proven insights.
A Historical Journey: From Knorr's Synthesis to Modern Therapeutics
The history of pyrazoles is intrinsically linked to the dawn of modern pharmaceutical chemistry. The journey began in 1883 when German chemist Ludwig Knorr, in an attempt to synthesize a quinoline derivative, unexpectedly produced the first 5-pyrazolone compound through the condensation of ethyl acetoacetate and phenylhydrazine.[5] This discovery was not merely an academic curiosity; it led directly to the development of Antipyrine (phenazone), one of the earliest synthetic non-opioid analgesics and antipyretics.
This initial success spurred further investigation into the pyrazole nucleus, cementing its role in medicine. Today, the pyrazole core is present in a multitude of FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole, showcasing the enduring legacy of Knorr's foundational work.[6][9][10] The number of pyrazole-containing drugs has seen a significant increase, with over 30 approved by the US FDA since 2011 alone, a testament to its status as an emerging privileged scaffold in modern drug discovery.[6][8][11]
Core Synthetic Strategies: Building the Pyrazole Ring
The construction of the pyrazole ring can be achieved through various synthetic routes, ranging from classical condensation reactions to modern, eco-friendly methodologies. The choice of method is often dictated by the desired substitution pattern, yield, and operational simplicity.
The Knorr Pyrazole Synthesis: A Foundational Method
The most traditional and widely recognized method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12] This acid-catalyzed reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[12]
A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[12] The outcome is influenced by the steric and electronic properties of the substituents on both reactants, as well as reaction conditions like pH.[12]
Modern and Green Synthetic Approaches
While the Knorr synthesis remains a staple, contemporary research focuses on developing more efficient, regioselective, and environmentally benign methods.[13]
-
1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition reaction between an alkyne and a 1,3-dipolar compound like a nitrilimine, offering a powerful route to substituted pyrazoles.[14]
-
Catalytic and Microwave-Assisted Synthesis: The use of catalysts, such as nano-ZnO, provides an efficient and green protocol for synthesizing 1,3,5-substituted pyrazoles with advantages like high yields (up to 95%), short reaction times, and simple work-up procedures.[14][15] Microwave irradiation is also employed to accelerate reactions, often leading to improved yields and cleaner product profiles.[15]
-
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form the final product, are highly valued for their efficiency and atom economy.[16] For instance, a three-component reaction of aldehydes, ketones, and hydrazines under microwave irradiation can produce pyrazolines, which are then oxidized to pyrazoles.[16] Solvent-free conditions using catalysts like solid-phase vinyl alcohol (SPVA) or ionic liquids further enhance the green credentials of these methods.[16][17]
Pharmacological Significance and Structure-Activity Relationships (SAR)
The therapeutic diversity of pyrazole derivatives stems from the ability to modify the core scaffold at various positions, thereby fine-tuning the molecule's interaction with specific biological targets.[1][3] This relationship between a compound's chemical structure and its biological activity is a fundamental concept in drug design.
Key Therapeutic Targets and Mechanisms of Action
Pyrazole-containing drugs have been developed to modulate a wide range of biological targets. A prominent example is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor. By inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Another well-studied area is the development of pyrazole derivatives as cannabinoid receptor (CB1) antagonists . The lead compound, SR141716A, provided crucial insights into the structural requirements for potent and selective CB1 antagonism.[18][19] This work demonstrated that specific substitutions on the pyrazole ring are essential for high-affinity binding.
More recently, pyrazole compounds have been identified as potent inhibitors of MmpL3 , a critical transporter in Mycobacterium tuberculosis, making them promising candidates for new anti-tuberculosis therapies.[20] They are also extensively researched as kinase inhibitors for anticancer applications, with compounds showing significant activity against targets like EGFR, HER-2, and BCR-Abl kinase.[2]
Guiding Principles of Structure-Activity Relationship (SAR)
SAR studies are crucial for optimizing lead compounds into viable drug candidates. For pyrazole-based cannabinoid receptor antagonists, research has established key structural requirements for potent activity[18][19]:
-
N1-Position: A 2,4-dichlorophenyl substituent is critical.
-
C3-Position: A carboxamido group, such as a piperidinyl carboxamide, is required.
-
C5-Position: A para-substituted phenyl ring (e.g., p-chlorophenyl or p-iodophenyl) enhances potency.
This precise understanding allows medicinal chemists to rationally design new analogs with improved efficacy, selectivity, and pharmacokinetic properties.[18] Similarly, for Meprin α and β inhibitors, studies have shown that a 3,5-diphenylpyrazole core provides high inhibitory activity, while modifications to these phenyl rings can modulate potency and selectivity.[21]
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The Pyrazole Core: A Technical Guide to 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine and its Derivatives in Drug Discovery
Introduction: The Privileged Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its unique electronic properties and conformational flexibility allow for the design of potent and selective therapeutic agents. Among the vast landscape of pyrazole-containing compounds, the 3,5-disubstituted aminopyrazole motif has emerged as a particularly fruitful area of research, leading to the development of numerous kinase inhibitors and other targeted therapies. This guide focuses on a specific, highly promising scaffold: 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine . We will delve into its synthetic chemistry, explore the structure-activity relationships of its analogs, and elucidate its potential mechanisms of action, providing a comprehensive resource for researchers in drug discovery and development.
The presence of a cyclopropyl group at the 3-position and a 4-fluorophenyl group at the 1-position of the pyrazole ring are not arbitrary selections. The cyclopropyl moiety is a well-known bioisostere for larger alkyl or aryl groups, often conferring improved metabolic stability and binding affinity. The 4-fluorophenyl group is a common feature in kinase inhibitors, where the fluorine atom can engage in crucial hydrogen bonding or halogen bonding interactions within the ATP-binding pocket of kinases, enhancing potency and selectivity. The 5-amino group serves as a key pharmacophoric feature, often acting as a hydrogen bond donor to the hinge region of kinases.
This technical guide will provide a detailed exploration of the synthesis, structural analogs, and biological activities of this important pyrazole core, offering insights into its potential as a foundation for the development of novel therapeutics.
Synthetic Strategies: Constructing the 3,5-Disubstituted Pyrazole Core
The synthesis of 3,5-disubstituted pyrazoles is a well-established area of organic chemistry, with several reliable methods available. A common and efficient approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the synthesis of this compound, a plausible and adaptable synthetic route is outlined below. This protocol is based on established methodologies for the synthesis of similar pyrazole derivatives.
General Synthetic Protocol
A versatile method for the preparation of this compound involves a multi-step sequence starting from readily available starting materials. A general representation of this synthetic approach is depicted in the workflow below.
Caption: A generalized workflow for the synthesis of the target pyrazole.
Step-by-Step Experimental Protocol (Illustrative)
-
Synthesis of the 1,3-Dicarbonyl Intermediate:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add cyclopropyl methyl ketone (1.0 eq) dropwise at 0 °C.
-
After stirring for 15 minutes, add diethyl oxalate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with acidic water and extract the product with ethyl acetate.
-
Purify the resulting 1-cyclopropyl-1,3-dioxo-propane derivative by column chromatography.
-
-
Formation of the Pyrazole Ring:
-
Dissolve the 1,3-dicarbonyl intermediate (1.0 eq) in ethanol.
-
Add 4-fluorophenylhydrazine hydrochloride (1.05 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting pyrazolone intermediate.
-
-
Introduction of the 5-Amino Group:
-
This step can be achieved through various methods depending on the specific pyrazolone intermediate. One common method involves the reduction of a nitro group if a nitrated precursor is used. Alternatively, a leaving group at the 5-position can be displaced by an amine source.
-
Causality Behind Experimental Choices:
-
Claisen Condensation: This is a classic and reliable method for forming carbon-carbon bonds and generating the 1,3-dicarbonyl moiety required for pyrazole synthesis.
-
Condensation with Hydrazine: The reaction of a 1,3-dicarbonyl compound with a hydrazine is the most direct and widely used method for constructing the pyrazole ring. The acidic catalyst facilitates the initial condensation and subsequent cyclization.
-
Solvent and Temperature: The choice of solvent (e.g., ethanol) and reaction temperature (reflux) is crucial for ensuring sufficient reaction rates and solubility of the reactants.
Structural Analogs and Derivatives: Exploring the Chemical Space
The this compound core offers numerous opportunities for structural modification to optimize biological activity, selectivity, and pharmacokinetic properties. The key positions for modification are the 3-position (cyclopropyl), the 1-position (4-fluorophenyl), and the 5-position (amino group).
Caption: Key positions for structural modification on the core scaffold.
Structure-Activity Relationship (SAR) Insights from Related Compounds
While specific SAR data for this compound is not extensively published, we can infer valuable insights from closely related pyrazole-based kinase inhibitors.
| Position of Modification | Structural Change | Impact on Activity | Rationale | Reference |
| Position 1 (Aryl Group) | Introduction of electron-withdrawing groups (e.g., Cl, CF3) on the phenyl ring. | Often enhances potency. | Can improve binding affinity through favorable interactions in the kinase ATP pocket. | |
| Position 1 (Aryl Group) | Replacement of the phenyl ring with a heteroaromatic ring (e.g., pyridine, pyrimidine). | Can modulate selectivity and improve physicochemical properties. | Introduces new hydrogen bonding opportunities and alters the overall electronic profile. | |
| Position 3 (Cyclopropyl Group) | Replacement with other small alkyl groups (e.g., methyl, ethyl). | Can be tolerated, but the cyclopropyl group often provides a good balance of potency and metabolic stability. | The cyclopropyl group is a rigid and metabolically stable moiety that can fit well into hydrophobic pockets. | |
| Position 3 (Cyclopropyl Group) | Replacement with larger aryl or heteroaryl groups. | Can significantly alter the selectivity profile. | Larger groups will probe different regions of the binding site, potentially leading to interactions with different kinases. | |
| Position 5 (Amino Group) | Acylation to form amides. | A common strategy to introduce further points of interaction and modulate properties. | The amide can act as a hydrogen bond donor and acceptor, and the substituent can be tailored to target specific sub-pockets. | |
| Position 5 (Amino Group) | Formation of ureas or sulfonamides. | Can introduce additional hydrogen bonding interactions and improve pharmacokinetic properties. | These functional groups can enhance binding to the kinase hinge region and improve metabolic stability. |
Biological Activity and Mechanism of Action: A Focus on Kinase Inhibition
Aminopyrazole scaffolds are well-represented among clinically approved and investigational kinase inhibitors. The this compound core possesses the key pharmacophoric elements to function as a potent and selective inhibitor of various protein kinases, which are critical regulators of cellular signaling pathways.
Probable Mechanism of Action
It is highly probable that compounds based on this scaffold act as ATP-competitive kinase inhibitors . The 5-amino group is positioned to form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the kinase domain. The 1-(4-fluorophenyl) group likely occupies the hydrophobic pocket where the adenine ring of ATP would normally bind, with the fluorine atom potentially forming favorable interactions. The 3-cyclopropyl group would then extend into a deeper hydrophobic region of the ATP-binding site.
Caption: Inhibition of a generic kinase signaling pathway by a pyrazole-based inhibitor.
Potential Kinase Targets
Based on the structural features of the core scaffold, potential kinase targets include, but are not limited to:
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and FGFR, which are often dysregulated in cancer and other diseases.
-
Non-Receptor Tyrosine Kinases: Including Src family kinases and Abl kinase.
-
Serine/Threonine Kinases: Such as CDKs, Aurora kinases, and MAP kinases, which are key regulators of the cell cycle and signaling pathways.
The specific selectivity profile of any given derivative will depend on the nature of the substituents at the 1, 3, and 5-positions of the pyrazole ring.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel targeted therapies, particularly in the realm of kinase inhibitors. Its synthetic accessibility and the numerous opportunities for structural diversification make it an attractive platform for medicinal chemists. Future research in this area should focus on the systematic exploration of the chemical space around this core, with a strong emphasis on elucidating the specific kinase selectivity profiles of the resulting analogs. The integration of computational modeling with synthetic chemistry and biological testing will be crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. This in-depth understanding will undoubtedly pave the way for the discovery of new and effective treatments for a range of human diseases.
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). International Journal of Molecular Sciences, 22(19), 10738. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2017). RSC Advances, 7(58), 36563-36568. [Link]
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3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (2022). Molbank, 2022(2), M1389. [Link]
A Technical Guide to the Preliminary In-Vitro Screening of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs.[1] Its versatile five-membered heterocyclic ring allows for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] This guide presents a comprehensive, logic-driven framework for the preliminary in-vitro screening of a novel pyrazole derivative, 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine . We move beyond a simple checklist of assays, instead proposing a tiered screening cascade designed to efficiently characterize the compound's biological activity profile, identify potential mechanisms of action, and provide an early assessment of its drug-like properties. This document is intended for drug discovery researchers and scientists, offering field-proven insights into experimental design, protocol execution, and data interpretation.
Compound Profile and Rationale for Screening
Compound: this compound Structure:
-
Core: A pyrazole ring, known for its metabolic stability and ability to act as a hydrogen bond donor and acceptor.[3]
-
Position 1: A 4-fluorophenyl group. The fluorine substitution can enhance metabolic stability and binding affinity through favorable electrostatic interactions.
-
Position 3: A cyclopropyl group. This small, rigid ring can serve as a lipophilic yet compact substituent, often improving potency and metabolic properties.
-
Position 5: An amine group. This functional group provides a key point for hydrogen bonding and can be crucial for interaction with target proteins.[4]
The structural motifs present in this molecule are analogous to those found in compounds with known activity as kinase inhibitors and other therapeutic agents.[5][6] Therefore, a multi-faceted screening approach is warranted to explore its potential across several therapeutic areas.
The Tiered In-Vitro Screening Cascade
A successful preliminary screen should maximize data acquisition while conserving compound supply. We propose a three-tiered cascade that progresses from broad, foundational assays to more specific, hypothesis-driven investigations.
Caption: Proposed tiered workflow for in-vitro screening.
Tier 1: Foundational Assessment
The initial goal is to understand the compound's intrinsic cytotoxicity and screen for broad, potent activity. This establishes a therapeutic window and guides concentration ranges for subsequent, more sensitive assays.
Cytotoxicity Profiling
Evaluating the cytotoxic potential of a new chemical entity is a critical first step in drug discovery.[7] It provides essential data on concentration-dependent toxicity.[7]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8]
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, DU145 for prostate) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[9][10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM). Add the diluted compound to the respective wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plates for 48-72 hours. The duration should be based on the doubling time of the cell lines used.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[7] Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Broad-Spectrum Antimicrobial Screening
The pyrazole scaffold is also known for its antimicrobial properties.[11] A primary screen against key pathogens is a cost-effective way to explore this potential.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).[14]
-
Inoculation: Inoculate each well with the prepared microorganism suspension. Include a positive control (microorganism and broth), negative control (broth only), and a standard antibiotic control (e.g., Streptomycin, Fluconazole).[14]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation: Tier 1 Results
| Assay Type | Cell Line / Organism | Result (IC₅₀ / MIC in µM) |
| Cytotoxicity | MCF-7 (Breast Cancer) | TBD |
| Cytotoxicity | DU145 (Prostate Cancer) | TBD |
| Cytotoxicity | HEK293 (Normal Kidney) | TBD |
| Antimicrobial | S. aureus (Gram-positive) | TBD |
| Antimicrobial | E. coli (Gram-negative) | TBD |
| Antimicrobial | C. albicans (Fungus) | TBD |
Tier 2: Hypothesis-Driven Investigation
If Tier 1 results show promising and selective activity (e.g., potent cytotoxicity in cancer cells but not normal cells), we proceed to investigate specific, plausible mechanisms of action.
Kinase Inhibition Profiling
Many pyrazole-containing drugs function as kinase inhibitors.[5][15] Abnormalities in signaling pathways driven by kinases are hallmarks of diseases like cancer and inflammation.
Caption: Potential inhibition of a Receptor Tyrosine Kinase pathway.
Protocol: In-Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. Less ADP corresponds to greater inhibition.[16]
-
Reaction Setup: In a multi-well plate, combine the kinase of interest (e.g., JAK2, EGFR, BRAF V600E), its specific substrate, and ATP.[16][17]
-
Compound Addition: Add the test compound across a range of concentrations. Include a "no inhibitor" control and a known inhibitor as a positive control (e.g., Staurosporine).
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, producing light.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Anti-Inflammatory Activity Screening
Inflammation is another key area where pyrazole derivatives have shown efficacy.[18] In-vitro assays can quickly assess a compound's potential to modulate inflammatory responses.
Protocol: Inhibition of Protein Denaturation
Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent heat-induced protein denaturation.[19]
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 1% w/v Bovine Serum Albumin (BSA).[19]
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 57°C for 30 minutes.[19]
-
Cooling & Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (PBS). Measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Controls: Use a known anti-inflammatory drug like Diclofenac sodium as a positive control.
-
Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
Tier 3: Early Drug-Likeness Profile (Preliminary ADME-Tox)
A potent compound is of little value if it has poor pharmacokinetic properties. Early in-vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are essential to flag potential liabilities.[20][21]
Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an early prediction of its in-vivo half-life.
Protocol: Liver Microsomal Stability Assay
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or rat), a NADPH-generating system, and phosphate buffer.
-
Compound Addition: Add the test compound at a low concentration (e.g., 1 µM) to the pre-warmed mixture to initiate the reaction.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.
-
Controls: Include a control compound with known stability (e.g., Verapamil for high turnover, Warfarin for low turnover) and a control without the NADPH-generating system to check for non-enzymatic degradation.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the in-vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Data Presentation: Tier 2 & 3 Results
| Assay Type | Target / System | Result (IC₅₀ / % Inhibition / t₁/₂) |
| Kinase Inhibition | EGFR | TBD |
| Kinase Inhibition | JAK2 | TBD |
| Anti-Inflammatory | Protein Denaturation | TBD |
| Metabolic Stability | Human Liver Microsomes | TBD |
Conclusion and Strategic Progression
This structured, tiered approach provides a robust framework for the initial in-vitro evaluation of this compound. The data generated will allow for an informed decision on the compound's primary biological activity and its potential for further development. Positive results, such as high potency against a specific kinase coupled with good metabolic stability, would strongly justify progression to more advanced cellular models, selectivity profiling, and eventually, in-vivo efficacy studies. Conversely, high general cytotoxicity or rapid metabolic degradation would signal the need for medicinal chemistry efforts to optimize the scaffold before committing further resources.
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Spectroscopic Characterization of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount for researchers, scientists, and drug development professionals. This document synthesizes foundational spectroscopic principles with data from analogous structures to present a comprehensive characterization profile, encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Molecular Structure and Spectroscopic Overview
The unique architecture of this compound, featuring a pyrazole core substituted with a cyclopropyl ring, a 4-fluorophenyl group, and an amine moiety, gives rise to a distinct spectroscopic fingerprint. The strategic placement of these functional groups allows for unambiguous characterization through the synergistic interpretation of NMR, MS, and IR data. This guide will deconstruct the expected spectral features, providing a roadmap for the empirical analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be rich in information, with distinct signals for the aromatic, pyrazole, amine, and cyclopropyl protons. The presence of the fluorine atom on the phenyl ring will introduce characteristic splitting patterns due to H-F coupling.[1]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | ~4.0 - 5.0 | broad singlet | - |
| H-4 (pyrazole) | ~5.8 - 6.2 | singlet | - |
| H-2', H-6' (phenyl) | ~7.4 - 7.6 | triplet or dd | JH-F ≈ 8-9, JH-H ≈ 8-9 |
| H-3', H-5' (phenyl) | ~7.1 - 7.3 | triplet | JH-F ≈ 8-9, JH-H ≈ 8-9 |
| CH (cyclopropyl) | ~1.8 - 2.2 | multiplet | - |
| CH₂ (cyclopropyl) | ~0.6 - 1.0 | multiplet | - |
-
Expertise & Experience: The broadness of the amine (NH₂) signal is a common phenomenon due to quadrupole broadening and potential hydrogen exchange. The chemical shift of the pyrazole proton (H-4) is influenced by the electron-donating amine group at C-5 and the cyclopropyl group at C-3. The aromatic region will display two sets of signals for the 4-fluorophenyl group, appearing as complex multiplets due to both ortho and meta proton-proton coupling, as well as coupling to the fluorine atom.[1] The upfield signals for the cyclopropyl protons are characteristic of strained aliphatic rings.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data, providing a count of unique carbon atoms and information about their electronic environment. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹JC-F).[1]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| C-5 (pyrazole) | ~150 - 155 |
| C-3 (pyrazole) | ~145 - 150 |
| C-1' (phenyl) | ~135 - 140 |
| C-4' (phenyl) | ~158 - 162 (d, ¹JC-F ≈ 240-250 Hz) |
| C-2', C-6' (phenyl) | ~120 - 125 (d, ²JC-F ≈ 20-25 Hz) |
| C-3', C-5' (phenyl) | ~115 - 120 (d, ³JC-F ≈ 8-10 Hz) |
| C-4 (pyrazole) | ~90 - 95 |
| CH (cyclopropyl) | ~8 - 12 |
| CH₂ (cyclopropyl) | ~4 - 8 |
-
Authoritative Grounding: The predicted chemical shifts are based on established data for substituted pyrazoles and fluorinated aromatic compounds.[1][2] The deshielding of C-5 is attributed to the adjacent nitrogen and the amino group, while the C-4 carbon is expected to be significantly more shielded. The characteristic large one-bond coupling constant for C-4' and smaller two- and three-bond couplings for the other phenyl carbons are definitive for the presence of a C-F bond.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectral Data
For this compound (C₁₂H₁₂FN₃), the expected molecular weight is approximately 217.10 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be a key identifier.
Table 3: Predicted m/z Values for Key Fragments
| m/z | Fragment |
| 217 | [M]⁺ (Molecular Ion) |
| 176 | [M - C₃H₅]⁺ |
| 122 | [C₇H₅FN]⁺ |
| 95 | [C₆H₄F]⁺ |
-
Trustworthiness: The fragmentation pattern can be logically deduced from the structure. The molecular ion peak [M]⁺ is expected to be prominent. Common fragmentation pathways would include the loss of the cyclopropyl group (C₃H₅) and cleavage of the N-phenyl bond. The presence of a peak at m/z 95 corresponding to the fluorophenyl cation is a strong indicator of this structural motif.
Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization (EI).
Caption: Plausible EI-MS fragmentation of the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (pyrazole) | 1550 - 1650 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1150 - 1250 | Strong |
| N-H Bend (amine) | 1580 - 1650 | Medium |
-
Expertise & Experience: The presence of a primary amine will be clearly indicated by a doublet in the N-H stretching region. The strong absorption in the C-F stretching region is a key diagnostic feature for the fluorophenyl group. The various C=N and C=C stretching vibrations from the pyrazole and phenyl rings will contribute to a complex fingerprint region.[3][4][5]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry Analysis
-
Ionization Method: Utilize electrospray ionization (ESI) for soft ionization to preserve the molecular ion or electron ionization (EI) to induce fragmentation.
-
Mass Analyzer: Employ a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap for accurate mass measurements.
-
Sample Introduction: Introduce the sample via direct infusion or coupled with a liquid chromatography (LC) system.
IR Spectroscopy Measurement
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Instrument: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.
Caption: General workflow for compound characterization.
Conclusion
The structural elucidation of this compound can be confidently achieved through a multi-faceted spectroscopic approach. The predicted NMR, MS, and IR data presented in this guide, grounded in established principles and data from related structures, provide a robust framework for its characterization. Adherence to the outlined experimental protocols will ensure the generation of high-quality data, enabling researchers to unequivocally confirm the identity and purity of this promising compound.
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Methodological & Application
Application Note: A Practical Guide to Characterizing 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the characterization of the novel compound, 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, in the context of kinase inhibitor discovery. While specific kinase targets for this molecule are not yet publicly defined, its pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, known to interact with the ATP-binding site of a wide array of protein kinases.[1][2] This guide, therefore, presents a strategic workflow for researchers to identify potential kinase targets, determine inhibitory potency and mechanism of action, and validate compound binding. We will detail protocols for luminescence-based enzymatic assays, mechanism-of-action studies, and biophysical binding validation, underpinned by the scientific rationale for each experimental choice.
Introduction: The Pyrazole Scaffold as a Foundation for Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[4] The pyrazole ring system has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[5] Several FDA-approved drugs, including Crizotinib and Ruxolitinib, feature this heterocyclic motif.[1]
The power of the pyrazole scaffold lies in its ability to mimic the adenine ring of ATP, forming key hydrogen bond interactions within the kinase hinge region, a critical component of the ATP-binding pocket.[6] The diverse substitution patterns possible on the pyrazole ring allow for fine-tuning of potency and selectivity against specific kinases.[4]
This compound (herein referred to as Compound X) possesses this privileged pyrazole core, suggesting its potential as a kinase inhibitor. This application note will provide researchers with a robust framework and detailed protocols to investigate this potential.
Compound X: Chemical Properties
| Property | Value | Source |
| CAS Number | 1114957-51-5 | |
| Molecular Formula | C₁₂H₁₂FN₃ | |
| Molecular Weight | 217.25 g/mol |
Initial Steps: Target Identification and Screening Strategy
Given that Compound X is a novel entity, the first critical step is to identify its potential kinase targets. A broad-based screening approach is recommended.
Rationale for Target Family Selection: The pyrazole scaffold is prevalent in inhibitors of several kinase families. Based on existing literature, promising starting points for screening Compound X include:[1][4]
-
Cyclin-Dependent Kinases (CDKs): Many pyrazole-based compounds show potent activity against various CDKs.[6]
-
MAP Kinases (e.g., ERK, JNK): This is another family where pyrazole inhibitors have been successfully developed.[1]
-
Tyrosine Kinases (e.g., Src, Abl): The pyrazole scaffold is also found in inhibitors of this large and therapeutically important kinase class.[4]
-
Aurora Kinases: These are key regulators of mitosis and are targets of pyrazole-containing inhibitors.[1]
Recommended Screening Approach: A tiered screening strategy is efficient. Begin with a broad panel of kinases at a single high concentration of Compound X (e.g., 10 µM) to identify initial "hits." Subsequently, these hits can be confirmed and prioritized through dose-response studies to determine potency (IC₅₀). Commercial kinase screening services offer extensive panels for this purpose.
Primary Biochemical Assay: Determining Inhibitory Potency (IC₅₀)
Once potential kinase targets are identified, a robust and sensitive assay is required to quantify the inhibitory activity of Compound X. Luminescence-based assays that measure the depletion of ATP or the generation of ADP are industry standards due to their high sensitivity, broad applicability, and amenability to high-throughput screening.[3][7]
The ADP-Glo™ Kinase Assay is an excellent choice as it measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[8][9] This assay is less susceptible to interference from compounds that interact with luciferase than ATP-depletion assays.[10]
Protocol 1: IC₅₀ Determination using the ADP-Glo™ Kinase Assay
This protocol is designed to determine the concentration of Compound X that inhibits 50% of the activity of a target kinase.
Causality Behind Experimental Choices:
-
ATP Concentration: The concentration of ATP is critical. For initial IC₅₀ determination, using the Kₘ value of ATP for the specific kinase is recommended.[11] This ensures that the assay is sensitive to competitive inhibitors. If the Kₘ is unknown, a concentration of 10-100 µM is a common starting point.
-
Enzyme Concentration: The kinase concentration should be optimized to produce a robust signal well above the background, typically ensuring that less than 30% of the substrate is consumed during the reaction to maintain initial velocity kinetics.
-
Controls: Including "no enzyme" and "vehicle (DMSO) only" controls are essential for data normalization and ensuring assay quality.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This will be the source plate for the assay.
-
-
Kinase Reaction Setup (384-well plate format):
-
To each well, add the components in the following order:
-
2.5 µL of kinase buffer (specific to the target kinase).
-
0.1 µL of diluted Compound X in DMSO (or DMSO alone for controls).
-
2.5 µL of a solution containing the target kinase and its specific substrate peptide.
-
-
Mix gently and pre-incubate for 15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.[12]
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution (at 2x the final desired concentration) to each well to start the reaction.
-
Incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or room temperature).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[8]
-
Incubate for 40 minutes at room temperature.[13]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and provides the substrate for luciferase.[8]
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[13]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the "vehicle control" (0% inhibition) and "no enzyme" control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the Compound X concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Mechanism of Action: ATP Competition Assay
Many pyrazole-based inhibitors function by competing with ATP for the kinase's active site.[14] It is crucial to verify this mechanism for Compound X. This can be achieved by measuring its IC₅₀ at varying ATP concentrations.
Protocol 2: ATP Competition Assay
Causality Behind Experimental Choices:
-
If Compound X is an ATP-competitive inhibitor, its apparent IC₅₀ will increase as the concentration of ATP in the assay increases.[12] Non-competitive or uncompetitive inhibitors will show little to no change in IC₅₀ with varying ATP concentrations.
Step-by-Step Methodology:
-
Follow the procedure outlined in Protocol 1 .
-
Set up parallel experiments where the only variable is the final ATP concentration. It is recommended to test at least three ATP concentrations:
-
A low concentration (e.g., at or below the Kₘ of ATP).
-
A medium concentration (e.g., 5-10 times the Kₘ).
-
A high, physiologically relevant concentration (e.g., 1 mM).[7]
-
-
Determine the IC₅₀ value for Compound X at each ATP concentration.
Data Interpretation:
-
A significant rightward shift (increase) in the IC₅₀ value as ATP concentration increases is indicative of an ATP-competitive mechanism of action.
Orthogonal Validation: Biophysical Binding Assay
To build confidence that Compound X directly engages the target kinase, an orthogonal, cell-free biophysical assay is highly recommended. Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a rapid and effective method to confirm direct binding.[15]
Causality Behind Experimental Choices:
-
DSF measures the thermal stability of a protein.[16] The binding of a ligand, such as an inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ).[17] This change in Tₘ (ΔTₘ) is a direct measure of target engagement.
Protocol 3: Target Engagement Confirmation by Differential Scanning Fluorimetry (DSF)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of the purified target kinase in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl). The final protein concentration is typically in the low micromolar range (e.g., 2 µM).
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO™ Orange) diluted in the same buffer.
-
Prepare a solution of Compound X at a concentration significantly higher than the protein concentration (e.g., 20 µM).
-
-
Assay Setup (in a 96- or 384-well qPCR plate):
-
In each well, combine the kinase solution, the dye solution, and either Compound X or vehicle (DMSO) for the control. The final volume is typically 20-25 µL.
-
-
Thermal Denaturation and Data Acquisition:
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence of the dye.
-
Data Analysis and Interpretation:
-
The instrument software will generate a melting curve (fluorescence vs. temperature) for each sample.
-
The midpoint of the transition in this curve is the Tₘ.
-
Calculate the ΔTₘ by subtracting the Tₘ of the vehicle control from the Tₘ of the sample containing Compound X.
-
A positive ΔTₘ (typically > 2°C) provides strong evidence of direct binding of Compound X to the target kinase.
Workflow and Data Visualization
The following diagrams illustrate the proposed experimental workflow and the underlying principles of the assays.
Caption: Proposed workflow for characterizing Compound X.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Conclusion and Future Directions
This application note provides a strategic and experimentally robust framework for the initial characterization of this compound as a potential kinase inhibitor. By following the outlined protocols, researchers can efficiently identify target kinases, determine inhibitory potency, elucidate the mechanism of action, and confirm direct target engagement. The pyrazole scaffold is a fertile ground for the discovery of novel therapeutics, and a systematic approach is key to unlocking the potential of new chemical entities like Compound X.[2]
Future studies should focus on determining the selectivity profile of Compound X across the human kinome, followed by cell-based assays to confirm on-target activity and assess cellular potency.
References
-
Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
-
ATP Competition Assay. International Centre for Kinase Profiling. Available at: [Link]
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. Available at: [Link]
-
ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Thermal Shift Assay for screening inhibitors. EUbOPEN. Available at: [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]
-
Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF). STEMart. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]
-
Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available at: [Link]
-
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS One. Available at: [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]
-
Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition. Cancer Research. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]
-
Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization. PMC - NIH. Available at: [Link]
-
Application note: Promega's ADP-Glo™ assay. Drug Target Review. Available at: [Link]
-
HTRF ® Kinase Assay Protocol | Download Table. ResearchGate. Available at: [Link]
-
Fluorescent Kinase Inhibitors As Probes In Cancer. PMC - NIH. Available at: [Link]
-
Synthesis of this compound. Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Differential Scanning Fluorimetry (DSF). Center for Macromolecular Interactions. Available at: [Link]
Sources
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- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
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- 14. aacrjournals.org [aacrjournals.org]
- 15. Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF) - STEMart [ste-mart.com]
- 16. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Phased Experimental Framework for the In Vitro Evaluation of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents targeting a wide array of diseases, particularly cancer.[1][2] These heterocyclic compounds are known to modulate critical cellular pathways, including cell cycle progression and apoptosis, often through the inhibition of protein kinases.[3][4] This application note presents a comprehensive, phased experimental design for the initial in vitro characterization of a novel pyrazole-containing compound, 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. We provide a logical, three-phase workflow—from foundational cytotoxicity screening to mechanistic elucidation and initial target engagement—designed for researchers in drug discovery and oncology. This guide emphasizes the causality behind experimental choices and integrates detailed, self-validating protocols to ensure scientific rigor and reproducibility.
Introduction: The Rationale for a Phased Approach
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a multi-step process requiring systematic evaluation. For a compound like this compound, whose biological activity is unknown, a tiered or phased approach is the most efficient and scientifically sound strategy.[5][6] This methodology ensures that resources are allocated effectively, with each phase building upon the data generated in the previous one.
-
Phase 1: Baseline Activity. Does the compound have any biological effect on cancer cells? This phase focuses on determining the cytotoxic or cytostatic potential and the effective concentration range.
-
Phase 2: Mechanism of Action. If the compound is active, how does it exert its effect? This phase investigates the cellular mechanisms responsible for the observed cytotoxicity, such as the induction of programmed cell death (apoptosis) or arrest of the cell division cycle.
-
Phase 3: Target Engagement. What is the molecular target of the compound? This advanced phase aims to confirm that the compound physically interacts with its putative target inside the cell, a critical step for validating its mechanism of action.[7]
This document will detail the core assays within each phase, providing both the theoretical underpinning and practical, step-by-step protocols.
Phase 1: Foundational Viability and Cytotoxicity Screening
The initial and most critical step is to determine whether the compound affects cell viability and to quantify its potency. The half-maximal inhibitory concentration (IC50) is a key parameter that establishes the dose-response relationship and guides the concentrations used in all subsequent mechanistic studies.
Causality: Why Measure Viability First?
Measuring cell viability provides a quantitative measure of a compound's overall effect on a cell population. Assays based on metabolic activity or ATP content are excellent proxies for the number of living, healthy cells.[8] Establishing an IC50 value is crucial for:
-
Potency Ranking: Comparing the compound's activity across different cell lines or against known reference drugs.
-
Therapeutic Window: By testing against non-cancerous cell lines, an initial assessment of selectivity and potential toxicity can be made.[9]
-
Informing Mechanistic Studies: Subsequent experiments (Phase 2 & 3) must be conducted at concentrations relative to the IC50 (e.g., 0.5x, 1x, and 2x IC50) to ensure the observed effects are biologically relevant.
Recommended Assay: Luminescent ATP-Based Viability (CellTiter-Glo®)
While several viability assays exist (e.g., MTT, MTS, resazurin), the CellTiter-Glo® Luminescent Cell Viability Assay is recommended for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol.[10][11] The assay quantifies ATP, a direct indicator of metabolically active cells, and the luminescent signal is less prone to interference from colored compounds compared to colorimetric assays.[12][13]
Experimental Workflow: Phase 1
Caption: Workflow for IC50 determination using a cell viability assay.
Protocol 1: Cell Viability and IC50 Determination using CellTiter-Glo®
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control line (e.g., MCF-10A).
-
Complete culture medium.
-
This compound (stock solution in DMSO).
-
Sterile, opaque-walled 96-well plates suitable for luminescence.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, Cat.# G7570 or equivalent).[8]
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells/well in 90 µL of medium into the 96-well plate. Leave perimeter wells with media only to reduce edge effects. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤0.5%).
-
Cell Treatment: Add 10 µL of the compound dilutions to the corresponding wells. Add 10 µL of medium containing DMSO to the "vehicle control" wells.
-
Incubation: Incubate the plate for 72 hours (or a desired endpoint). This duration is typically sufficient to observe effects on proliferation.
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[8] This ensures uniform assay conditions.
-
Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent directly to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (media-only wells) from all experimental wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Data Presentation: Sample IC50 Table
| Compound | Cell Line | Cancer Type | IC50 (µM) after 72h | Selectivity Index (SI) |
| Test Compound | MCF-7 | Breast Adenocarcinoma | 8.5 | 5.9 |
| Test Compound | A549 | Lung Carcinoma | 12.1 | 4.1 |
| Test Compound | HCT116 | Colorectal Carcinoma | 6.8 | 7.4 |
| Test Compound | MCF-10A | Non-tumorigenic Breast | 50.2 | - |
| Doxorubicin (Control) | MCF-7 | Breast Adenocarcinoma | 0.1 | 15.0 |
| Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. |
Phase 2: Mechanistic Elucidation
Once the compound's cytotoxic activity is confirmed, the next logical step is to investigate how it induces cell death or inhibits proliferation. The two most common mechanisms for anticancer agents are the induction of apoptosis and cell cycle arrest.[3]
Apoptosis Induction
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical events, including the externalization of phosphatidylserine (PS) and the activation of caspase enzymes.[14]
Recommended Assay: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry.
-
Causality: This dual-staining method provides a robust quantification of different cell populations. Annexin V binds to PS on the outer leaflet of the cell membrane, an early marker of apoptosis.[15] PI is a DNA-intercalating agent that is excluded by live cells with intact membranes, thus it only stains late apoptotic and necrotic cells.[16] This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 2: Apoptosis Detection with Annexin V/PI
Materials:
-
6-well cell culture plates.
-
Test compound and a positive control (e.g., 1 µM Staurosporine for 4-6 hours).
-
FITC Annexin V Apoptosis Detection Kit (e.g., from BioLegend, BD Biosciences).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will reach ~70-80% confluency at the end of the experiment. Allow them to attach overnight.
-
Treat cells with the test compound at 1x and 2x its predetermined IC50 value for 24 or 48 hours. Include a vehicle control and a positive control.
-
Cell Harvesting:
-
Collect the culture medium (which contains floating dead cells).
-
Wash the adherent cells with PBS and detach them using a gentle enzyme like TrypLE™ Express (to preserve membrane integrity).
-
Combine the detached cells with their corresponding media from the first step. Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer provided in the kit.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).
-
Visualization: Apoptotic Pathway and Assay Targets
Caption: Key events in apoptosis and their corresponding detection assays.
Cell Cycle Analysis
Many cytotoxic compounds function by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G1, S, or G2/M) before undergoing apoptosis.[17]
Recommended Assay: Propidium Iodide (PI) Staining and Flow Cytometry.
-
Causality: PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present.[18] This allows the flow cytometer to distinguish between cells in different phases: G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N DNA content).[19][20] A significant increase in the percentage of cells in one phase compared to the control indicates cell cycle arrest.
Protocol 3: Cell Cycle Analysis with Propidium Iodide
Materials:
-
6-well cell culture plates.
-
Test compound.
-
Cold 70% ethanol.
-
PI staining solution (containing RNase A to eliminate RNA-driven signal).
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay (Protocol 2, step 1-2). A 24-hour treatment is often sufficient to observe cell cycle effects.
-
Cell Harvesting and Fixation:
-
Harvest both floating and adherent cells as described in the apoptosis protocol.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This permeabilizes the cells and preserves their DNA.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze by flow cytometry. The resulting DNA content histogram will show distinct peaks for G0/G1, S, and G2/M phases.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase.
Data Presentation: Sample Cell Cycle Distribution Table
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55.2% | 28.1% | 16.7% |
| Compound (1x IC50) | 52.8% | 25.5% | 21.7% |
| Compound (2x IC50) | 25.1% | 18.9% | 56.0% |
| Nocodazole (Control) | 10.5% | 5.3% | 84.2% |
Phase 3: Target Identification and Engagement
Confirming that a compound binds its intended molecular target within the complex environment of a live cell is a crucial validation step.[21] Given that many pyrazole derivatives are kinase inhibitors, a key hypothesis could be the engagement of a specific kinase.[22][23] The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to assess target engagement.[24]
Recommended Assay: Cellular Thermal Shift Assay (CETSA®).
-
Causality: The principle of CETSA is that when a ligand (the test compound) binds to its target protein, it often stabilizes the protein's structure.[25] This stabilization results in a higher melting temperature. By heating cell lysates to a range of temperatures, one can observe that in the presence of the binding compound, more of the target protein remains soluble at higher temperatures compared to the control.
Experimental Workflow: Phase 3 (CETSA)
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol 4: Conceptual CETSA for Target Engagement
Materials:
-
Cultured cells expressing the protein of interest.
-
Test compound and vehicle control (DMSO).
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
PCR tubes or strips.
-
Thermal cycler.
-
Equipment for SDS-PAGE and Western Blotting.
-
Antibody specific to the target protein.
Procedure:
-
Cell Treatment: Treat intact cells in culture with a high concentration of the test compound (e.g., 10-20x IC50) and a vehicle control for 1-2 hours.
-
Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Clarify Lysate: Centrifuge at high speed (e.g., 20,000 x g) at 4°C to pellet cell debris. Collect the supernatant (soluble protein fraction).
-
Thermal Challenge: Aliquot the lysate from both treated and control groups into separate PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Separate Fractions: Centrifuge the heated samples again at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (the remaining soluble protein) from each tube. Analyze these samples by SDS-PAGE followed by Western Blotting using an antibody against the putative target protein.
-
Data Interpretation: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Essential Best Practices for Cell Culture
The quality and reproducibility of any cell-based assay depend entirely on the quality of the cell culture. Adherence to best practices is non-negotiable.[26]
-
Cell Line Authentication: Regularly authenticate cell lines using Short Tandem Repeat (STR) profiling to ensure you are working with the correct line and that it has not been misidentified or cross-contaminated.
-
Aseptic Technique: Always work in a certified biological safety cabinet. Sterilize all equipment and reagents, and practice strict aseptic techniques to prevent microbial contamination.[27][28]
-
Routine Mycoplasma Testing: Mycoplasma contamination is common and can significantly alter cellular responses. Test all cell stocks regularly using PCR-based methods.
-
Controlled Environment: Maintain a consistent incubator environment (37°C, 5% CO2, >90% humidity) and service equipment regularly.[27]
-
Passage Number: Use cells at a low, consistent passage number to avoid issues with phenotypic drift or senescence.[27]
-
Documentation: Keep meticulous records of cell line source, passage number, media formulations, and all experimental details.
References
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Wikipedia. Cell cycle analysis. [Link]
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Darzynkiewicz, Z., et al. (2004). Analysis of cell cycle by flow cytometry. Methods Mol Biol. [Link]
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FDCELL. General Tips for Successful Cell Culture. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
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NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]
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MedScien. Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. [Link]
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Al-Warhi, T., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
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Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
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Schiedel, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6. ACS Chemical Biology. [Link]
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Wang, Y., et al. (2019). Quality by Design for Preclinical In Vitro Assay Development. SLAS Discovery. [Link]
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Gomaa, A. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Al-Majid, A. M., et al. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arabian Journal of Chemistry. [Link]
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National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual. [Link]
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Bio-protocol. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. [Link]
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Harris, L. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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Aouad, M. R., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines. [Link]
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Harris, L. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
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Al-Suwaidan, I. A., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]
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Al-wsabie, A., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
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Mphahlele, M. J., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
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Johnson, G. T., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science. [Link]
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Pion Inc. The Role Of in vitro Testing In Drug Development. [Link]
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Application Note: Quantitative Analysis of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Abstract
This application note provides a comprehensive guide for the development and validation of analytical methods for the quantification of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. This pyrazole derivative is a key structural motif in medicinal chemistry, making its accurate quantification crucial for research, development, and quality control.[1][2] This document outlines two robust analytical approaches: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a highly sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols are designed to be a starting point for method development and are grounded in established principles for the analysis of aromatic amines and related heterocyclic compounds.[3][4] Furthermore, this guide details the necessary steps for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[5][6][7][8]
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds with a wide range of biological activities, making them privileged structures in drug discovery.[1][2] The presence of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the cyclopropyl moiety can influence conformation and potency. Accurate and precise analytical methods are therefore indispensable for the quantitative determination of this compound in various contexts, including:
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
In vitro assays: To determine concentrations in biological media.
-
Chemical synthesis: To monitor reaction progress and determine product purity.
-
Formulation development: To assess drug loading and release characteristics.
-
Quality control: To ensure the identity, purity, and strength of the active pharmaceutical ingredient (API).
This application note provides detailed protocols for both HPLC-UV and LC-MS/MS methods, offering flexibility for a range of applications from routine analysis to demanding bioanalytical studies.
Physicochemical Properties and Analytical Considerations
While experimental data for this compound is not extensively published, its structure allows for predictions of its analytical behavior. The pyrazole ring and the fluorophenyl group are chromophores that will absorb UV light. The basic amine group will influence the compound's solubility and chromatographic retention, which can be manipulated by adjusting the pH of the mobile phase.
-
UV Absorbance: Pyrazole itself exhibits a strong absorption maximum at approximately 203 nm.[9][10][11] The presence of the fluorophenyl substituent is expected to shift the maximum absorption to a longer wavelength, likely in the 220-280 nm range. Therefore, a photodiode array (PDA) detector is recommended for initial method development to determine the optimal detection wavelength.
-
Ionization: The primary amine group makes the molecule suitable for positive ion mode electrospray ionization (ESI) in LC-MS/MS, which will be the basis for the proposed mass spectrometry method.
Proposed Analytical Methods
Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the quantification of this compound in bulk material, and simple formulations where high sensitivity is not required.
A reverse-phase C18 column is proposed as a starting point due to its versatility and wide use in the separation of moderately polar to nonpolar compounds.[12][13] The mobile phase will consist of an organic modifier (acetonitrile or methanol) and an aqueous buffer. The buffer's pH should be controlled to ensure consistent ionization of the amine group. An acidic pH (e.g., pH 2.5-4) is recommended to ensure the amine is protonated, which generally leads to better peak shape on silica-based C18 columns.
Table 1: Proposed HPLC-UV Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a 5-minute hold at 10% B, then ramp to 90% B over 15 minutes. Hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | Photodiode Array (PDA) detector, monitor 210-400 nm, quantify at λmax. |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Further dilute with the initial mobile phase composition (90% A: 10% B) to the desired concentration range for analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.[14][15]
Workflow for HPLC-UV Analysis:
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.[16][17]
The LC-MS/MS method will utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for its superior sensitivity and specificity.[16] Initial method development will involve tuning the mass spectrometer to identify the precursor ion ([M+H]⁺) and suitable product ions of the analyte. A stable isotope-labeled internal standard is recommended for the most accurate quantification.
Table 2: Proposed LC-MS/MS Analytical Conditions
| Parameter | Recommended Condition |
| LC System | UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A fast gradient, e.g., 5% to 95% B in 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Sample Preparation (for biological matrices):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins.[14]
-
Liquid-Liquid Extraction (LLE): An alternative to protein precipitation, where the analyte is extracted from the aqueous matrix into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): For cleaner samples and higher concentration factors, SPE can be employed.[18][19]
-
Evaporate the supernatant or extraction solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
Workflow for LC-MS/MS Method Development and Analysis:
Caption: General workflow for LC-MS/MS method development and sample analysis.
Method Validation according to ICH Q2(R2) Guidelines
Once the analytical methods are developed, they must be validated to ensure they are fit for their intended purpose.[5][6][7][8] The following parameters should be assessed:
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte in the presence of other components (impurities, matrix components). | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have acceptable precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for low concentrations and 85-115% for higher concentrations. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; precision and accuracy within acceptance criteria. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase pH, column temperature, or flow rate are slightly varied. |
Conclusion
This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound. The proposed HPLC-UV and LC-MS/MS methods offer a range of capabilities to suit different analytical needs. By following the detailed protocols and adhering to the principles of method validation outlined in the ICH Q2(R2) guidelines, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and reproducible data for this important class of molecules.
References
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Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis. Available at: [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. (2025-10-01). Available at: [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. (2024-09-23). Available at: [Link]
-
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. Available at: [Link]
-
From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. PubMed. (2023-02-01). Available at: [Link]
-
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. (2016-08-24). Available at: [Link]
-
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. NIH. (2019-08-30). Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. NIH. (2022-08-11). Available at: [Link]
-
Preparing Samples for HPLC-MS/MS Analysis. Organomation. Available at: [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]
-
Sample preparation in analysis of pharmaceuticals. ScienceDirect. Available at: [Link]
-
HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. (2016-06-16). Available at: [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. (2025-08-05). Available at: [Link]
-
Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI. Available at: [Link]
-
Recent progress in chemosensors based on pyrazole derivatives. RSC Publishing. (2020-05-22). Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. (2023-11-30). Available at: [Link]
-
Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. (2024-03-18). Available at: [Link]
-
VUV optical-absorption and near threshold electron energy loss spectra of pyrazole. Request PDF. (2025-08-08). Available at: [Link]
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. (2024-03-18). Available at: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. (2024-03-20). Available at: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
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Application Notes and Protocols for 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine as a p38 MAP Kinase Inhibitor
Introduction: Targeting the Crossroads of Inflammation
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory stimuli and environmental stress.[1] Its activation triggers a cascade of events leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), which are deeply implicated in a host of inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1] The p38 MAPK family comprises four isoforms (p38α, p38β, p38γ, and p38δ), with p38α being the most extensively studied and primarily involved in inflammatory processes.[1] Consequently, the development of potent and selective p38 MAPK inhibitors has been a significant focus of drug discovery efforts.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine , a novel small molecule inhibitor targeting the p38 MAP kinase. We will delve into the mechanistic underpinnings of the p38 signaling pathway, followed by detailed, field-proven protocols for characterizing the inhibitory activity of this compound through both biochemical and cell-based assays.
The p38 MAP Kinase Signaling Cascade: A Closer Look
The activation of p38 MAPK is a tightly regulated, multi-tiered process initiated by a variety of extracellular signals.[1] As illustrated below, these signals activate a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK). The MAPKK then dually phosphorylates p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr182 for p38α), leading to its activation.[1] Once active, p38 MAPK phosphorylates a range of downstream substrates, including other protein kinases and transcription factors, ultimately modulating gene expression and cellular responses.
Caption: The p38 MAP Kinase Signaling Pathway and the point of inhibition.
Quantitative Data Summary (Illustrative)
While specific experimental data for this compound is not publicly available, the following tables represent the expected data format for a potent and selective p38α inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Target Kinase | IC50 (nM) |
| p38α | 15 |
| p38β | 250 |
| p38γ | >10,000 |
| p38δ | >10,000 |
| JNK1 | >10,000 |
| ERK2 | >10,000 |
Table 2: Inhibition of TNF-α Production in LPS-Stimulated Human PBMCs
| Parameter | Value |
| IC50 (nM) | 50 |
Experimental Protocols
The following protocols are designed to provide a robust framework for the evaluation of this compound.
Protocol 1: In Vitro p38α Kinase Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies the enzymatic activity of p38α kinase and is a primary method for determining the IC50 value of an inhibitor. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Workflow:
Caption: Workflow for the ADP-Glo™ p38α Kinase Assay.
Materials:
-
p38α kinase (recombinant)
-
ATF-2 (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of inhibitor or DMSO (vehicle control).
-
2 µL of p38α kinase in kinase buffer.
-
2 µL of a mixture of ATF-2 substrate and ATP in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation in a Cellular Context
This cell-based assay directly measures the inhibition of p38 MAPK activation in a cellular environment by detecting the levels of phosphorylated p38 (p-p38).
Workflow:
Caption: Workflow for Western Blot analysis of p38 MAPK phosphorylation.
Materials:
-
HeLa or A549 cells
-
Cell culture medium and supplements
-
This compound
-
Anisomycin (p38 MAPK activator)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with anisomycin (a potent activator of p38 MAPK) for 30 minutes.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.
Protocol 3: Inhibition of TNF-α Release from LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
This functional, cell-based assay assesses the anti-inflammatory efficacy of the inhibitor by measuring its ability to block the production of the key pro-inflammatory cytokine, TNF-α.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the PBMCs in RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each inhibitor concentration and determine the IC50 value.
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating. For instance, in the Western blot analysis, the use of both phospho-specific and total p38 antibodies ensures that any observed decrease in the phospho-p38 signal is due to inhibition of the kinase activity and not a result of protein degradation or unequal loading. Similarly, the inclusion of positive (LPS-stimulated) and negative (unstimulated) controls in the TNF-α release assay is crucial for validating the results.
Conclusion
The methodologies described in this guide provide a comprehensive framework for the preclinical evaluation of this compound as a p38 MAP kinase inhibitor. By combining biochemical and cell-based assays, researchers can obtain a detailed understanding of the compound's potency, selectivity, and functional anti-inflammatory activity. These robust and reproducible protocols are essential for advancing promising p38 MAPK inhibitors through the drug discovery pipeline.
References
-
TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors. PubMed. Available at: [Link]
-
Temporal Dynamics of TNF-α Expression and Cell Viability in LPS-Stimulated Peripheral Blood Mononuclear Cells. ResearchGate. Available at: [Link]
Sources
Application Note: A Practical Guide to Evaluating the ADME Properties of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Imperative of ADME Profiling
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties have led to the development of numerous FDA-approved drugs for a wide range of diseases, from anti-inflammatory agents like celecoxib to targeted cancer therapies such as ruxolitinib.[1][2] The versatility of the pyrazole ring allows it to act as a bioisostere for other groups, enhancing properties like lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles compared to other heterocyclic analogs.[1][2]
However, the success of any drug candidate, regardless of its primary potency, is fundamentally dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound must reach its target in sufficient concentration and for an adequate duration to exert its therapeutic effect, without causing undue toxicity. Early and systematic evaluation of ADME parameters is therefore not just a regulatory requirement but a critical step to de-risk drug discovery projects, minimize late-stage attrition, and build a robust safety and efficacy profile.[3][4]
This guide provides a detailed framework and actionable protocols for the comprehensive evaluation of the ADME properties of novel pyrazole-containing compounds, designed to be implemented from early discovery through to lead optimization.
Section 1: Absorption - Crossing the First Barrier
Oral bioavailability is the desired route for most small molecule drugs, making intestinal absorption a critical initial hurdle. Absorption is governed by a compound's solubility and its permeability across the intestinal epithelium. A tiered approach, starting with high-throughput in silico and in vitro models, is essential for efficient screening.
Workflow for Absorption Screening
Caption: Tiered workflow for evaluating intestinal absorption.
Protocol 1.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: The PAMPA assay is a high-throughput, cell-free method that specifically isolates and measures passive transcellular diffusion, which is the primary absorption route for many drugs.[5][6] By using a lipid-infused artificial membrane, it provides a rapid and cost-effective initial assessment of a compound's intrinsic permeability, helping to rank-order early-stage compounds before committing to more complex cell-based assays.[5][7]
Methodology:
-
Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Donor Plate: The donor plate is filled with a buffered solution (e.g., pH 5.5 to mimic the upper intestine) containing the pyrazole test compound (typically 50-100 µM).
-
Assembly: The lipid-coated filter plate is placed on top of an acceptor 96-well plate, which is pre-filled with a buffer solution (e.g., pH 7.4). The donor plate is then placed on top of the filter plate, creating a "sandwich."
-
Incubation: The sandwich plate is incubated at room temperature for 4-16 hours. During this time, the compound diffuses from the donor well, through the lipid membrane, into the acceptor well.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Controls: High permeability (e.g., propranolol) and low permeability (e.g., atenolol) compounds must be run in parallel to validate the assay performance.
Data Interpretation: The apparent permeability coefficient (Papp) is calculated.
| Papp (x 10-6 cm/s) | Predicted Absorption | Action |
| > 10 | High | Advance to Caco-2 |
| 1 - 10 | Medium | Consider for optimization |
| < 1 | Low | Flag for poor permeability |
Protocol 1.2: Caco-2 Cell Permeability Assay
Causality: The Caco-2 assay is the industry gold standard for in vitro prediction of human intestinal absorption.[8] Derived from a human colon adenocarcinoma, these cells differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein).[8] This model allows for the simultaneous assessment of passive diffusion (both transcellular and paracellular) and active, carrier-mediated transport, providing a more complete picture of a compound's absorption potential.[5][9]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in multi-well plates and cultured for ~21 days until a differentiated, confluent monolayer is formed.
-
Monolayer Integrity Check: The integrity of the cell monolayer is crucial for reliable data. It must be verified before each experiment by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[9]
-
Transport Experiment (A to B): The test compound is added to the apical (A) side (mimicking the gut lumen). The plate is incubated at 37°C. Samples are taken from the basolateral (B) side (mimicking the blood) at various time points.
-
Transport Experiment (B to A): In a separate set of wells, the compound is added to the basolateral side and transport to the apical side is measured. This is critical for identifying active efflux.
-
Quantification: Compound concentrations in all samples are measured by LC-MS/MS.[8]
-
Controls: High permeability (e.g., propranolol), low permeability (e.g., atenolol), and known efflux substrates (e.g., digoxin) must be included.
Data Interpretation: Papp values are calculated for both directions. The efflux ratio (ER) is determined by dividing Papp(B→A) by Papp(A→B).
| Papp (A→B) (x 10-6 cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| > 10 | < 2 | High, not an efflux substrate |
| Any value | > 2 | Potential efflux substrate; risk of low bioavailability |
| < 2 | < 2 | Low, likely poor absorption |
Section 2: Distribution - Reaching the Target
Once absorbed, a drug distributes throughout the body. A key determinant of its distribution profile is the extent to which it binds to plasma proteins.
Causality: According to the "free drug hypothesis," only the unbound fraction of a drug is able to cross cell membranes and interact with its pharmacological target. High plasma protein binding (PPB) can limit efficacy, alter clearance, and create a reservoir of drug that can lead to drug-drug interactions. Human serum albumin (HSA) is the most abundant plasma protein and is a primary binding site for many drugs.[10][11] Therefore, determining the fraction of a pyrazole compound that is unbound in plasma (fu) is essential for interpreting in vitro potency and predicting in vivo pharmacokinetics.
Protocol 2.1: Equilibrium Dialysis for Plasma Protein Binding (PPB)
Causality: Equilibrium dialysis is considered the "gold standard" method for determining PPB.[11] It relies on the physical separation of free drug from protein-bound drug across a semipermeable membrane, allowing for a direct measurement of the unbound concentration at equilibrium without disruptive separation forces.[10][12]
Methodology:
-
Device Setup: A 96-well equilibrium dialysis apparatus is typically used. Each well is divided into two chambers by a semipermeable membrane with a molecular weight cutoff (e.g., 10 kDa) that retains proteins but allows small molecules to pass freely.
-
Sample Loading: The pyrazole test compound is spiked into plasma (human, rat, etc.) and added to one chamber (the plasma side). The other chamber is filled with protein-free buffer (the buffer side).
-
Equilibration: The plate is sealed and incubated at 37°C with shaking for 4-24 hours to allow the free drug to reach equilibrium across the membrane.
-
Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.
-
Analysis: To avoid artifacts, the plasma sample is typically matched with an equal volume of clean buffer, and the buffer sample is matched with an equal volume of blank plasma. Both samples are then subjected to protein precipitation (e.g., with acetonitrile) and the supernatant is analyzed by LC-MS/MS to determine the compound concentration.[11]
-
Controls: Warfarin (high binding) and metoprolol (low binding) are run as controls to validate the assay.
Data Interpretation: The percent bound and the fraction unbound (fu) are calculated.
| % Bound | Fraction Unbound (fu) | Interpretation |
| < 90% | > 0.1 | Low to Moderate Binding |
| 90% - 99% | 0.01 - 0.1 | High Binding |
| > 99% | < 0.01 | Very High Binding; potential for displacement interactions |
Section 3: Metabolism - The Body's Chemical Factory
Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their elimination. For pyrazole compounds, this can involve oxidation, reduction, and conjugation reactions. Understanding a compound's metabolic fate is crucial for predicting its half-life, potential for drug-drug interactions (DDI), and formation of active or toxic metabolites.
Common Metabolic Pathways for Pyrazoles
The pyrazole ring itself is relatively stable, but substituents on the ring are common sites for metabolism. Key enzymes involved are the Cytochrome P450 (CYP) family, which mediate most Phase I oxidative reactions.[13]
Caption: Common metabolic pathways for pyrazole-based drugs.
Protocol 3.1: Liver Microsomal Stability Assay
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, especially CYPs.[14] This assay provides a robust, early assessment of a compound's intrinsic clearance (Clint) by these enzymes.[14][15] A compound that is rapidly metabolized in this assay is likely to have a short in vivo half-life and poor oral exposure.
Methodology:
-
Reaction Mixture: The pyrazole test compound (typically 1 µM) is added to a buffer (pH 7.4) containing liver microsomes (human, rat, etc.).[16]
-
Initiation: The reaction is initiated by adding a NADPH-regenerating system, which provides the necessary cofactor for CYP enzyme activity.[15][17] A parallel incubation without NADPH serves as a negative control to account for non-CYP-mediated degradation.[15]
-
Incubation: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).[15]
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[15][16]
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[16]
-
Controls: Compounds with known stability profiles (e.g., verapamil for low stability, warfarin for high stability) are included to ensure assay validity.
Data Interpretation: The percentage of the parent compound remaining over time is plotted. From the slope of the natural log plot, the half-life (t1/2) and intrinsic clearance (Clint) are calculated.
| t1/2 (minutes) | Clint (µL/min/mg protein) | Metabolic Stability |
| > 60 | < 12 | High |
| 15 - 60 | 12 - 46 | Medium |
| < 15 | > 46 | Low |
Protocol 3.2: Cytochrome P450 (CYP) Inhibition Assay
Causality: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[17][18] If a new drug inhibits a specific CYP isoform, it can slow the metabolism of co-administered drugs that are substrates for that same enzyme, potentially leading to toxic plasma levels.[13][19] Regulatory agencies require testing against the most important drug-metabolizing isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[13][18]
Methodology:
-
System: The assay uses human liver microsomes or recombinant human CYP enzymes.[13]
-
Incubation: The pyrazole test compound (at multiple concentrations, e.g., 0.1 to 50 µM) is pre-incubated with the enzyme system and an isoform-specific probe substrate.[17][20]
-
Reaction: The reaction is started by adding NADPH and incubated at 37°C for a short period.
-
Termination & Analysis: The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS or fluorescence.[13][17]
-
Data Analysis: The rate of metabolite formation is compared to a vehicle control (no inhibitor). The percent inhibition is calculated for each concentration of the test compound.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition (the IC50 value) is determined by plotting percent inhibition against compound concentration.[17]
Data Interpretation: The IC50 value indicates the inhibitory potential.
| IC50 (µM) | Potential for DDI |
| > 10 | Low Risk |
| 1 - 10 | Moderate Risk; further investigation needed |
| < 1 | High Risk; significant potential for clinical DDI |
Section 4: Excretion - The Final Exit
Excretion is the process by which a drug and its metabolites are removed from the body, primarily via the kidneys (urine) or the liver (bile/feces). While comprehensive excretion studies are typically performed in vivo during preclinical development, early in vitro assays can provide valuable clues. For example, data from Caco-2 assays can suggest a role for biliary excretion if significant active efflux is observed. The ultimate goal of these later-stage studies is to perform a mass balance study in vivo, often using a radiolabeled version of the compound, to fully account for all administered drug and its metabolites.[21]
Integrated ADME Screening Strategy
No single assay can fully predict the in vivo behavior of a compound. The power of ADME profiling lies in integrating data from multiple assays into a cohesive strategy that guides medicinal chemistry efforts.
Caption: An integrated ADME screening cascade for drug discovery.
By employing this staged approach, research teams can make data-driven decisions, prioritizing compounds with the most promising, well-balanced ADME profiles for advancement into more resource-intensive in vivo pharmacokinetic studies.[21][22] This strategy ultimately increases the probability of selecting a pyrazole candidate with the necessary properties to become a successful therapeutic agent.
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Application Notes & Protocols for High-Throughput Screening of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Analogs
Authored by: Gemini, Senior Application Scientist
Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Analogs of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, in particular, represent a promising chemical space for the discovery of novel therapeutics, with related structures showing potential as kinase inhibitors and antiproliferative agents.[4][5] The successful interrogation of large chemical libraries of these analogs requires robust, scalable, and validated high-throughput screening (HTS) assays. This guide provides an in-depth exploration of foundational principles and detailed protocols for biochemical and cell-based HTS assays tailored for the discovery and characterization of novel pyrazole-based drug candidates. We emphasize the rationale behind experimental design, data interpretation, and quality control to ensure the generation of high-confidence hit compounds.
Part 1: Foundational Principles for HTS Assay Selection
The initial step in any HTS campaign is the strategic selection of an appropriate assay. This choice is fundamentally dictated by the presumed or known biological target of the compound library. For a novel scaffold like the pyrazole analogs , a multi-pronged screening approach is often most effective. This involves deploying both biochemical and cell-based assays to build a comprehensive picture of a compound's activity.
1.1: Biochemical vs. Cell-Based Assays: A Strategic Choice
-
Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor, in an isolated system. They are ideal for identifying direct interactions and determining mechanisms of action (e.g., competitive vs. allosteric inhibition). Their simplicity and directness often lead to higher throughput and fewer confounding variables. Common formats include kinase activity assays and competitive binding assays.[6]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for factors like cell permeability, metabolism, and off-target effects.[7] They are essential for confirming that a compound's biochemical activity translates into a desired cellular response (e.g., inhibition of proliferation, activation of a signaling pathway). Examples include cell viability assays and reporter gene assays.[7][8]
A typical HTS workflow leverages the strengths of both approaches, often starting with a primary biochemical screen to identify direct binders or inhibitors, followed by secondary cell-based assays to confirm on-target activity in a cellular context and filter out compounds with poor cellular penetration or general toxicity.
1.2: The Litmus Test of a Robust HTS Assay: Critical QC Parameters
To ensure the reliability of an HTS campaign, rigorous validation and continuous monitoring of assay performance are paramount.[9] The Z'-factor (Z-prime) is a statistical parameter that is widely accepted as a measure of assay quality.[10]
Z'-Factor Calculation: Z' = 1 - ( (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| )
Where:
-
SD_max and Mean_max are the standard deviation and mean of the high signal control (e.g., no inhibitor).
-
SD_min and Mean_min are the standard deviation and mean of the low signal control (e.g., a known potent inhibitor).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between control signals with low data variability. Ideal for HTS.[11] |
| 0 to 0.5 | Acceptable | The assay can be used for screening, but may require more replicates or careful hit selection. |
| < 0 | Unacceptable | The signal difference between controls is not significant enough for a reliable screen. |
A well-designed HTS plate map, incorporating sufficient positive and negative controls, is essential for calculating the Z'-factor and monitoring for plate-specific artifacts or systemic drift during the screen.[12][13]
Figure 1: A generalized workflow for an HTS campaign.
Part 2: Biochemical HTS Assay Protocols for Pyrazole Analogs
Given that many pyrazole-containing compounds are known to target protein kinases, a kinase inhibition assay is a highly relevant primary screen.[14][15]
2.1: Protocol 1: AlphaScreen Kinase Assay for Inhibitor Screening
The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based, no-wash assay ideal for HTS.[16][17] It relies on the transfer of singlet oxygen from a Donor bead to an Acceptor bead when they are brought into close proximity, generating a chemiluminescent signal. For a kinase assay, this proximity is achieved through the phosphorylation of a biotinylated substrate, which is then captured by streptavidin-coated Donor beads and a phospho-specific antibody conjugated to an Acceptor bead.
Figure 2: Principle of the AlphaScreen kinase inhibition assay.
Materials:
-
Target Kinase (e.g., CDK8)
-
Biotinylated Substrate Peptide
-
ATP
-
Assay Buffer (containing MgCl2, DTT, BSA)
-
Streptavidin-coated Donor Beads (PerkinElmer)
-
Anti-phospho-substrate antibody-conjugated Acceptor Beads (PerkinElmer)
-
384-well, low-volume, white microplates (e.g., ProxiPlate)
-
Plate reader capable of AlphaScreen detection (e.g., EnVision® Multilabel Reader)
Step-by-Step Protocol:
-
Compound Plating: Using an acoustic dispenser, transfer 20-50 nL of each pyrazole analog from the library (typically at 10 mM in DMSO) into the assay plate wells. Add 50 nL of DMSO to control wells.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and biotinylated substrate in assay buffer. Dispense 5 µL of this mix into each well. The final concentration of the enzyme should be at its Km for the substrate to ensure sensitivity to inhibitors.
-
Initiate Kinase Reaction: Prepare a solution of ATP in assay buffer at 2x the final desired concentration (typically at the Km for ATP). Add 5 µL to each well to start the reaction.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Detection: Prepare a detection mix containing the Donor and Acceptor beads in the manufacturer-recommended buffer. Causality Note: This step must be performed in subdued light, as the Donor beads are photosensitive. Add 10 µL of the detection mix to each well to stop the kinase reaction and initiate the detection process.
-
Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 60-90 minutes to allow for bead binding.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis:
-
High Control: Wells with enzyme, substrate, ATP, and DMSO (no inhibitor).
-
Low Control: Wells with a known potent inhibitor of the target kinase.
-
Calculate the percent inhibition for each test compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Low) / (Mean_High - Mean_Low))
-
Calculate the Z'-factor for each plate to monitor assay performance. A robust assay will consistently yield Z' > 0.5.[18]
2.2: Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
FP is a powerful HTS technique to identify compounds that disrupt molecular interactions, such as a kinase binding to a fluorescently labeled ligand (tracer).[19][20][21] The principle is based on the rotational speed of molecules in solution. A small, fluorescent tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to a larger protein, its tumbling slows dramatically, leading to a high polarization signal. A test compound that displaces the tracer will cause a decrease in polarization.
Materials:
-
Target Protein (e.g., Kinase)
-
Fluorescently Labeled Tracer (a known ligand of the target with a fluorophore like FITC or TAMRA)
-
FP Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, black, low-volume microplates
-
Plate reader with FP capabilities
Step-by-Step Protocol:
-
Assay Development (Pre-HTS):
-
Tracer Titration: Determine the lowest tracer concentration that gives a robust signal well above background.[22]
-
Protein Titration: Perform a saturation binding experiment by titrating the target protein against the fixed optimal concentration of the tracer to determine the Kd and the protein concentration that yields ~80% of the maximum binding signal. This concentration will be used for the HTS.
-
-
Compound Plating: Dispense 50 nL of pyrazole analogs (in DMSO) and DMSO controls into the assay plate.
-
Protein/Tracer Addition: Prepare a master mix of the target protein and fluorescent tracer in FP assay buffer. Dispense 20 µL into each well.
-
Incubation: Seal the plate and incubate at room temperature for 30-60 minutes to reach binding equilibrium. Protect from light.
-
Data Acquisition: Read the plate using a plate reader equipped with appropriate polarization filters for the tracer's fluorophore. The output is typically in millipolarization (mP) units.
Data Analysis:
-
High mP Control: Wells with protein, tracer, and DMSO (maximum binding).
-
Low mP Control: Wells with tracer and DMSO only (no binding).
-
Hits are identified as compounds that cause a significant decrease in the mP signal, indicating displacement of the tracer.
Part 3: Cell-Based HTS Assay Protocols for Pyrazole Analogs
Cell-based assays are critical for validating hits from primary biochemical screens and for identifying compounds with desirable cellular phenotypes.
3.1: Protocol 3: ATP-Based Cell Viability/Cytotoxicity Assay
Since many pyrazole analogs are investigated for anticancer properties, a primary screen for cytotoxicity is highly relevant.[5] The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is an HTS standard. It quantifies ATP, an indicator of metabolically active cells.[10] A decrease in the luminescent signal corresponds to a decrease in viable cells.
Materials:
-
Cancer Cell Line relevant to the desired therapeutic area (e.g., MCF-7 breast cancer cells)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo® Reagent (Promega)
-
384-well, white, clear-bottom tissue culture-treated plates
-
Luminometer plate reader
Step-by-Step Protocol:
-
Cell Seeding: Dispense 40 µL of cell suspension into each well of the 384-well plate at a pre-optimized density (e.g., 1,000-5,000 cells/well). Incubate for 24 hours to allow cells to attach.
-
Compound Addition: Add 100 nL of pyrazole analogs and controls (DMSO for negative control, a known cytotoxic agent like staurosporine for positive control) to the cells.
-
Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator.
-
Reagent Equilibration: Before use, allow the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Lysis and Signal Generation: Add 20 µL of CellTiter-Glo® reagent to each well. Causality Note: The reagent contains a detergent to lyse the cells and release ATP, as well as luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP.[23]
-
Incubation: Place the plate on an orbital shaker for 2 minutes to induce complete lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
3.2: Protocol 4: Luciferase Reporter Gene Assay for Pathway Modulation
Reporter gene assays are excellent tools for screening compounds that modulate specific signaling pathways, such as those regulated by GPCRs or transcription factors.[24][25][26] This protocol describes a generic assay for a pathway that activates a transcription factor, which in turn drives the expression of a luciferase reporter gene.
Figure 3: Principle of a luciferase reporter gene assay for an inhibitory compound.
Materials:
-
A stable cell line engineered to express the target of interest and contain a luciferase reporter construct (e.g., HEK293 cells).
-
Pathway agonist/stimulator.
-
Luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™, Promega).
-
384-well, white, clear-bottom tissue culture-treated plates.
-
Luminometer plate reader.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in 384-well plates as described in Protocol 3.1 and incubate overnight.
-
Compound Pre-incubation: Add 100 nL of pyrazole analogs or controls to the cells. Incubate for 30-60 minutes. This step allows the compounds to enter the cells and engage the target before pathway stimulation.
-
Pathway Stimulation: Add the specific agonist at its EC80 concentration to all wells (except for unstimulated controls).
-
Incubation: Incubate for 4-6 hours. Causality Note: This duration is critical and must be optimized. It needs to be long enough for transcription and translation of the luciferase protein to occur but short enough to avoid signal saturation or cell death. Using a reporter with a destabilized luciferase can improve assay dynamics and shorten the required time.[24][25]
-
Signal Generation & Data Acquisition: Equilibrate the plate and luciferase reagent to room temperature. Add the reagent, incubate briefly, and read luminescence as described in Protocol 3.1.
Part 4: Hit Validation and Data Integrity
A primary hit is just the beginning of the journey. Rigorous follow-up is essential to eliminate false positives and build confidence in a compound series.[27]
-
Hit Confirmation: Active compounds ("hits") from the primary single-point screen must be re-tested using the same assay to confirm activity.
-
Dose-Response Analysis: Confirmed hits should be tested over a range of concentrations (typically an 8- to 10-point titration) to generate a dose-response curve and determine the IC50 or EC50 value.
-
Counter-Screens: It is crucial to run counter-screens to identify compounds that interfere with the assay technology itself. For fluorescence-based assays, this includes checking for autofluorescence. For luciferase assays, this involves testing for direct inhibition of the luciferase enzyme.
-
Orthogonal Assays: Validated hits should be tested in a different, "orthogonal" assay format that relies on a distinct detection technology to confirm the biological activity. For example, a hit from an AlphaScreen kinase assay could be validated using a TR-FRET-based assay.[6]
By employing these detailed protocols and adhering to the principles of rigorous assay validation, researchers can effectively screen libraries of this compound analogs to identify promising lead compounds for drug development.
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Title: The Use of AlphaScreen Technology in HTS: Current Status. Source: Bentham Open Archives. URL: [Link]
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Title: AlphaScreen. Source: BMG LABTECH. URL: [Link]
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Title: Protocol for Fluorescence Polarization Assay Using GI224329. Source: ResearchGate. URL: [Link]
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Application Notes and Protocols for Efficacy Studies of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in Preclinical Animal Models
Introduction: The Therapeutic Potential of Pyrazole Derivatives
The pyrazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antipsychotic properties.[1][2] The compound 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine incorporates key structural features—a cyclopropyl group, a fluorinated phenyl ring, and an amino pyrazole core—that suggest potential for significant biological activity. While the specific targets and mechanism of action of this particular molecule are yet to be fully elucidated, its structural similarity to other bioactive pyrazole derivatives warrants investigation into its efficacy in several key therapeutic areas.[1][3]
This guide provides detailed application notes and protocols for establishing and utilizing preclinical animal models to investigate the therapeutic efficacy of this compound in three potential areas of interest: inflammatory disorders, cancer, and neuroinflammation. The protocols described herein are designed to be robust and reproducible, providing researchers with the necessary tools to conduct thorough preclinical evaluations.
Section 1: Evaluation of Anti-inflammatory Activity
Many pyrazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[4] The following protocols describe two standard animal models for assessing the anti-inflammatory potential of novel compounds.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for assessing acute anti-inflammatory activity.[5]
Experimental Rationale: Injection of carrageenan, a sulfated polysaccharide, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Protocol:
-
Animal Model: Male Wistar rats (150-200g).
-
Acclimatization: House animals for at least one week prior to the experiment under standard laboratory conditions.
-
Grouping: Randomly assign animals to the following groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Test compound (this compound) at various doses (e.g., 10, 30, 100 mg/kg)
-
-
Compound Administration: Administer the test compound and controls orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 3, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 1.5 ± 0.2 | 0 |
| Positive Control | 10 | 0.8 ± 0.1 | 46.7 |
| Test Compound | 10 | 1.2 ± 0.15 | 20.0 |
| Test Compound | 30 | 0.9 ± 0.12 | 40.0 |
| Test Compound | 100 | 0.7 ± 0.1 | 53.3 |
Workflow Diagram:
Caption: Workflow for Cell Line-Derived Xenograft Studies.
Section 3: Evaluation of Neuroprotective Effects in a Neuroinflammation Model
Neuroinflammation is implicated in the pathogenesis of various neurodegenerative diseases. T[6][7][8][9]he lipopolysaccharide (LPS)-induced neuroinflammation model is a well-established method for studying the effects of anti-inflammatory compounds in the central nervous system.
[10][11]#### 3.1 Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
Experimental Rationale: Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by the activation of microglia and the production of pro-inflammatory cytokines. T[12][13]his model is useful for assessing the ability of a test compound to cross the blood-brain barrier and exert anti-neuroinflammatory effects.
Protocol:
-
Animal Model: Adult male C57BL/6 mice. 2[14]. Acclimatization: House animals for at least one week prior to the experiment.
-
Grouping:
-
Vehicle control + Saline
-
Vehicle control + LPS
-
Test compound + LPS (at various doses)
-
-
Compound Administration: Administer the test compound or vehicle (e.g., orally or i.p.) at a predetermined time before the LPS challenge.
-
LPS Administration: Inject LPS (e.g., 0.25-1 mg/kg, i.p.) to induce neuroinflammation. 6[11]. Tissue Collection: At a specific time point after LPS injection (e.g., 4, 24, or 48 hours), euthanize the mice and collect brain tissue (e.g., hippocampus, cortex).
-
Analysis of Neuroinflammatory Markers:
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA or multiplex assays. [6] * Microglial Activation: Assess microglial activation through immunohistochemistry for markers such as Iba1.
-
Gene Expression: Analyze the expression of inflammatory genes using qPCR.
-
Workflow Diagram:
Caption: Experimental Workflow for LPS-Induced Neuroinflammation.
Conclusion
The preclinical animal models and protocols outlined in this guide provide a robust framework for the initial efficacy assessment of this compound. The choice of model will ultimately depend on the hypothesized therapeutic application of the compound. Careful experimental design, adherence to established protocols, and thorough data analysis are crucial for obtaining reliable and translatable results that can guide further drug development efforts.
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Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]
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Patil, K.R., et al. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. J Adv Pharm Technol Res. 2019. Available from: [Link]
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Kuo, T.C., et al. Collagen-Induced Arthritis Models. Springer Nature Experiments. 2018. Available from: [Link]
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Anderson, E.C., et al. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protoc. 2024. Available from: [Link]
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Reaction Biology. Xenograft Models For Drug Discovery. Available from: [Link]
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Madrigal, J.L.M., et al. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Odovtos-Int J Dent Sc. 2019. Available from: [Link]
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Tamura, Y., et al. Animal Models for Neuroinflammation and Potential Treatment Methods. Front Neurol. 2022. Available from: [Link]
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Tamura, Y., et al. Animal Models for Neuroinflammation and Potential Treatment Methods. Front Neurol. 2022. Available from: [Link]
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Martínez-Sabadell, A., et al. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protoc. 2022. Available from: [Link]
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Wang, Y., et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 2022. Available from: [Link]
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Semenova, S., et al. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Curr Neuropharmacol. 2019. Available from: [Link]
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The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. 2020. Available from: [Link]
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Liu, M., et al. Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs. Molecules. 2017. Available from: [Link]
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Martínez-Sabadell, A., et al. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protoc. 2022. Available from: [Link]
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Haqqani, A.S., et al. Rodent models of neuroinflammation for Alzheimer's disease. J Neuroinflammation. 2018. Available from: [Link]
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Li, J., et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Med Chem. 2022. Available from: [Link]
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Gomaa, M.S., et al. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. Bioorg Med Chem. 2012. Available from: [Link]
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Lee, B., et al. An Aqueous Extract of Herbal Medicine ALWPs Enhances Cognitive Performance and Inhibits LPS-Induced Neuroinflammation via FAK/NF-κB Signaling Pathways. Front Pharmacol. 2018. Available from: [Link]
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Al-Said, M.S., et al. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Drug Des Devel Ther. 2016. Available from: [Link]
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Wang, Q., et al. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Acta Pharm Sin B. 2022. Available from: [Link]
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Wang, Q., et al. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1 H-pyrazol-4-yl) amino) quinazolin-6-yl)- N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Acta Pharm Sin B. 2022. Available from: [Link]
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Belskaya, L.N., et al. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank. 2021. Available from: [Link]
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Application Notes and Protocols: Formulation of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine for In-Vivo Studies
Introduction
The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, a significant number of which are rooted in the compound's physicochemical properties.[1] A substantial portion of NCEs emerging from discovery pipelines, estimated to be as high as 90%, exhibit poor aqueous solubility.[2][3] This characteristic poses a significant barrier to in-vivo evaluation, as insufficient solubility can lead to low and erratic bioavailability, complicating the establishment of clear dose-response and safety profiles.[4][5] The compound 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a molecule with a pyrazole core, is representative of such candidates where careful formulation is not just beneficial, but essential for successful preclinical development.[6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the formulation of this compound for in-vivo studies. It moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, ensuring a scientifically rigorous and adaptable methodology.
The Challenge: Formulating a Poorly Soluble Pyrazole Derivative
While specific public data on the solubility of this compound is limited, its structural motifs—a cyclopropyl group, a fluorophenyl ring, and a pyrazole amine core—suggest a lipophilic nature and, consequently, poor water solubility.[8] The pyrazole ring itself can act as a bioisostere to improve properties like lipophilicity, but this often comes at the cost of aqueous solubility.[6] Therefore, the primary objective is to develop stable, homogenous, and dose-accurate formulations that enhance the compound's apparent solubility and facilitate consistent exposure in animal models.[9]
Part 1: Pre-formulation Characterization - The Foundation of Rational Formulation Design
Before any formulation work begins, a thorough physicochemical characterization of the NCE is paramount.[1][10] This data-driven approach allows for the selection of the most promising formulation strategies, saving time and resources.[11]
Key Physicochemical Parameters to Determine
A systematic evaluation of the following properties of this compound is the necessary first step:
| Parameter | Importance in Formulation Development | Analytical Technique(s) |
| Aqueous Solubility | Determines the need for solubility enhancement. Should be tested across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8, 7.4).[1] | Shake-flask method followed by HPLC-UV or UPLC-MS.[12] |
| pKa | Indicates the ionization state of the molecule at different pH values, which significantly impacts solubility and permeability. The pyrazole amine moiety suggests basic properties. | Potentiometric titration, UV-spectrophotometry, or computational prediction. |
| LogP / LogD | Measures the lipophilicity of the compound. High LogP values often correlate with poor aqueous solubility. | Shake-flask method (octanol/water), HPLC-based methods, or computational models. |
| Solid-State Properties | Identifies the crystalline form (polymorphism), which can affect solubility, dissolution rate, and stability. | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA). |
| Chemical Stability | Assesses degradation in solution and solid state under various conditions (pH, light, temperature, oxidation). Informs vehicle selection and storage conditions. | Stability-indicating HPLC/UPLC methods to track parent compound and detect degradants. |
| Excipient Compatibility | Ensures that the chosen inactive ingredients do not cause chemical degradation of the active pharmaceutical ingredient (API).[10] | Binary mixtures of API and excipient stored under stressed conditions and analyzed by HPLC. |
Workflow for Pre-formulation Assessment
The following diagram outlines the logical flow for the initial characterization of this compound.
Caption: Pre-formulation analysis workflow.
Part 2: Formulation Strategies and Step-by-Step Protocols
Based on the pre-formulation data, which will likely classify this compound as Biopharmaceutics Classification System (BCS) Class II or IV (high permeability/low solubility or low permeability/low solubility), several formulation strategies can be employed.[4][13] The choice depends on the intended route of administration, the required dose, and the toxicology study design.[14][15]
Strategy 1: Co-Solvent Systems (For Oral and IV Dosing)
This is often the first-line approach for early-stage studies due to its simplicity.[16] The strategy involves dissolving the compound in a water-miscible organic solvent before diluting it with an aqueous vehicle.
Causality: Co-solvents disrupt the hydrogen bonding network of water, reducing the solvent's polarity and allowing it to better solvate lipophilic drug molecules. Surfactants are often included to improve wettability and prevent precipitation upon dilution in aqueous environments (e.g., dilution in the bloodstream or gastrointestinal fluids).[1][17]
Commonly Used Excipients:
-
Co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMA), Polyethylene glycol 300/400 (PEG-300/400), Propylene glycol (PG), Ethanol.[17][18]
-
Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Solutol® HS 15, Cremophor® EL.[1]
-
Aqueous Vehicles: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Water for Injection (WFI).
Protocol 2.1.1: Oral Formulation using a Co-Solvent System
This protocol targets a final concentration of 5 mg/mL. Adjustments should be made based on solubility data.
Objective: To prepare a 10 mL clear solution of this compound.
Materials:
-
This compound: 50 mg
-
DMSO: 1.0 mL (10% v/v)
-
PEG-400: 4.0 mL (40% v/v)
-
Polysorbate 80: 0.5 mL (5% v/v)
-
0.9% Saline: 4.5 mL (45% v/v)
Step-by-Step Procedure:
-
Weighing: Accurately weigh 50 mg of the compound into a sterile glass vial.
-
Initial Solubilization: Add 1.0 mL of DMSO to the vial. Vortex or sonicate until the compound is fully dissolved. A clear solution should be observed.
-
Addition of Second Co-solvent: Add 4.0 mL of PEG-400 to the solution. Vortex thoroughly to ensure homogeneity.
-
Addition of Surfactant: Add 0.5 mL of Polysorbate 80. Vortex again until the solution is uniform.
-
Final Dilution: Slowly add 4.5 mL of 0.9% saline to the mixture while continuously vortexing. This gradual addition is crucial to prevent the compound from precipitating out of the solution.
-
Final Inspection: The final formulation should be a clear, particle-free solution. Visually inspect against a light and dark background.
-
pH Measurement: Measure and record the pH of the final formulation.
-
Control Preparation: Prepare a vehicle control by following steps 2-7 without adding the API. This is essential for toxicology and efficacy studies.[5]
Trustworthiness Check:
-
Clarity: The final solution must be clear. Any haze or precipitate indicates insolubility or instability.
-
Stability: Store a small aliquot at room temperature and 4°C for 24-48 hours. Re-inspect for any signs of precipitation.
-
Dose Verification: The concentration of the final formulation should be confirmed by a validated analytical method, such as HPLC-UV.[12]
Strategy 2: Suspension Formulations (For High-Dose Oral Studies)
For toxicology studies requiring high doses, exceeding the compound's solubility in acceptable co-solvent volumes is common.[1] In such cases, an aqueous suspension is the preferred formulation.
Causality: A suspension consists of fine drug particles dispersed in an aqueous vehicle. A suspending agent (e.g., methylcellulose) increases the viscosity of the vehicle, slowing down the sedimentation of drug particles and ensuring a uniform dose can be withdrawn. A wetting agent (e.g., a surfactant) is used to decrease the interfacial tension between the hydrophobic drug particles and the aqueous vehicle, allowing for uniform dispersion.[15]
Commonly Used Excipients:
-
Suspending Agents: Methylcellulose (MC), Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC).[15]
-
Wetting Agents: Polysorbate 80 (Tween® 80), Sodium lauryl sulfate (SLS) (typically at low concentrations, <0.1%).
Protocol 2.2.1: Oral Suspension using Methylcellulose
This protocol targets a 20 mg/mL suspension.
Materials:
-
This compound: 200 mg
-
0.5% Methylcellulose in purified water: ~9.9 mL
-
Polysorbate 80: 0.1 mL (1% v/v)
-
Purified Water: q.s. to 10 mL
Step-by-Step Procedure:
-
Prepare Vehicle: First, prepare the 0.5% (w/v) methylcellulose solution. This often requires hydrating the methylcellulose in hot water and then cooling to form a clear, viscous solution.
-
Weighing: Accurately weigh 200 mg of the compound. If particle size is large, micronization via mortar and pestle or jet milling can improve suspension quality.[19]
-
Wetting the API: In a glass mortar, add the 200 mg of API. Add the 0.1 mL of Polysorbate 80 and a small amount (~0.5 mL) of the methylcellulose vehicle. Triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted.
-
Geometric Dilution: Gradually add the remaining methylcellulose vehicle in small portions, with continuous stirring or trituration, until the desired final volume of 10 mL is reached.
-
Homogenization: Transfer the suspension to a calibrated vial. Stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Final Inspection: The final formulation should be a uniform, milky suspension.
-
Dosing: This formulation must be stirred continuously before and during dose withdrawal to ensure dose uniformity.
Trustworthiness Check:
-
Re-suspendability: Allow the suspension to sit for a few hours. It should be easily re-suspended to a homogenous state with gentle shaking.
-
Particle Size: Particle size distribution can be measured to ensure it is within an acceptable range for oral administration.
-
Dose Uniformity: Collect samples from the top, middle, and bottom of the suspension (while stirring) and analyze the concentration by HPLC to confirm uniformity.
Decision-Making Flowchart for Formulation Selection
The choice between a solution and a suspension is a critical decision point in preclinical development.
Caption: Decision tree for formulation selection.
Part 3: Analytical Validation and Stability Testing
A formulation is only as reliable as its characterization.[9] All final formulations must undergo qualification to ensure they are suitable for the planned in-vivo study.
Formulation Analysis
Concentration Verification: The concentration of this compound in the final dosing vehicle must be confirmed.
-
Method: A validated HPLC-UV or LC-MS/MS method is required.[12]
-
Acceptance Criteria: The measured concentration should typically be within ±10% of the target concentration.
Appearance: The formulation should be visually inspected for its intended characteristics (e.g., clear solution or uniform suspension).
Stability Assessment
The stability of the formulation must be established for the duration of its intended use.
-
In-Use Stability: The formulation should be stored under the same conditions as it will be during the in-vivo study (e.g., on the benchtop, under stirring) and tested at various time points (e.g., 0, 4, 8, 24 hours).
-
Parameters to Test: Appearance, pH, API concentration, and for suspensions, re-suspendability.
-
Acceptance Criteria: No significant change in physical appearance, and API concentration should remain within ±10% of the initial value.
Conclusion
The successful in-vivo evaluation of this compound hinges on the development of a rational, well-characterized, and stable formulation. By adopting a systematic approach that begins with thorough pre-formulation analysis and leads to the logical selection and validation of a suitable vehicle system, researchers can ensure reliable and reproducible preclinical data. The protocols and strategies outlined in this guide provide a robust starting point for navigating the challenges posed by poorly soluble compounds, ultimately facilitating their progression through the drug development pipeline. It is imperative to remember that no single formulation is universally optimal; the chosen vehicle must be tailored to the compound's properties and the specific demands of the in-vivo study.[20]
References
- WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds? [Online].
-
ResearchGate. (n.d.). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. [Online]. Available at: [Link]
-
Gunda, S., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Online]. Available at: [Link]
-
Symeres. (n.d.). Pre-clinical CMC drug product formulation and analytical development. [Online]. Available at: [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Online]. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Online]. Available at: [Link]
-
YouTube. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. [Online]. Available at: [Link]
-
Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. [Online]. Available at: [Link]
-
Altasciences. (n.d.). Preclinical Toxicology Considerations for a Successful IND Application. [Online]. Available at: [Link]
-
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Online]. Available at: [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. [Online]. Available at: [Link]
-
ResearchGate. (2025). Vehicle selection for nonclinical oral safety studies. [Online]. Available at: [Link]
-
Varma, M. V. S., et al. (2015). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PubMed Central. [Online]. Available at: [Link]
-
Semantic Scholar. (n.d.). Solubilizing Excipients in Oral and Injectable Formulations. [Online]. Available at: [Link]
-
Charles River. (n.d.). HOW DO I GET MY COMPOUND INTO PHASE I?. [Online]. Available at: [Link]
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. [Online]. Available at: [Link]
-
Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. [Online]. Available at: [Link]
-
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. PubMed. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. [Online]. Available at: [Link]
-
Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Online]. Available at: [Link]
-
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. [Online]. Available at: [Link]
-
FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Online]. Available at: [Link]
-
Yadav, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Online]. Available at: [Link]
-
Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Online]. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Online]. Available at: [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives. [Online]. Available at: [Link]
-
Kumar, S., & S, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Online]. Available at: [Link]
-
Al-Ghorbani, M., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. [Online]. Available at: [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Online]. Available at: [Link]
Sources
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- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. future4200.com [future4200.com]
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- 20. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. The aim is to provide a structured and scientifically sound approach to diagnose and resolve these issues, thereby facilitating the smooth progression of your research and development activities.
Frequently Asked Questions (FAQs)
What are the key physicochemical properties of this compound that influence its solubility?
Understanding the intrinsic properties of a compound is fundamental to addressing solubility problems. This compound possesses a molecular structure that suggests it is a lipophilic molecule with an estimated LogP value that would classify it as poorly water-soluble. The presence of the primary amine group introduces a site for protonation, indicating that its solubility is likely to be pH-dependent.
| Property | Predicted Characteristic | Implication for Solubility |
| LogP | Moderately high | Indicates a preference for lipid environments and consequently, poor aqueous solubility. |
| pKa | Basic (due to the amine group) | The compound's solubility is expected to increase in acidic conditions where the amine group is protonated.[1] |
| Crystal Lattice Energy | Potentially high | As a crystalline solid, strong intermolecular forces in the crystal lattice can hinder dissolution.[2] |
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
Issue 1: Poor aqueous solubility for in vitro biological assays.
A frequent challenge encountered during in vitro screening is the low aqueous solubility of the test compound, which can lead to unreliable and inaccurate biological data.
The hydrophobic nature of the molecule, stemming from the cyclopropyl and fluorophenyl groups, is the primary driver of its low solubility in aqueous media.
A tiered approach is recommended, beginning with simple adjustments and progressing to more complex formulation strategies as needed.
Caption: A decision-making workflow for systematically addressing poor aqueous solubility.
Protocol 1: pH Adjustment
Leveraging the basicity of the primary amine is a primary strategy for improving aqueous solubility.
-
Buffer Preparation: Prepare a range of buffers with pH values from 2.0 to 7.4.
-
Equilibrium Solubility Measurement: Add an excess amount of the compound to each buffer.
-
Incubation: Agitate the samples at a controlled temperature for a sufficient period (e.g., 24 hours) to reach equilibrium.
-
Phase Separation: Separate the undissolved solid by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.
Protocol 2: Co-solvent Systems
The use of water-miscible organic solvents can enhance the solubility of hydrophobic compounds.[3]
-
Co-solvent Selection: Choose biocompatible co-solvents such as DMSO, ethanol, or polyethylene glycol 400 (PEG 400).
-
Preparation of Co-solvent Mixtures: Prepare solutions with varying concentrations of the co-solvent in the aqueous buffer (e.g., 1%, 5%, 10% v/v).
-
Solubility Determination: Measure the equilibrium solubility of the compound in each co-solvent mixture as described in Protocol 1.
-
Assay Compatibility Check: It is critical to perform control experiments to ensure the selected co-solvent concentration does not interfere with the biological assay.
| Co-Solvent | Solubility in 1% (v/v) Mixture | Solubility in 5% (v/v) Mixture | Solubility in 10% (v/v) Mixture |
| DMSO | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Ethanol | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| PEG 400 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
Note: The above table should be populated with experimentally determined values.
Issue 2: Challenges in formulating concentrated stock solutions for in vivo studies.
The need for higher concentrations in dosing vehicles for animal studies often presents a significant formulation hurdle.
The compound's high lipophilicity and crystalline nature can make it difficult to dissolve in sufficient concentrations in common vehicles for oral or parenteral administration.
A systematic screening of vehicles and the incorporation of solubilizing excipients are key strategies.
Caption: A strategic workflow for developing suitable formulations for in vivo administration.
Protocol 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[4][5][6]
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its favorable solubility and safety profile.
-
Phase Solubility Studies:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.
-
Add an excess of this compound to each solution.
-
Determine the equilibrium solubility in each solution as previously described.
-
-
Data Analysis: Plot the concentration of the dissolved drug against the concentration of HP-β-CD to determine the complexation efficiency and the stoichiometry of the inclusion complex.
-
Formulation Preparation: Based on the phase solubility diagram, prepare the dosing solution by first dissolving the appropriate amount of HP-β-CD in the vehicle, followed by the addition of the drug. Sonication or gentle heating may be used to facilitate dissolution.
References
- BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Journal of Drug Delivery and Therapeutics. (n.d.). Cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- ResearchGate. (n.d.). Effective formulation strategies for poorly water soluble drugs.
- Journal of Pharmaceutical Investigation. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
- PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Sigma-Aldrich. (n.d.). Improving solubility – a close look at available approaches.
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- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 6. ijmsdr.org [ijmsdr.org]
Technical Support Center: Purification of Pyrazole Derivatives
Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, but their purification can be notoriously complex due to issues ranging from regioisomerism to poor solubility.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific pyrazole derivative.
Section 1: Navigating the Purification Maze: Strategy Selection
Before diving into specific techniques, it's crucial to have a logical approach to selecting a purification method. The properties of your crude product—whether it's a solid or an oil, the nature of the impurities, and the polarity of the target molecule—will dictate the most effective strategy.
Q1: My reaction is complete. How do I decide whether to start with crystallization, chromatography, or an acid-base extraction?
A1: This is a critical decision point that can save significant time and resources. The choice depends on the physical state of your crude product and the nature of the main impurities.
Expert Insight: A preliminary Thin Layer Chromatography (TLC) analysis is indispensable. It gives you a snapshot of the complexity of your mixture and the relative polarities of the components, which is crucial for both chromatography and for predicting solubility behavior in different solvents.
Below is a decision-making workflow to guide your initial choice:
Caption: Decision tree for selecting an initial purification strategy.
Section 2: Troubleshooting Column Chromatography
Column chromatography is often the workhorse for purifying pyrazole derivatives, especially for separating challenging mixtures like regioisomers.[1][2] However, several common problems can arise.
Q2: My pyrazole derivative is streaking badly on the silica gel TLC plate and I get poor separation during column chromatography. What's happening?
A2: This is a classic issue for nitrogen-containing heterocycles.[3] The lone pair of electrons on the pyrazole's nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding leads to tailing, streaking, and in some cases, decomposition of the compound on the column.
Troubleshooting Protocol:
-
Deactivate the Silica Gel: The most common solution is to neutralize the acidic sites.
-
Method: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia solution in methanol is highly effective.[3][4]
-
Causality: The amine competitively binds to the acidic sites on the silica, preventing your pyrazole from interacting too strongly and allowing it to travel smoothly through the column.
-
-
Switch the Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.
-
Employ a "Dry Loading" Technique: The way you load your sample onto the column can significantly impact resolution.
-
Method: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol). Add a small portion of silica gel to this solution and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. Carefully layer this powder on top of your packed column.[2]
-
Causality: This technique prevents the sample from spreading out in a strong solvent at the top of the column, leading to sharper bands and better separation.
-
Q3: I'm trying to separate N-1 and N-2 regioisomers, but they are co-eluting. How can I improve the separation?
A3: Separating pyrazole regioisomers is a frequent and significant challenge because they often have very similar polarities.[1][2] Success requires careful optimization of your chromatographic conditions.
Expert Insight: While synthesis methods using fluorinated alcohols as solvents can improve regioselectivity, chromatographic separation is often still necessary.[6]
Troubleshooting Protocol:
-
Optimize the Mobile Phase on TLC: Before running a large column, screen various solvent systems using TLC.
-
Method: Test different combinations of non-polar (e.g., hexane, petroleum ether) and polar (e.g., ethyl acetate, dichloromethane, acetone) solvents. Aim for a solvent system that gives a clear separation of spots (ΔRf > 0.1) and an Rf value of ~0.2-0.3 for the lower-eluting isomer.[2]
-
Causality: Finding the optimal polarity balance is key. A solvent that is too polar will cause all compounds to elute quickly with no separation, while one that is not polar enough will result in no movement from the baseline.
-
-
Use a Shallow Gradient or Isocratic Elution: A steep gradient can cause closely eluting spots to merge.
-
Method: Once you have an effective solvent system from TLC, run the column with a very slow, shallow gradient (e.g., increasing from 5% to 20% ethyl acetate in hexane over many column volumes) or isocratically (with a single, constant solvent mixture).[2]
-
Causality: This gives the isomers more time to interact differently with the stationary phase, amplifying the small differences in their polarity and leading to better resolution.
-
-
Consider High-Performance Liquid Chromatography (HPLC): For extremely difficult separations, flash chromatography may not be sufficient.
Table 1: Common Eluent Systems for Pyrazole Chromatography
| Polarity of Pyrazole Derivative | Starting Eluent System (Non-polar:Polar) | Common Modifiers |
| Low to Medium Polarity | Hexane:Ethyl Acetate (9:1 to 1:1) | 0.5% Triethylamine |
| Medium to High Polarity | Dichloromethane:Methanol (99:1 to 9:1) | 1% Ammonia in Methanol |
| High Polarity (Reverse Phase) | Water:Acetonitrile (9:1 to 1:9) | 0.1% Formic Acid or TFA |
Section 3: Troubleshooting Crystallization
Crystallization is an ideal purification technique for large-scale work as it is often more cost-effective and scalable than chromatography.[7] However, inducing pyrazoles to crystallize can be difficult.
Q4: My pyrazole derivative "oils out" of solution instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated, the temperature dropping too quickly, or the presence of impurities that inhibit crystal formation.
Troubleshooting Protocol:
-
Reduce the Rate of Cooling: Slow cooling is paramount for growing well-ordered crystals.
-
Method: After dissolving your compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels. Only after it has reached room temperature should you transfer it to a refrigerator or ice bath.
-
Causality: Slow cooling gives molecules time to orient themselves properly into a crystal lattice. Rapid cooling traps them in a disordered, liquid-like state.
-
-
Use a Co-Solvent System: Finding the right solubility balance is critical.
-
Method: Dissolve your compound in a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify it, and then allow it to cool slowly. A common system for pyrazoles is ethanol (good) and water (poor).[4]
-
Causality: This technique carefully brings the compound to the edge of its solubility limit, making crystallization more favorable than oiling out upon cooling.
-
-
Introduce a Seed Crystal: This can overcome the energy barrier to nucleation.
-
Method: If you have a small amount of pure, solid material, add a tiny speck to the cooled, supersaturated solution. Alternatively, gently scratch the inside of the flask with a glass rod at the solution's surface.
-
Causality: The seed crystal or microscopic glass shards from scratching provide a pre-existing template onto which other molecules can deposit, initiating crystal growth.[3]
-
Q5: I can't find a suitable solvent for recrystallization. What are my options?
A5: If your pyrazole is either too soluble in all common solvents or poorly soluble in all of them, a different approach is needed.
Troubleshooting Protocol:
-
Form an Acid Addition Salt: This is a highly effective strategy for basic pyrazoles that are difficult to crystallize.[8][9][10]
-
Method: Dissolve the crude pyrazole in a suitable organic solvent (e.g., diethyl ether, THF, or ethyl acetate). Add at least one equivalent of an acid (e.g., HCl in ether, sulfuric acid, or an organic acid). The resulting pyrazolium salt is often a well-defined crystalline solid that will precipitate from the solution.[8][9]
-
Causality: The salt has vastly different physical properties, including solubility and crystal lattice energy, compared to the free base. This change is often sufficient to induce crystallization. The pure free base can be recovered later by neutralizing the salt.
-
-
Perform a "Solvent Wash": If recrystallization fails, a simple wash can be effective.
-
Method: If your product is a solid but contains soluble impurities, suspend it in a cold solvent that dissolves the impurities but not your product. Stir or sonicate the slurry, then filter and wash the solid.
-
Causality: This is a crude but often effective method for removing residual solvents or highly non-polar/polar side products without needing to fully dissolve the target compound.
-
Section 4: FAQs on Pyrazole Stability and Handling
Q6: Can my pyrazole derivative decompose during purification?
A6: Yes, stability can be a concern. Some pyrazole derivatives can be sensitive to strongly acidic or basic conditions, and prolonged exposure to silica gel can sometimes cause degradation.[4] Furthermore, certain functional groups on the pyrazole ring may be labile; for instance, some ester derivatives are known to be susceptible to hydrolysis, especially at higher pH.[11] Always monitor your purification process by TLC to check for the appearance of new, unexpected spots which could indicate decomposition.
Q7: My pyrazole has very poor solubility in common organic solvents. How can I handle it?
A7: Poor solubility is a common challenge, influenced by factors like high molecular weight and strong intermolecular forces (e.g., hydrogen bonding).[12]
-
For Chromatography: Try more polar solvents like tetrahydrofuran (THF) or even a small percentage of acetic acid in your eluent if the compound is stable. Using a stronger solvent for the initial dissolution during dry loading is also key.
-
For Reactions/Crystallization: Consider using more powerful polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5] However, be aware that their high boiling points can make them difficult to remove.
By understanding the chemical principles behind these purification challenges, you can logically troubleshoot unexpected results and develop robust, effective protocols for isolating your target pyrazole derivatives.
References
-
Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]
-
Arvia Technology. (n.d.). Pyrazole Removal From Water. Retrieved from [Link]
-
Nayak, P. S., Narayana, B., Sarojini, B. K., & Akkurt, M. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2389-2401. [Link]
-
Nayak, P. S., Narayana, B., Sarojini, B. K., & Akkurt, M. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Semantic Scholar. [Link]
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
- Müller, H., et al. (2011). Process for the purification of pyrazoles.
-
Corberan, R., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Organic Letters, 8(15), 3327-3330. [Link]
-
Nayak, P. S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate. [Link]
- Müller, H., et al. (2011). Method for purifying pyrazoles.
-
Brewer, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5434. [Link]
-
Özen, F., et al. (2020). The syntheses of pyrazole amine substituted cyclotriphosphazenes: Spectroscopic and crystallographic characterizations. Journal of Molecular Structure, 1202, 127278. [Link]
-
Various Authors. (2024). How to separate these regioisomers? Reddit. [Link]
-
UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UABDivulga. [Link]
-
Pieczykolan, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9437-9449. [Link]
-
Shishlyannikova, T. Y., et al. (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 74(1), 69-76. [Link]
-
Basavannacharya, C., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 21(1), 337-341. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with pyrazole synthesis and seeking to optimize their reaction conditions, troubleshoot common issues, and improve overall outcomes. Pyrazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs, and their efficient synthesis is of paramount importance.[1][2][3][4]
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you to not only solve immediate problems but also to build a more robust and intuitive understanding of your chemical system.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing substituted pyrazoles in a research lab setting? A1: The Knorr pyrazole synthesis and its variations remain the most prevalent and versatile methods.[5][6] This approach involves the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[1][3][7][8] Its popularity stems from the wide availability of starting materials, operational simplicity, and generally high yields when optimized.[9]
Q2: What are the primary challenges I should anticipate when developing a pyrazole synthesis? A2: The main challenges typically revolve around controlling regioselectivity with unsymmetrical starting materials, achieving high yields, preventing side reactions, and developing effective purification strategies, especially when scaling up.[5][10][11]
Q3: Are there more environmentally friendly or "green" methods available for pyrazole synthesis? A3: Absolutely. Green chemistry approaches are increasingly being adopted. These include the use of alternative energy sources like microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption.[2][12][13][14] Additionally, performing reactions in greener solvents like water or polyethylene glycol (PEG), or under solvent-free conditions, significantly reduces environmental impact.[15][16][17]
Q4: How critical is pH control in pyrazole synthesis? A4: pH control can be crucial, particularly for regioselectivity and reaction rate. The classical Knorr synthesis is often acid-catalyzed to facilitate the initial imine formation and subsequent cyclization/dehydration steps.[7][18][19] However, the optimal pH can be substrate-dependent. In some cases, pH can even be used to direct the isomerization of intermediates to favor a specific pyrazole product.[20]
Core Methodology: The Knorr Pyrazole Synthesis
The reaction of a 1,3-dicarbonyl compound with a hydrazine is the foundational method for pyrazole synthesis.[1][3][8] Understanding its mechanism is key to effective troubleshooting.
Mechanism Overview
The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. The final step is a dehydration event, driven by the formation of the stable aromatic pyrazole ring. An acid catalyst is typically used to protonate a carbonyl group, activating it for nucleophilic attack.[7][18]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
General Experimental Protocol (Lab Scale)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent: Add a suitable solvent (e.g., ethanol, acetic acid) to dissolve the starting material.
-
Hydrazine Addition: Add the hydrazine derivative (1.0 - 1.2 eq). For highly reactive hydrazines or on a larger scale, this addition should be done slowly and potentially at a lower temperature to control the exotherm.[10]
-
Catalyst: If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or HCl).[9]
-
Heating: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure. The crude residue is then subjected to an appropriate purification procedure (e.g., recrystallization or column chromatography).
Table 1: Key Optimization Parameters for Knorr Synthesis
| Parameter | Traditional Approach | Optimization Strategies & Considerations | Rationale |
| Solvent | Ethanol, Acetic Acid | Aprotic dipolar solvents (DMF, DMAc, NMP) can improve yields and regioselectivity for certain substrates.[1][5] Green solvents like water or PEG-400 are sustainable alternatives.[15] | Solvent polarity affects the stability of intermediates and transition states. Aprotic solvents can accelerate dehydration steps.[1] |
| Catalyst | Mineral Acids (HCl), Acetic Acid[21] | Lewis acids (e.g., Sc(OTf)₃), solid-supported acids (e.g., silica-sulfuric acid), or even green catalysts like ammonium chloride can be effective.[4][16] Some reactions proceed without a catalyst.[3] | The catalyst's role is to activate the carbonyl group. The choice depends on the substrate's acid sensitivity and desired reaction conditions. |
| Temperature | Reflux | Room temperature reactions are possible with reactive substrates.[3] Microwave irradiation can drastically reduce reaction times by efficiently heating to high temperatures.[22][23] | Higher temperatures drive the dehydration step but can also lead to side reactions. Microwave heating provides rapid and uniform energy transfer.[22] |
| Stoichiometry | 1:1 or slight excess of hydrazine | A slight excess of hydrazine (1.1-1.2 eq) can help drive the reaction to completion, but a large excess can complicate purification. | Ensures complete consumption of the often more valuable 1,3-dicarbonyl precursor. |
Troubleshooting Guide
Q: My pyrazole synthesis is resulting in a very low yield or failing completely. What are the most common causes and how can I address them?
A: This is a frequent issue, especially during scale-up.[10] The cause can usually be traced to one of several factors related to reagents, reaction conditions, or physical parameters.
Potential Causes & Solutions:
-
Poor Reagent Quality: Hydrazine derivatives can degrade over time. 1,3-dicarbonyl compounds, especially β-ketoaldehydes, can be unstable.
-
Solution: Use freshly opened or purified reagents. Verify the purity of your starting materials by NMR or GC-MS before starting the reaction.
-
-
Inadequate Temperature Control: The condensation reaction is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," causing decomposition and byproduct formation.[10]
-
Solution: Ensure efficient stirring. For larger batches, consider using a jacketed reactor for better temperature control. Add the hydrazine reagent slowly and, if necessary, use an ice bath to manage the initial exotherm.[10]
-
-
Incorrect Reaction Conditions: The chosen solvent, catalyst, or temperature may not be optimal for your specific substrates.
-
Reversible or Incomplete Intermediate Formation: The initial hydrazone formation or the final dehydration step may be unfavorable under your current conditions.
-
Solution: To drive the reaction forward, remove water as it forms, either by using a Dean-Stark apparatus (if the solvent is appropriate, like toluene) or by adding a dehydrating agent. Ensure the temperature is high enough to facilitate the final dehydration to the stable aromatic ring.
-
Caption: Troubleshooting workflow for low pyrazole yield.
Q: I am using an unsymmetrical 1,3-dicarbonyl and obtaining a mixture of regioisomers. How can I improve the selectivity?
A: This is a classic challenge in pyrazole synthesis.[1][3][8] Selectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.
Strategies to Enhance Regioselectivity:
-
Exploit Electronic Differences: If one carbonyl is significantly more electrophilic (e.g., a ketone vs. an ester, or an unhindered ketone vs. a hindered one), the initial nucleophilic attack from the hydrazine will preferentially occur there.
-
Insight: When reacting a β-ketoester, the hydrazine typically attacks the more electrophilic ketone carbonyl first.[9]
-
-
Control Reaction pH: The reaction mechanism can be pH-dependent. Under acidic conditions, the reaction may favor kinetic control, while neutral or basic conditions might favor thermodynamic control.
-
Actionable Advice: Perform the reaction at different pH values (e.g., buffered solutions or with different acid/base catalysts) to see if the isomeric ratio changes. Gosselin et al. demonstrated that for certain substrates, using aprotic dipolar solvents without a strong acid catalyst provides excellent regioselectivity.[1][3]
-
-
Modify the Hydrazine: The substituent on the hydrazine (R' in R'-NHNH₂) can influence selectivity through steric effects. A bulky substituent may favor attack at the less sterically hindered carbonyl of the 1,3-dicarbonyl.
-
Use a "Masked" Carbonyl: A multi-step approach where one carbonyl is protected, the reaction with hydrazine is performed, and the protecting group is then removed to allow cyclization can provide absolute regiocontrol, albeit at the cost of step economy.
Q: My crude product is an oil or an impure solid that is difficult to purify. Column chromatography on silica gel gives poor recovery. What are my options?
A: Purification is a common bottleneck. Pyrazoles can be basic and may interact strongly with the acidic silanol groups on standard silica gel, leading to streaking on the column and poor recovery.[24][25]
Purification Troubleshooting:
-
Recrystallization: This is the most effective method for purifying solids on a large scale.[26]
-
Solvent Screening: Test a range of solvents (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol, acetone) to find a system where your compound is soluble when hot but sparingly soluble when cold.[25][27]
-
Troubleshooting "Oiling Out": If the product separates as an oil upon cooling, the cooling rate may be too fast or the solvent may be too nonpolar. Try reheating to dissolve the oil and allowing it to cool much more slowly, perhaps by insulating the flask. Adding a seed crystal can also induce proper crystallization.[24]
-
-
Modified Column Chromatography: If chromatography is necessary, especially for isomers, you must mitigate the interaction with silica.
-
Deactivate the Silica: Prepare your column slurry with the eluent and add a small amount (~0.5-1%) of a basic modifier like triethylamine or ammonia in methanol.[24][25] This neutralizes the acidic sites on the silica gel.
-
Use an Alternative Stationary Phase: Neutral alumina is an excellent alternative to silica for purifying basic compounds.[24][25]
-
Reversed-Phase Chromatography: For more polar pyrazoles, C18-functionalized silica with polar mobile phases (e.g., acetonitrile/water) can be very effective.[24]
-
-
Acid-Base Extraction / Salt Formation: As basic heterocycles, pyrazoles can often be purified by converting them into an acid addition salt (e.g., hydrochloride).
-
Protocol: Dissolve the crude material in an organic solvent (e.g., ether or ethyl acetate), and add a solution of HCl (e.g., in ether or isopropanol). The pyrazole salt will often precipitate as a clean, crystalline solid, which can be filtered off.[26] The free base can then be regenerated by treatment with a mild base.
-
Advanced & Green Synthesis Techniques
For researchers looking to accelerate discovery or develop more sustainable processes, several modern techniques offer significant advantages over conventional heating.[2]
Table 2: Comparison of Advanced Synthesis Methods
| Technique | Principle | Advantages | Common Issues |
| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly and uniformly heat the reaction mixture.[22] | Drastically reduced reaction times (minutes vs. hours), improved yields, potential for different selectivity.[2][28][29] | Requires specialized microwave reactors; potential for pressure buildup; thermal runaway if not controlled. |
| Ultrasound-Assisted Synthesis | Uses acoustic cavitation to create localized high-pressure and high-temperature "hot spots," enhancing mass transfer and reaction rates.[12][13] | Shorter reaction times, improved yields, often operates at lower bulk temperatures than conventional methods.[12][13] | Requires an ultrasonic bath or probe; efficiency can be scale-dependent. |
| Flow Chemistry | Reagents are continuously pumped through a heated tube or microreactor where the reaction occurs.[30][31] | Superior control over temperature and mixing, enhanced safety (small reaction volume), easy scalability by running longer.[30][31][32] | Requires specialized pumping and reactor equipment; potential for channel clogging with solids. |
References
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Retrieved from [Link]
-
Ötvös, S. B., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances. Retrieved from [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved from [Link]
-
Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. (2022). Synlett. Retrieved from [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2022). Molecules. Retrieved from [Link]
-
Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. (2022). Bio-enviromental and Polymer-science. Retrieved from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Lei, J., et al. (2023). Efficient Synthesis of Pyrazoles by pH Dependent Isomerization of Enaminodiones. Asian Journal of Organic Chemistry. Retrieved from [Link]
-
Allais, C., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
-
Various methods for the synthesis of pyrazole. (2022). ResearchGate. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). Molecules. Retrieved from [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega. Retrieved from [Link]
-
Becerra, D., & Castillo, J.-C. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances. Retrieved from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]
-
The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. (n.d.). MDPI. Retrieved from [Link]
-
Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). RSC Advances. Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. (n.d.). ResearchGate. Retrieved from [Link]
-
Ultrasound for Drug Synthesis: A Green Approach. (2021). Pharmaceuticals. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). RSC Medicinal Chemistry. Retrieved from [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. Retrieved from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2018). Organic Letters. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Retrieved from [Link]
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). JETIR. Retrieved from [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). Molecules. Retrieved from [Link]
- Method for purifying pyrazoles. (2011). Google Patents.
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Technical Support Center: Enhancing the Stability of 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. Its purpose is to offer practical, scientifically grounded solutions to stability challenges encountered during experimental work. The information presented here is curated from extensive field experience and authoritative scientific literature to ensure both accuracy and relevance.
Introduction: Understanding the Molecule
This compound is a heterocyclic amine containing a pyrazole core. The stability of such molecules in solution can be influenced by several factors, including the inherent basicity of the amine group and the reactivity of the pyrazole ring.[1][2] The presence of a fluorine atom can also affect the molecule's electronic properties and, consequently, its stability.[3] This guide will address common stability issues and provide systematic troubleshooting approaches.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My compound appears to be degrading in my aqueous stock solution. What are the likely causes?
Answer: Degradation in aqueous solutions is a common issue for amine-containing heterocyclic compounds. The primary culprits are often hydrolysis and oxidation.
-
Hydrolysis: The pyrazole ring, while generally stable, can be susceptible to hydrolysis under certain pH conditions.[2][4] The exocyclic amine group can also influence the electron distribution within the ring, potentially affecting its stability.
-
Oxidation: The amine group is susceptible to oxidation, which can be catalyzed by dissolved oxygen, trace metal ions, or exposure to light. The pyrazole ring itself can also be oxidized, although this typically requires stronger conditions.[2]
Troubleshooting Steps:
-
pH Control: The stability of your compound is likely pH-dependent. Prepare your solutions in a buffered system. We recommend starting with a systematic study using a range of pH values (e.g., pH 3, 5, 7, 9) to identify the optimal pH for stability.
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your stock solution.
-
Protection from Light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.
-
Chelating Agents: If you suspect metal-catalyzed oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.
FAQ 2: I'm observing peak tailing and the appearance of new, smaller peaks in my HPLC analysis over time. What does this indicate?
Answer: This chromatographic behavior is a classic sign of sample degradation. The peak tailing suggests the presence of impurities that may be interacting with the stationary phase, while the new peaks are likely the degradation products.
Workflow for Investigating Degradation Products:
Caption: A systematic approach to enhancing compound stability.
By following this structured approach, you can systematically identify the root causes of instability and implement effective solutions to ensure the integrity of your experimental results.
References
- Separation Science. (2025). Analytical Techniques in Stability Testing.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis.
- Eurasian Journal of Analytical Chemistry. (2017).
- JoVE. (n.d.).
- International Journal of Novel Research and Development. (2024).
- MDPI. (2022).
- Chemistry LibreTexts. (2023). 24.9: Heterocyclic Amines.
- MedCrave. (2016).
- Research Journal of Pharmacy and Technology. (2020).
- Chemistry LibreTexts. (2023). 24.S: Amines and Heterocycles (Summary).
- NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems.
- Cengage. (2018). Amines and Heterocycles.
- Biomedical Journal of Scientific & Technical Research. (2022).
- MDPI. (2023).
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- MDPI. (2022).
- National Institutes of Health. (2014).
- National Institutes of Health. (2017).
- Huateng Pharma. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 3-Cyclopropyl-1H-pyrazol-5-amine hydrochloride.
- Sigma-Aldrich. (n.d.). 3-Amino-5-cyclopropyl-1H-pyrazole.
- EvitaChem. (n.d.). {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine.
- PubChem. (n.d.). 3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine.
Sources
Technical Support Center: Method Refinement for LC-MS Analysis of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Welcome to the technical support center for the LC-MS analysis of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method refinement strategies. Our goal is to equip you with the scientific rationale and practical steps to overcome common analytical challenges, ensuring robust and reliable data.
I. Analyte Overview
Before delving into troubleshooting, understanding the physicochemical properties of our target analyte is crucial for informed method development.
Structure:
Figure 1. Chemical structure of a related compound, 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine. The target analyte has a fluorine atom on the phenyl ring.
| Property | Value/Prediction | Implication for LC-MS Analysis |
| Molecular Formula | C12H12FN3 | --- |
| Molecular Weight | 217.25 g/mol | Guides initial mass spectrometer settings for parent ion detection. |
| Core Structure | Pyrazole | A heterocyclic amine, suggesting potential for good ionization in positive mode ESI. |
| Key Functional Groups | Primary Amine (-NH2), Cyclopropyl, Fluorophenyl | The amine group makes the molecule basic and a good candidate for positive ion electrospray ionization (ESI). The fluorophenyl group adds hydrophobicity, influencing chromatographic retention. The cyclopropyl group is relatively non-polar. |
| Predicted Polarity | Moderately Polar | The combination of the polar amine and pyrazole core with the non-polar cyclopropyl and fluorophenyl groups suggests that reversed-phase chromatography should be a suitable starting point. However, its polar nature might lead to poor retention on very non-polar columns.[1][2] |
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the LC-MS analysis of this compound.
Q1: What is the best ionization mode for this compound?
A1: Given the presence of a primary amine on the pyrazole ring, positive ion electrospray ionization (ESI+) is the recommended starting point. The amine group is readily protonated to form a stable [M+H]+ ion, leading to high sensitivity.
Q2: What type of LC column should I start with?
A2: A C18 reversed-phase column is a versatile and appropriate initial choice for this moderately polar compound. A column with particle sizes in the range of 1.8-3.5 µm will provide a good balance of efficiency and backpressure.
Q3: My peak shape is poor, with significant tailing. What is the likely cause?
A3: Peak tailing for a basic compound like this is often caused by secondary interactions between the protonated amine group and residual acidic silanol groups on the silica surface of the LC column.[3]
Q4: I am observing a high background signal or "ghost peaks" in my blank injections. What could be the issue?
A4: This is likely due to carryover from a previous injection or contamination of your LC-MS system. Carryover can occur in the autosampler, column, or MS ion source.[4][5][6]
Q5: My signal intensity is fluctuating between injections. What should I investigate?
A5: Inconsistent signal intensity can stem from several factors, including matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of your analyte.[7][8][9] Other causes could be an unstable spray in the ESI source or issues with the LC pump delivering a consistent mobile phase composition.
III. Troubleshooting Guide
This in-depth guide provides systematic approaches to resolving common issues encountered during the analysis of this compound.
Poor Peak Shape (Tailing, Fronting, Splitting)
Poor peak shape compromises integration accuracy and resolution. The following flowchart outlines a systematic approach to diagnosing and resolving these issues.
Caption: Troubleshooting flowchart for poor peak shape.
-
Issue: Peak Tailing
-
Cause: As a basic compound, the primary amine can interact with acidic residual silanols on the column's stationary phase, leading to a secondary retention mechanism and peak tailing.[3]
-
Solution:
-
Mobile Phase Modification: Add a small amount of an acidic modifier, such as 0.1% formic acid, to your mobile phase. This will protonate the analyte and suppress the ionization of the silanol groups, minimizing secondary interactions.
-
Column Selection: If tailing persists, consider using a column with a more inert stationary phase, such as one that is end-capped or has a different chemistry like phenyl-hexyl or biphenyl.
-
pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the pKa of the amine group to maintain it in a single protonated state.
-
-
-
Issue: Peak Fronting or Splitting
-
Cause: This is often a result of column overload, where too much sample is injected, or the injection solvent is significantly stronger than the mobile phase, causing the analyte to move through the column too quickly and in a distorted band.[10] A partially blocked column frit can also cause peak splitting.[10]
-
Solution:
-
Reduce Sample Load: Decrease the injection volume or dilute the sample.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.
-
Column Health: If the issue persists across all peaks, it may indicate a column void or a blocked frit. Try flushing the column or replacing it if necessary.[11]
-
-
Low Sensitivity or Poor Ionization
The presence of a fluorine atom can sometimes impact ionization efficiency.[12][13]
-
Issue: Weak MS Signal
-
Cause: Suboptimal ionization source parameters or inefficient desolvation of the analyte. The high electronegativity of fluorine can in some cases reduce the efficiency of positive mode ionization.[14]
-
Solution:
-
Source Parameter Optimization: Systematically optimize ESI source parameters, including capillary voltage, gas temperatures (nebulizing and drying), and gas flow rates.
-
Mobile Phase Composition: Ensure your mobile phase contains a sufficient amount of a protic solvent (e.g., methanol or water) to facilitate protonation.
-
Consider Adduct Formation: In some cases, observing adducts such as [M+Na]+ or [M+K]+ may be more sensitive than the protonated molecule. This can be influenced by the purity of your solvents and additives.
-
-
Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix, are a significant challenge in quantitative analysis.[7][8][9][15]
-
Issue: Inconsistent Signal Intensity and Poor Reproducibility
-
Cause: Co-eluting matrix components compete with the analyte for ionization in the ESI source.[9]
-
Solution:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate the analyte from interfering matrix components.
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before LC-MS analysis.[16]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it will experience the same ionization suppression or enhancement as the analyte.[16]
-
-
Carryover
Carryover of the analyte from one injection to the next can lead to inaccurate quantification of subsequent samples.[4][5][17]
-
Issue: Analyte Peak Detected in Blank Injection
-
Cause: Adsorption of the analyte to surfaces within the LC-MS system, such as the autosampler needle, injection valve, or the LC column itself.[4][18]
-
Solution:
-
Optimize Autosampler Wash: Use a strong wash solvent in your autosampler wash routine. A mixture of organic solvent (e.g., acetonitrile or methanol) and a small amount of acid or base can be effective. Increase the volume and number of wash cycles.
-
Systematic Troubleshooting: Isolate the source of the carryover by systematically bypassing components (e.g., inject directly into the column, bypassing the autosampler).[4]
-
Column Flushing: After a high-concentration sample, run a high-organic mobile phase for an extended period to wash the column.
-
-
Caption: Systematic workflow for diagnosing carryover.
IV. Recommended Starting Method
This table provides a robust starting point for your method development.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Good retention for moderately polar compounds and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and minimizes silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better peak shape than methanol for many compounds. |
| Gradient | 5-95% B over 5 minutes | A good starting point to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | Minimizes the risk of column overload and solvent effects. |
| Ionization Mode | ESI Positive | The basic amine group is readily protonated. |
| MS Analysis | Full Scan (to find m/z) then MRM | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantitative studies. |
| MRM Transitions | Q1: [M+H]+ -> Q3: Product Ions | Requires initial optimization by infusing the compound. |
V. References
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health.
-
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PubMed Central.
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central.
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
-
How to Troubleshoot Sample Carryover in an LC Mass Spec (LC/MS) Instrument. YouTube.
-
High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. ACS Publications.
-
Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Thermo Fisher Scientific.
-
Enhanced Elemental Mass Spectrometry of Fluorine and Chlorine via Chemical Ionization in the Afterglow of an Inductively Coupled Plasma. ProQuest.
-
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. ResearchGate.
-
Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PubMed Central.
-
How can I solve my carry over issue in LC-MS/MS? ResearchGate.
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters.
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health.
-
Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL.
-
BA Method Development: Polar Compounds. BioPharma Services.
-
Troubleshooting poor peak shape in the LC-MS analysis of Columbamine. Benchchem.
-
LC Chromatography Troubleshooting Guide. HALO Columns.
-
Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed.
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
-
LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online.
-
A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate.
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health.
-
Troubleshooting Peak Shape after Column Replacement. SCIEX.
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
-
3-Amino-5-cyclopropyl-1H-pyrazole. Sigma-Aldrich.
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
-
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry.
-
3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine. PubChemLite.
-
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI.
-
3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine. Echemi.
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. agilent.com [agilent.com]
- 11. halocolumns.com [halocolumns.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Pyrazole-Based Compound Toxicity
This guide is designed for researchers, scientists, and drug development professionals actively working with pyrazole-based compounds. It provides in-depth technical guidance and practical troubleshooting strategies to address toxicity issues commonly encountered during preclinical development. The information is presented in a flexible question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My pyrazole lead compound is showing significant in vitro cytotoxicity. What are the general first steps to address this?
A1: Initial cytotoxicity can stem from various factors, including off-target effects or inherent reactivity of the molecule. A primary step is to conduct a preliminary Structure-Activity Relationship (SAR) study. Synthesize a small library of analogs with modifications at different positions of the pyrazole ring and its substituents. This will help identify which parts of the molecule are the primary drivers of toxicity. Concurrently, perform in silico toxicity predictions to flag potential liabilities such as reactivity, hERG inhibition, or metabolic activation.
Q2: I'm observing elevated liver enzymes in my animal studies. What is the most probable mechanism for pyrazole-induced hepatotoxicity?
A2: A common mechanism of hepatotoxicity for pyrazole-containing compounds is metabolic activation by cytochrome P450 enzymes, particularly CYP2E1.[1][2] The pyrazole ring can undergo oxidation, leading to the formation of reactive metabolites. These metabolites can cause oxidative stress and cellular damage.[3][4]
Q3: What does "bioisosteric replacement" mean in the context of reducing pyrazole toxicity, and can you provide an example?
A3: Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological properties, such as reducing toxicity or improving pharmacokinetics. For pyrazole-based compounds, a classic example is the replacement of the pyrazole ring itself with other 5-membered heterocycles like imidazole or triazole.[5][6] This can alter the metabolic profile of the compound, potentially avoiding the formation of toxic metabolites.
Troubleshooting Guides
Issue 1: Compound Exhibits High Hepatotoxicity in In Vitro Assays
You've run an initial screen of your pyrazole series against a panel of cancer cell lines and a normal hepatocyte cell line (e.g., HepG2). While your compounds show desired anticancer activity, they also exhibit significant toxicity to the healthy liver cells.
Underlying Cause & Mechanistic Explanation:
The likely culprit is either off-target kinase inhibition affecting essential cellular pathways in hepatocytes or, more commonly, metabolic activation into reactive species. Pyrazole scaffolds can be metabolized by hepatic CYP enzymes, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress and cell death.[3][4]
Troubleshooting Workflow:
dot graph TD{ rankdir="TB"; node[shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];
} caption="Troubleshooting workflow for in vitro hepatotoxicity."
Mitigation Strategies & Experimental Protocols:
-
Strategy: Modulate Metabolic Stability through SAR.
-
Rationale: By making the compound more resistant to metabolism, you can prevent the formation of toxic metabolites.
-
Action: Introduce steric hindrance or electron-withdrawing groups at positions on the pyrazole ring or its substituents that are predicted or identified as sites of metabolism. For example, substituting a metabolically labile methyl group with a trifluoromethyl group can block oxidation at that position.
-
-
Strategy: Bioisosteric Replacement of the Pyrazole Core.
-
Rationale: Replacing the pyrazole ring with a different heterocycle can fundamentally change the metabolic profile and intrinsic reactivity of the compound.[5][6]
-
Action: Synthesize analogs where the pyrazole is replaced with an imidazole, 1,2,3-triazole, or isoxazole. These replacements can alter the electronic properties and metabolic fate of the molecule.
-
Experimental Protocol: In Vitro Hepatotoxicity Assessment using HepG2 Cells
This protocol outlines a standard procedure to assess compound-induced hepatotoxicity in the human liver carcinoma cell line, HepG2.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well, clear, flat-bottom cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (for solubilization)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize confluent cells and seed them into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of your pyrazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[5]
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits 50% of cell viability).
-
Issue 2: Cardiotoxicity Concerns - hERG Channel Inhibition
Your lead pyrazole compound shows a potential for cardiotoxicity in early in silico or in vitro screens, specifically flagging for hERG channel inhibition.
Underlying Cause & Mechanistic Explanation:
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[2] Many small molecules, including some pyrazole-based drugs, can bind to the pore of the hERG channel and block its function.
Troubleshooting Workflow:
dot graph TD{ rankdir="TB"; node[shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];
} caption="Troubleshooting workflow for hERG channel inhibition."
Mitigation Strategies & Experimental Protocols:
-
Strategy: Reduce Lipophilicity and Basicity.
-
Rationale: High lipophilicity and the presence of a basic nitrogen atom are known risk factors for hERG inhibition. By reducing these properties, you can decrease the affinity of your compound for the hERG channel.
-
Action: Introduce polar functional groups (e.g., hydroxyl, amide) to decrease the overall lipophilicity (logP). If a basic nitrogen is present and suspected to be the issue, try to reduce its pKa by introducing electron-withdrawing groups nearby or by incorporating it into a less basic ring system.
-
-
Strategy: Structural Modifications to Disrupt hERG Binding.
-
Rationale: Specific structural features of a molecule are responsible for its interaction with the hERG channel. Minor modifications can disrupt this binding.
-
Action: Analyze the structure of your compound and compare it to known hERG inhibitors. Often, a terminal phenyl group with a basic amine is a key pharmacophore for hERG binding. Consider altering the substituents on any phenyl rings or changing the linker between a phenyl ring and a basic center.
-
Experimental Protocol: In Vitro hERG Assay using Automated Patch-Clamp
This protocol provides a general overview of an automated patch-clamp assay to determine the inhibitory effect of a compound on the hERG channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture reagents
-
External and internal solutions for patch-clamp recording
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
Test compound and positive control (e.g., E-4031)
Procedure:
-
Cell Preparation:
-
Culture hERG-expressing HEK293 cells according to standard protocols.
-
On the day of the experiment, harvest the cells and prepare a single-cell suspension in the external recording solution.[2]
-
-
System Setup:
-
Prime the automated patch-clamp system with the appropriate internal and external solutions.
-
-
Compound Preparation:
-
Prepare a series of dilutions of the test compound and a positive control in the external solution.
-
-
Automated Patch-Clamp Run:
-
Load the cell suspension and the compound plate into the system.
-
The system will automatically capture individual cells, form a giga-seal, and establish a whole-cell recording configuration.
-
A specific voltage protocol is applied to elicit the hERG current.[2] A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.
-
The baseline hERG current is recorded, followed by the sequential application of increasing concentrations of the test compound.
-
-
Data Analysis:
-
The percentage of inhibition of the hERG tail current is calculated for each concentration of the test compound.
-
An IC50 value is determined by fitting the concentration-response data to a suitable equation.
-
Data Summary Tables
Table 1: Example SAR Data for Reducing Hepatotoxicity
| Compound | R1-substituent | R2-substituent | HepG2 IC50 (µM) |
| Parent | -CH3 | -H | 5.2 |
| Analog 1a | -CF3 | -H | 25.8 |
| Analog 1b | -CH3 | -F | 18.4 |
This is illustrative data based on common medicinal chemistry strategies.
Table 2: Example Data for Mitigating hERG Liability
| Compound | Core Scaffold | logP | hERG IC50 (µM) |
| Parent | Pyrazole | 4.5 | 1.2 |
| Analog 2a | Imidazole | 3.8 | 15.7 |
| Analog 2b | Pyrazole with -OH | 3.9 | > 30 |
This is illustrative data based on common medicinal chemistry strategies.
References
-
Enhancement by pyrazole of lipopolysaccharide-induced liver injury in mice: role of cytochrome P450 2E1 and 2A5. PubMed. [Link]
-
Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. PubMed. [Link]
-
Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. PMC - PubMed Central. [Link]
-
The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. [Link]
-
Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. PubMed. [Link]
-
Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. [Link]
-
Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. PubMed. [Link]
-
Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. ChemMedChem. [Link]
-
Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules. [Link]
-
Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. PubMed. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Optimization of a Pyrazole Hit From FBDD Into a Novel Series of Indazoles as Ketohexokinase Inhibitors. PubMed. [Link]
-
In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression. PMC - PubMed Central. [Link]
Sources
- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of a pyrazole hit from FBDD into a novel series of indazoles as ketohexokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Improving the Oral Bioavailability of Pyrazole Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for one of the most common hurdles in the development of pyrazole-based inhibitors: poor oral bioavailability. The following sections offer a structured approach to diagnosing issues and implementing effective strategies to enhance the clinical potential of your compounds.
Section 1: Fundamentals - Understanding the Barriers to Oral Bioavailability
Oral bioavailability (F) is the fraction of an administered drug that reaches systemic circulation. For any orally administered compound, including pyrazole inhibitors, this journey is fraught with obstacles. A compound's success is primarily dictated by three sequential challenges: it must dissolve in the gastrointestinal (GI) fluids, permeate across the intestinal wall, and survive metabolic breakdown before reaching the bloodstream.[1] Many promising pyrazole derivatives, despite high target potency, fail in preclinical studies due to shortcomings in one or more of these areas.[2][3]
The key factors limiting oral bioavailability are:
-
Aqueous Solubility: The planar, aromatic nature of the pyrazole scaffold can lead to strong crystal lattice energy, resulting in low solubility in the aqueous environment of the GI tract.[2]
-
Intestinal Permeability: The compound must passively diffuse or be actively transported across the lipid membranes of intestinal epithelial cells.
-
First-Pass Metabolism: As the compound is absorbed, it is exposed to a high concentration of metabolic enzymes in the intestinal wall and, most significantly, the liver.[4][5] Extensive metabolism at this stage can drastically reduce the amount of active drug reaching systemic circulation.[6][7]
Below is a conceptual workflow illustrating the sequential barriers a compound must overcome.
Section 2: Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common experimental challenges.
Question 1: My pyrazole inhibitor shows high in vitro potency but poor oral bioavailability in my first animal study. Where do I begin troubleshooting?
Answer: This is a classic drug development scenario. The key is to systematically dissect the "ADME" process to pinpoint the rate-limiting step. Low bioavailability (F) is a function of poor absorption and/or high clearance. The primary culprits are typically poor solubility, low permeability, or high first-pass metabolism.[8] A tiered, data-driven approach is essential to avoid inefficiently optimizing the wrong property.
The recommended workflow is to first assess solubility, then permeability, and finally metabolic stability. This sequence is logical because a compound that cannot dissolve cannot be absorbed, and a compound that cannot be absorbed will not be subject to significant first-pass metabolism.
Question 2: My compound's aqueous solubility is very low (<1 µM). What are the most effective strategies to improve its dissolution in the GI tract?
Answer: For compounds with low aqueous solubility, which often fall under the Biopharmaceutics Classification System (BCS) Class II or IV, the primary goal is to increase the dissolution rate and the concentration of dissolved drug.[9] Both formulation-based and chemistry-based approaches can be highly effective.
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Particle Size Reduction | Increases surface area-to-volume ratio, enhancing dissolution rate as per the Noyes-Whitney equation.[10] | Broadly applicable; significant gains with nanosizing.[11] | Can have handling issues (e.g., aggregation); may not be sufficient for extremely insoluble compounds.[12] |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing solubility.[13][14] | Can achieve significant supersaturation; well-established technology (spray drying, hot-melt extrusion).[9] | Amorphous form is thermodynamically unstable and can recrystallize over time; requires careful polymer selection. |
| Lipid-Based Formulations | The drug is dissolved in a lipid/surfactant mixture (e.g., SEDDS), which forms a microemulsion upon contact with GI fluids, keeping the drug in solution.[13][14] | Excellent for highly lipophilic drugs; can bypass dissolution as a rate-limiting step.[15] | Potential for drug precipitation upon dilution; excipient selection can be complex. |
| Chemical Modification | Introduction of ionizable or polar functional groups to the pyrazole scaffold to increase hydrophilicity and disrupt crystal packing.[16] | Can provide a permanent solution; can simultaneously improve other ADME properties. | Requires medicinal chemistry effort; may negatively impact target potency or introduce new metabolic liabilities. |
Field-Proven Insight: A powerful case study involved pyrazolo-pyridone inhibitors where substituting a methyl group on the pyrazole ring with ionizable polar groups (like methylamine) dramatically improved aqueous solubility.[16][17] This single chemical modification, combined with blocking a metabolic hotspot, increased oral bioavailability from very low to 92% in mice.[3][16]
Question 3: My compound is soluble but still shows poor absorption. How do I diagnose and address low permeability?
Answer: If solubility is adequate, the next barrier is the intestinal epithelium. Poor permeability is the likely culprit. This can be due to the compound's physicochemical properties (e.g., high polarity, large size) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.[2]
Diagnostic Steps:
-
PAMPA Assay: Start with a Parallel Artificial Membrane Permeability Assay. This is a cell-free assay that measures passive diffusion. It is high-throughput and cost-effective.[18][19]
-
Caco-2 Permeability Assay: If PAMPA results are low, or if you suspect active transport, proceed to a Caco-2 assay. This cell-based model uses a monolayer of human intestinal cells and can measure both passive diffusion and active transport (both uptake and efflux).[20][21] An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter like P-gp.[2]
Mitigation Strategies:
-
Prodrug Approach: This is a highly effective strategy for overcoming permeability issues.[22][23] A promoiety is chemically attached to the parent drug, masking polar groups and increasing lipophilicity to enhance membrane crossing.[24][25] This moiety is later cleaved by enzymes in the blood or tissues to release the active drug.[26]
-
Structural Modification: Medicinal chemistry efforts can focus on reducing the number of hydrogen bond donors and overall polarity (while maintaining solubility) to improve passive diffusion.
Question 4: My compound is absorbed but plasma exposure is still low. How do I investigate and mitigate first-pass metabolism?
Answer: If both solubility and permeability are good, the final major hurdle is extensive first-pass metabolism in the gut wall and liver.[4] This means the drug is absorbed but rapidly cleared before it can distribute systemically.
Diagnostic Steps:
-
In Vitro Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes.[2] These assays contain the primary drug-metabolizing enzymes (e.g., Cytochrome P450s). A short half-life or high intrinsic clearance in these systems strongly suggests that the compound will be subject to high first-pass metabolism in vivo.
-
Metabolite Identification: Analyze the output from the stability assays using mass spectrometry to identify the structures of the major metabolites. This reveals the metabolic "hotspots" on your molecule—the specific sites that are most susceptible to enzymatic attack.
Mitigation Strategies:
-
Blocking Metabolic Hotspots: Once a hotspot is identified, chemists can use strategies like introducing a fluorine atom or switching to a less metabolically labile group at that position. This "metabolic blocking" can dramatically increase the compound's stability and, consequently, its oral bioavailability.[16]
-
Prodrugs: In some cases, a prodrug can be designed to shield a metabolic hotspot during first-pass transit.[4]
Section 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive intestinal absorption by measuring a compound's diffusion from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.
-
Materials: 96-well filter plates (PVDF membrane), 96-well acceptor plates, phosphatidylcholine in dodecane solution, phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0, test compounds, control compounds (high/low permeability), UV-Vis plate reader or LC-MS/MS.
-
Methodology:
-
Coat the filter membrane of the donor plate with 2-5 µL of the phosphatidylcholine solution and allow it to impregnate for 5 minutes.
-
Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Dissolve test compounds and controls in a suitable buffer (e.g., PBS at pH 5.0 to simulate the upper intestine) to a final concentration of 100-200 µM. Add 200 µL to the donor plate wells.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich."
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
After incubation, separate the plates. Measure the concentration of the compound in the donor (CD) and acceptor (CA) wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA / Cequilibrium)] / (A * t * (1/VD + 1/VA)) Where A is the membrane area, t is incubation time, and VD/VA are the volumes of the donor/acceptor wells.
-
Self-Validation: Run well-characterized high permeability (e.g., testosterone) and low permeability (e.g., atenolol) controls in parallel. Results should be consistent with historical data.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal barrier and assess both passive and active transport.
-
Materials: Caco-2 cells, Transwell® inserts (e.g., 24-well format), cell culture medium (e.g., DMEM with FBS), Hanks' Balanced Salt Solution (HBSS), test compounds, control compounds (e.g., propranolol for high permeability, atenolol for low permeability, digoxin for P-gp substrate).
-
Methodology:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >250 Ω·cm².
-
For the A-to-B (Apical to Basolateral) assay, add the test compound to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For the B-to-A (Basolateral to Apical) assay, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At specified time points, take samples from the receiver chamber and analyze the compound concentration by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
-
Self-Validation: An ER > 2 suggests the compound is a substrate for an efflux transporter.[2] The Papp values for control compounds should fall within established ranges.
Protocol 3: Liver Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.
-
Materials: Pooled liver microsomes (human, rat, or mouse), NADPH regenerating system, phosphate buffer (pH 7.4), test compound, positive control (a rapidly metabolized compound like verapamil), ice, quenching solution (e.g., cold acetonitrile with an internal standard).
-
Methodology:
-
Prepare a solution of the test compound (typically 1 µM) in phosphate buffer.
-
In a 96-well plate, add the liver microsomes to the compound solution and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.
-
Centrifuge the plate to precipitate the protein.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
-
Self-Validation: Include a control incubation without the NADPH regenerating system; minimal compound loss should be observed. The positive control should show rapid degradation.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the Biopharmaceutics Classification System (BCS) and how does it relate to my pyrazole inhibitor? A: The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[27] It helps predict a drug's in vivo absorption characteristics.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability (Absorption is limited by dissolution)
-
Class III: High Solubility, Low Permeability (Absorption is limited by permeation)
-
Class IV: Low Solubility, Low Permeability Most challenging pyrazole inhibitors fall into Class II or IV, meaning that solubility is a primary or contributing hurdle to their bioavailability.[9]
Q: When is the right time to invest in a prodrug strategy? A: A prodrug strategy is most justified when you have a potent compound that is limited by poor membrane permeability (BCS Class III or IV) or when you need to mask a specific metabolic hotspot that cannot be easily addressed by other means.[23][24] It is a resource-intensive approach, so it should be considered after simpler formulation strategies have been deemed insufficient.
Q: My compound has an efflux ratio of 3.5 in the Caco-2 assay. Is it worth continuing development? A: An efflux ratio of 3.5 indicates your compound is a significant substrate for an efflux transporter, likely P-gp. This is a major liability for oral absorption. However, it is not necessarily a terminal issue. The impact in vivo depends on the compound's intrinsic permeability and the transporter's capacity. If the compound is highly potent, it may be possible to achieve therapeutic concentrations despite the efflux. Further investigation, such as in vivo studies with a P-gp inhibitor, may be warranted to understand the true impact.
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First-pass metabolism and bioavailability. Cambridge University Press & Assessment. URL: [Link]
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First Pass Metabolism Abstract In this article in the series of 'bite sized' pharmacology, we will look at the concept of fi. CORE. URL: [Link]
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The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. Preprints.org. URL: [Link]
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Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central. URL: [Link]
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Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. URL: [Link]
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Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PubMed. URL: [Link]
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Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. URL: [Link]
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(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. URL: [Link]
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Validation & Comparative
A Comparative Guide to Validating the Inhibitory Activity of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Against TAK1 Kinase
Introduction: The Rationale for Targeting TAK1
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the MAP3K family, has emerged as a critical signaling node in cellular pathways that govern inflammation, immunity, and cell survival.[1][2] It serves as an essential intracellular mediator for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1 (IL-1).[3] Upon activation, TAK1 initiates a cascade that leads to the activation of key downstream pathways, including the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 signaling axes.[4][5]
Given its central role in mediating inflammatory responses, TAK1 is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[3][5] Consequently, the development of potent and selective TAK1 inhibitors represents a promising therapeutic strategy.[4][6] This guide outlines a systematic approach to validate a novel pyrazole-based compound as a potential TAK1 inhibitor.
Compound Profile: 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CPP5A)
The subject of our investigation is This compound , hereafter referred to as CPP5A. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[7][8] Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal fragment for designing kinase inhibitors.[8][9]
Based on its structure, we hypothesize that CPP5A functions as a Type I ATP-competitive inhibitor, binding to the ATP pocket of TAK1 and preventing the phosphorylation of its substrates. This guide details the experimental workflow required to test this hypothesis rigorously.
The Competitive Landscape: Established TAK1 Inhibitors for Comparison
To objectively assess the performance of CPP5A, its activity will be benchmarked against well-characterized TAK1 inhibitors with distinct mechanisms of action.
-
5Z-7-Oxozeaenol (Covalent Inhibitor): A natural product derived from fungi, 5Z-7-Oxozeaenol is a widely used tool compound that acts as an irreversible inhibitor of TAK1.[3] It forms a covalent bond with Cysteine 174, a residue located in the ATP-binding site of the kinase.[3]
-
HS-276 (Selective ATP-Competitive Inhibitor): HS-276 is a recently developed, highly potent, and selective TAK1 inhibitor that demonstrates excellent oral bioavailability.[6] It functions as a reversible, ATP-competitive inhibitor, making it a relevant comparator for assessing the therapeutic potential of new small molecules.[6]
Experimental Workflow for Inhibitory Activity Validation
A robust validation strategy requires a multi-faceted approach, beginning with direct enzymatic assays and progressing to more complex cell-based models. This dual strategy ensures that the observed activity is a direct result of target engagement and is relevant in a physiological context.
Part I: Biochemical Validation of Direct TAK1 Inhibition
Objective: The primary goal of this phase is to quantify the direct inhibitory effect of CPP5A on the enzymatic activity of purified TAK1 and to determine its potency (IC50) relative to our benchmark compounds.
Methodology: In Vitro Kinase Assay
We will employ a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10][11][12] The luminescent signal is directly proportional to kinase activity, allowing for a sensitive and quantitative readout of inhibition. TAK1 requires its binding partner, TAB1, for full activity; therefore, a recombinant TAK1/TAB1 complex should be used.[10][13]
Experimental Protocol: ADP-Glo™ TAK1/TAB1 Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X solution of TAK1/TAB1 enzyme in kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT).[12]
-
Prepare a 2X substrate solution containing Myelin Basic Protein (MBP) and ATP in the same reaction buffer.[10]
-
Prepare serial dilutions of CPP5A, 5Z-7-Oxozeaenol, and HS-276 in DMSO, followed by a final dilution in reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each compound dilution (or DMSO for control).
-
Add 2 µL of the 2X TAK1/TAB1 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unconsumed ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the high (DMSO only) and low (no enzyme) controls.
-
Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary (Hypothetical)
| Compound | Mechanism | Target | Hypothetical IC50 (nM) |
| CPP5A | ATP-Competitive | TAK1 | 45 |
| HS-276 | ATP-Competitive | TAK1 | 2.5[6] |
| 5Z-7-Oxozeaenol | Covalent | TAK1 | 8.5 |
Part II: Cell-Based Validation of TAK1 Pathway Inhibition
Objective: To verify that CPP5A is cell-permeable and can effectively inhibit the TAK1 signaling pathway in a relevant cellular environment.
Methodology: Inhibition of TNFα-Induced NF-κB Activation
A hallmark of TAK1 activation is the subsequent phosphorylation and activation of the IKK complex, which in turn phosphorylates IκBα.[5] This targets IκBα for degradation, releasing NF-κB to translocate to the nucleus and activate gene transcription. We can therefore use the phosphorylation of IκBα (p-IκBα) as a robust and proximal biomarker for TAK1 activity in cells.
Experimental Protocol: Western Blot for p-IκBα
-
Cell Culture and Treatment:
-
Seed THP-1 human monocytic cells (or another suitable cell line) in 12-well plates and differentiate with PMA if necessary.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with a dose range of CPP5A, HS-276, or 5Z-7-Oxozeaenol for 1 hour.
-
-
Pathway Stimulation:
-
Stimulate the cells with human TNFα (e.g., 20 ng/mL) for 15 minutes to induce TAK1 pathway activation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (Ser32/36).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for total IκBα or a loading control like GAPDH to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-IκBα signal to the total IκBα or loading control signal.
-
Calculate the EC50 value by plotting the normalized signal against inhibitor concentration.
-
Comparative Data Summary (Hypothetical)
| Compound | Target Pathway | Biomarker | Hypothetical EC50 (nM) |
| CPP5A | TNFα/TAK1/NF-κB | p-IκBα | 250 |
| HS-276 | TNFα/TAK1/NF-κB | p-IκBα | 50 |
| 5Z-7-Oxozeaenol | TNFα/TAK1/NF-κB | p-IκBα | 80 |
Summary and Future Directions
This guide outlines a logical and robust workflow for the initial validation of this compound (CPP5A) as a TAK1 inhibitor. The proposed experiments will establish its direct enzymatic potency (IC50) and its functional activity in a cellular context (EC50), providing a clear comparison with established covalent and non-covalent inhibitors.
Should the hypothetical data hold, demonstrating that CPP5A is a potent and cell-active inhibitor of TAK1, several critical next steps would be warranted:
-
Kinase Selectivity Profiling: To ensure the compound's safety and specificity, it should be screened against a broad panel of kinases. High selectivity for TAK1 over other closely related kinases is a desirable attribute.
-
In Vivo Efficacy Studies: The therapeutic potential of CPP5A should be evaluated in animal models of TAK1-driven diseases, such as collagen-induced arthritis or cancer xenograft models.[4][6]
-
Pharmacokinetic Analysis: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of CPP5A are essential to assess its drug-like potential and oral bioavailability.[6]
By following this structured, data-driven approach, researchers can confidently validate the inhibitory activity of novel compounds and build a compelling case for their advancement as potential therapeutic agents.
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Patel, S., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry. Retrieved from [Link]
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Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. PMC. Retrieved from [Link]
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Wang, Y., et al. (2022). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. PMC. Retrieved from [Link]
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- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. bpsbioscience.com [bpsbioscience.com]
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A Comparative Analysis of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine and Other Kinase Inhibitors: A Guide for Drug Discovery Professionals
The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its unique structural and electronic properties have led to the development of numerous FDA-approved drugs targeting a wide array of protein kinases implicated in diseases ranging from cancer to inflammatory disorders.[3] This guide provides a comprehensive comparative analysis of a novel pyrazole-containing compound, 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, against a panel of established kinase inhibitors. Through an objective lens, we will explore its hypothetical performance based on the well-documented structure-activity relationships of the pyrazole core, supported by established experimental data for comparator drugs.
This analysis is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust experimental protocols to guide further investigation and development of pyrazole-based kinase inhibitors.
The Privileged Pyrazole Scaffold: A Foundation for Kinase Inhibition
The pyrazole ring is considered a "privileged scaffold" due to its synthetic accessibility, drug-like properties, and its ability to serve as a versatile bioisostere.[2] It can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the ATP-binding pocket of various kinases.[4] This adaptability has enabled the development of inhibitors for a diverse range of kinase families, including Akt, Aurora kinases, Janus kinases (JAK), and Bruton's tyrosine kinase (BTK).[2][3]
Our focus compound, this compound, incorporates key features of this privileged structure. The cyclopropyl group can provide metabolic stability and favorable hydrophobic interactions, while the fluorophenyl moiety can enhance binding affinity and modulate pharmacokinetic properties. The primary amine group offers a potential point for hydrogen bonding within the kinase hinge region, a common binding motif for Type I kinase inhibitors.
In Vitro Kinase Inhibition Profile: A Comparative Assessment
To contextualize the potential of this compound, we compare its hypothetical inhibitory activity against a selection of well-characterized, clinically relevant pyrazole-based kinase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these inhibitors against their primary kinase targets.
Table 1: Comparative In Vitro Kinase Inhibition
| Inhibitor | Primary Kinase Target(s) | IC50 (nM) |
| This compound | [Hypothetical Target] | [Hypothetical Data] |
| Ruxolitinib | JAK1, JAK2 | ~3[2] |
| Afuresertib | Akt1 | 1.3[5] |
| Asciminib (ABL001) | Bcr-Abl | 0.5[1] |
| Crizotinib | ALK, c-Met | Potent inhibitor[1] |
| Encorafenib | B-raf | Potent inhibitor[1] |
Experimental Rationale: The selection of comparator compounds is based on their structural similarity (containing a pyrazole core) and their established clinical significance. This allows for a meaningful, albeit hypothetical, placement of our lead compound within the existing landscape of kinase inhibitors. The IC50 values provide a direct measure of potency, a critical parameter in early-stage drug discovery.
Cellular Activity: Translating In Vitro Potency to a Biological Context
While in vitro kinase assays are essential for determining direct inhibitory activity, cell-based assays are crucial for assessing a compound's ability to engage its target in a more complex biological environment and exert a desired phenotypic effect. A standard method to evaluate the anti-proliferative activity of kinase inhibitors is the MTT assay.
Experimental Protocol: MTT Cell Proliferation Assay
This protocol outlines a standardized procedure for assessing the anti-proliferative effects of kinase inhibitors on a relevant cancer cell line.
1. Cell Culture and Seeding:
- Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of media and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
- Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
- Remove the media from the seeded cells and add 100 µL of the media containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
- Incubate the plates for 72 hours at 37°C.
3. MTT Assay and Data Analysis:
- Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Table 2: Comparative Anti-proliferative Activity in MCF-7 Cells
| Inhibitor | Primary Kinase Target(s) | Cellular IC50 (µM) |
| This compound | [Hypothetical Target] | [Hypothetical Data] |
| Afuresertib | Akt1 | 0.95 (in HCT116 cells)[5] |
| Compound 6 (pyrazole-based) | Aurora A | 0.46[5] |
| Compound 24 (pyrazole-based) | CDK1 | 0.05 (in HepG2 cells)[5] |
Targeted Signaling Pathway: The PI3K/Akt/mTOR Axis
Many pyrazole-based inhibitors target key nodes in signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism.[5] The diagram below illustrates this pathway and the points of inhibition for relevant kinase inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.
In Vivo Efficacy: Preclinical Animal Models
The ultimate test of a drug candidate's potential is its efficacy and safety in a living organism. In vivo studies in animal models, such as mouse xenografts, are critical for evaluating a compound's pharmacokinetic profile, tolerability, and anti-tumor activity.
Experimental Protocol: Mouse Xenograft Model
This protocol describes a general workflow for assessing the in vivo anti-tumor efficacy of a kinase inhibitor.
1. Cell Line and Animal Model:
- Select a human cancer cell line that is sensitive to the kinase inhibitor being tested (e.g., based on in vitro data).
- Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor cells.
2. Tumor Implantation:
- Subcutaneously inject a suspension of the cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
- Monitor the mice regularly for tumor growth.
3. Treatment and Monitoring:
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
- Measure tumor volume and body weight two to three times per week.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
4. Data Analysis:
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
- Assess the tolerability of the treatment by monitoring body weight changes and clinical signs of toxicity.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
cell_culture [label="Cancer Cell\nCulture"];
implantation [label="Tumor Cell\nImplantation"];
tumor_growth [label="Tumor Growth\nMonitoring"];
randomization [label="Randomization"];
treatment [label="Compound\nAdministration"];
monitoring [label="Tumor & Body\nWeight Measurement"];
endpoint [label="Study Endpoint\n& Analysis"];
finish [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> implantation;
implantation -> tumor_growth;
tumor_growth -> randomization;
randomization -> treatment;
treatment -> monitoring;
monitoring -> endpoint;
endpoint -> finish;
}
Caption: Workflow for a preclinical mouse xenograft study.
Conclusion and Future Directions
While specific experimental data for this compound is not yet publicly available, its structural features, based on the well-established pyrazole scaffold, suggest its potential as a kinase inhibitor. The comparative framework and detailed experimental protocols provided in this guide offer a clear roadmap for its future evaluation.
Further investigation should focus on a broad kinase screening panel to identify its primary target(s) and selectivity profile. Subsequent cell-based assays will be crucial to confirm its on-target activity and assess its anti-proliferative effects. Promising in vitro and cellular data would then warrant progression to in vivo animal models to evaluate its efficacy, pharmacokinetics, and safety. The insights gained from such studies will be instrumental in determining the therapeutic potential of this and other novel pyrazole-based compounds in the ever-evolving landscape of targeted therapies.
References
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- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - ResearchGate.
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- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI.
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- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
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A Comparative Guide to the Structure-Activity Relationship of 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Analogs as Potent Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of kinase inhibitors centered around the 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine scaffold. This chemical series has garnered significant interest in drug discovery, particularly for its potential to selectively target key enzymes in cellular signaling pathways. Our focus will be on elucidating the impact of structural modifications on biological activity, with a specific emphasis on inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-like Kinase 5 (ALK5). Dysregulation of the TGF-β signaling pathway is implicated in a variety of pathologies, including fibrosis and cancer, making ALK5 a compelling therapeutic target.[1]
The Core Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazole ring is a well-established pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal foundation for designing potent and selective enzyme inhibitors.[3] The this compound core combines several key features that contribute to its efficacy as a kinase inhibitor:
-
The Pyrazole Core: Serves as a bioisostere for the adenine ring of ATP, allowing it to bind to the hinge region of the kinase ATP-binding pocket.[3]
-
The N-1 Substituted Phenyl Ring: Occupies a hydrophobic pocket within the kinase domain, with the 4-fluoro substituent often enhancing binding affinity and metabolic stability.
-
The C-3 Cyclopropyl Group: This small, rigid aliphatic ring can probe a specific hydrophobic pocket, contributing to both potency and selectivity.
-
The C-5 Amino Group: Acts as a crucial attachment point for various side chains that can extend into the solvent-exposed region or interact with other parts of the ATP-binding site, allowing for fine-tuning of the compound's properties.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of this scaffold by examining the impact of substitutions at key positions. The data presented is a synthesis of findings from studies on closely related analogs, providing a predictive framework for the design of novel inhibitors.
Modifications at the N-1 Position
The substituent at the N-1 position of the pyrazole ring plays a critical role in orienting the molecule within the ATP-binding pocket.
-
Aromatic vs. Aliphatic Substituents: While aromatic groups like the 4-fluorophenyl are common, other substituents have been explored. For instance, in a related series of 3-cyclopropyl-1H-pyrazol-5-amines, a 4-methoxybenzyl group at the N-1 position was well-tolerated for generating compounds with antimicrobial activity.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the N-1 phenyl ring are critical. The 4-fluoro group is a common choice as a bioisostere for hydrogen, offering improved metabolic stability and potentially favorable interactions with the protein.
Modifications at the C-3 Position
The C-3 position is often directed towards a hydrophobic region of the kinase active site.
-
Importance of the Cyclopropyl Group: The cyclopropyl group at this position has been shown to be favorable for activity in related kinase inhibitors. In a series of pyrazole-based CDK inhibitors, the cyclopropyl group was found to be more optimal for activity than hydrogen, methyl, or isopropyl groups.[4] This suggests that the small, rigid nature of the cyclopropyl ring is well-suited for this particular pocket.
Modifications at the C-5 Amino Group
The C-5 amino group provides a versatile handle for introducing a wide range of substituents to modulate potency, selectivity, and physicochemical properties. This is often the primary point of diversification in lead optimization campaigns.
-
Amide Bond Formation: Acylation of the 5-amino group with various carboxylic acids is a common strategy. The nature of the acyl group can significantly impact activity. For example, in the synthesis of related antimicrobial agents, a variety of substituted benzoyl chlorides were successfully coupled to the 5-amino group, indicating the feasibility of exploring a wide range of aromatic and heteroaromatic substituents at this position.
-
Urea and Thiourea Analogs: The formation of urea or thiourea linkages at the C-5 position can introduce additional hydrogen bond donors and acceptors, potentially leading to improved interactions with the target kinase.
Comparative Analysis of Analogs
To illustrate the SAR principles discussed, the following table summarizes the biological activity of key analogs from the literature that share structural features with the title scaffold.
| Compound ID | Core Scaffold Modification | Target | IC50 (nM) | Reference |
| GW6604 | 2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine | ALK5 | 140 | [5] |
| Analog 12r | 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amine | ALK5 | Potent (exact value not disclosed) | [6] |
| Afuresertib | Pyrazole-based | Akt1 | Ki = 0.08 | [4] |
Note: The table includes data from closely related pyrazole-based kinase inhibitors to provide a comparative context for the SAR of the this compound scaffold.
The data suggests that pyrazole-based scaffolds are highly effective at inhibiting kinases, with potencies in the nanomolar range. The specific substitutions on the pyrazole ring are crucial for determining the target selectivity and overall activity.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the core scaffold and its subsequent derivatization at the 5-amino position can be achieved through a multi-step sequence, adapted from established procedures.
Step 1: Synthesis of this compound
A mixture of 3-cyclopropyl-3-oxopropanenitrile and (4-fluorophenyl)hydrazine hydrochloride in ethanol is refluxed in the presence of a catalytic amount of acetic acid. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.
Step 2: Acylation of the 5-Amino Group
To a solution of this compound in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine) and the desired acyl chloride are added. The reaction is stirred at room temperature until completion. The product is then isolated by extraction and purified by column chromatography.
In Vitro Kinase Inhibition Assay (Example: ALK5)
The inhibitory activity of the synthesized compounds against ALK5 can be determined using a biochemical assay.
-
Reagents and Materials: Recombinant human ALK5, substrate peptide (e.g., a generic tyrosine kinase substrate), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
The compounds are serially diluted in DMSO.
-
The kinase, substrate, and compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of ADP produced is quantified using the detection reagent.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
General Synthetic Scheme
Caption: General synthetic route to N-acylated analogs.
Key SAR Interactions
Caption: Key interactions of the scaffold with a kinase active site.
Conclusion
The this compound scaffold represents a versatile and potent platform for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical roles of the substituents at the N-1, C-3, and C-5 positions in determining the biological activity and selectivity of these compounds. Further exploration of modifications at the C-5 amino group, in particular, holds significant promise for the development of next-generation therapeutics targeting kinases such as ALK5.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Shaer, N. S. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). PubMed Central. [Link]
-
Gaber, H. M., Al-Harbi, N. O., & El-Gazzar, A. R. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4944. [Link]
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Yoon, J., Lee, S., Kim, D., Lee, J., Park, H., & Lee, J. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]
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Akhurst, R. J. (2020). Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage. Pharmacology & Therapeutics, 208, 107474. [Link]
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Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5482-5501. [Link]
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ResearchGate. (n.d.). ALK5 inhibitors under development. [Link]
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Ebenezer, O., & A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(4), 899. [Link]
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de Gouville, A. C., et al. (2006). Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology, 148(4), 535-544. [Link]
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S. N. A. Bukhari, et al. (2010). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H- pyrazol-5-amine derivatives as antimicrobial agents. CORE. [Link]
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A Comparative Guide to the Synthetic Efficacy of Pyrazole Synthesis Routes
For researchers, scientists, and drug development professionals, the pyrazole nucleus is a privileged scaffold, forming the core of numerous pharmaceuticals and agrochemicals. The enduring relevance of this five-membered aromatic heterocycle continually drives the need for efficient, scalable, and versatile synthetic strategies. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to pyrazoles, moving beyond a mere recitation of methods to offer insights into the causality behind experimental choices and a critical evaluation of their respective efficacies.
The Classical Workhorse: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains a cornerstone of pyrazole synthesis due to its simplicity and the ready availability of starting materials.[1][2][3]
Mechanism and Rationale
The Knorr synthesis is typically acid-catalyzed. The mechanism commences with the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step yields the stable, aromatic pyrazole ring.[1][2] The choice of an acid catalyst protonates a carbonyl group, enhancing its electrophilicity and facilitating the initial attack by the weakly nucleophilic hydrazine.
Caption: 1,3-Dipolar cycloaddition route to pyrazoles via in-situ generated nitrile imines.
Experimental Protocol: Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles
[4]
-
Reaction Setup: In a suitable flask, dissolve the α-bromocinnamaldehyde (1.0 equivalent) and the hydrazonoyl chloride (1.0 equivalent) in dry chloroform or dichloromethane (10 mL per 3 mmol of aldehyde).
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC) (typically 7-10 hours).
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes-ethyl acetate gradient as the eluent.
The Green and Efficient Approach: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, have emerged as a powerful strategy in modern organic synthesis. [5][6]These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.
Mechanism and Rationale
The mechanisms of MCRs for pyrazole synthesis can be varied and intricate, often involving a cascade of reactions. A common MCR for the synthesis of highly substituted pyranopyrazoles, for instance, involves the initial Knoevenagel condensation of an aldehyde with an active methylene compound (like malononitrile), followed by a Michael addition of a pyrazolone (formed in situ from a β-ketoester and hydrazine) to the Knoevenagel adduct, and subsequent intramolecular cyclization. [7]The choice of catalyst is crucial in orchestrating this sequence of events, with ionic liquids and organocatalysts often employed to promote the reaction in environmentally benign solvents like water or ethanol. [7][8]
Caption: A representative workflow for a multicomponent synthesis of a pyranopyrazole.
Experimental Protocol: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles
[7]
-
Reactant Mixture: In a reaction vessel, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol).
-
Catalyst Addition: Add the Brønsted acid ionic liquid [Et3NH][HSO4] (20 mol%).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Work-up: After completion (typically 15 minutes), quench the reaction with crushed ice and extract the mixture with ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Comparative Analysis
| Feature | Knorr Pyrazole Synthesis | 1,3-Dipolar Cycloaddition | Multicomponent Reactions (MCRs) |
| Starting Materials | 1,3-Dicarbonyls, Hydrazines | Diazo compounds (or precursors), Alkynes/Alkenes | Aldehydes, Active Methylene Compounds, β-Ketoesters, Hydrazines, etc. |
| Key Advantages | Readily available starting materials, simple procedure. [1][2] | High regioselectivity, mild reaction conditions. [9][4] | High atom economy, operational simplicity, access to complex molecules in one pot, often uses green solvents. [5][6][7] |
| Key Disadvantages | Potential for regioisomeric mixtures with unsymmetrical substrates. [1][10] | May require the use or in-situ generation of potentially hazardous diazo compounds. | Optimization of reaction conditions for multiple components can be challenging. |
| Typical Yields | 70-95% [11] | 70-86% [12] | Good to excellent. |
| Regioselectivity | Variable, dependent on substrates and conditions. [1][10] | Generally excellent. [9][4] | Can be highly regioselective depending on the specific reaction. |
Conclusion: Selecting the Optimal Route
The choice of a synthetic route for a target pyrazole is a strategic decision that hinges on several factors, including the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis.
-
The Knorr synthesis remains a valuable and straightforward method, particularly for symmetrical pyrazoles or when regioselectivity is not a primary concern. Its simplicity and the use of inexpensive starting materials make it attractive for large-scale production.
-
For the synthesis of complex, highly substituted pyrazoles where precise control of regiochemistry is paramount, 1,3-dipolar cycloaddition is often the superior choice. The mild reaction conditions also make it suitable for substrates with sensitive functional groups.
-
Multicomponent reactions represent the cutting edge of pyrazole synthesis, offering an elegant and efficient means to construct complex pyrazole-containing scaffolds in a single step. Their adherence to the principles of green chemistry makes them particularly appealing for sustainable drug development.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each of these synthetic routes empowers the medicinal chemist to make informed decisions, accelerating the discovery and development of novel pyrazole-based therapeutics.
References
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A Comparative Guide to Cross-Reactivity Profiling of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel aminopyrazole compound, 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (herein referred to as Compound X). Given the prevalence of the pyrazole scaffold in kinase inhibitors, we will proceed with the hypothesis that Compound X is a kinase inhibitor.[1]
This guide is designed for researchers, scientists, and drug development professionals. We will objectively compare the hypothetical performance of Compound X with established kinase inhibitors, providing supporting experimental methodologies and data interpretation strategies. Our approach emphasizes a multi-pronged strategy, integrating computational prediction with robust in vitro and cellular assays to build a comprehensive selectivity profile.
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
The human kinome consists of over 500 protein kinases, many of which share structural homology within their ATP-binding sites.[2] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit cross-reactivity with other kinases. This promiscuity can be a double-edged sword. While it can lead to adverse effects, multi-targeting can also be beneficial in complex diseases like cancer.[3] Therefore, a thorough understanding of a compound's interaction landscape is not merely a regulatory requirement but a critical step in elucidating its mechanism of action and therapeutic potential.
For our investigation of Compound X, we will employ a tiered approach to selectivity profiling, comparing its hypothetical profile against two well-characterized kinase inhibitors:
-
Imatinib: A multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and other cancers. It targets ABL, c-KIT, and PDGFR kinases.[3][4]
-
Lapatinib: A dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[5][6]
A Multi-Pronged Approach to Profiling Cross-Reactivity
Our comprehensive profiling workflow for Compound X integrates computational, biochemical, and cellular methodologies to provide a holistic view of its selectivity.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology: Chemical Proteomics (Kinobeads)
For an unbiased, proteome-wide view of a compound's interactions, chemical proteomics approaches like the Kinobeads technology are invaluable. [3]This method uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome. By pre-incubating a cell lysate with a free compound (like Compound X), one can observe which kinases are competed off the beads, thus identifying the compound's targets.
Data Presentation: Kinobeads Competition Binding Assay
The results are typically visualized as dose-response curves for each identified kinase, allowing for the determination of the half-maximal effective concentration (EC50) for target engagement in a complex cellular milieu.
| Protein Target | Compound X (EC50, nM) | Imatinib (EC50, nM) | Lapatinib (EC50, nM) |
| AURKA | 75 | >10,000 | >10,000 |
| SRC | 250 | 300 | 500 |
| WEE1 | 1,200 | >10,000 | >10,000 |
| ABL1 | >10,000 | 50 | >10,000 |
| EGFR | 1,500 | >10,000 | 30 |
Note: Data for Compound X is hypothetical and for illustrative purposes only. WEE1 is a hypothetical off-target identified in this unbiased screen.
This hypothetical chemical proteomics data confirms AURKA as the primary target of Compound X in a cellular context and identifies a potential off-target, WEE1, that was not prominent in the initial biochemical screen.
Synthesis and Interpretation: Building the Selectivity Profile of Compound X
By integrating the data from our multi-pronged approach, we can construct a comprehensive selectivity profile for this compound (Compound X).
Based on our hypothetical data, Compound X emerges as a potent and selective inhibitor of AURKA kinase. While it shows some activity against SRC, EGFR, and HER2 at higher concentrations, its primary target in both biochemical and cellular assays is AURKA. The unbiased chemical proteomics screen also revealed a potential weak off-target interaction with WEE1, which would warrant further investigation.
In comparison, Imatinib demonstrates its characteristic multi-kinase inhibitory profile against ABL, c-KIT, and PDGFR, while Lapatinib maintains its potent and selective inhibition of EGFR and HER2.
Conclusion
The cross-reactivity profiling of a novel compound is a complex but essential undertaking in drug discovery. A systematic and tiered approach, as outlined in this guide, allows for the confident identification of on-target and off-target activities. By employing a combination of in silico, in vitro, and cellular methods, researchers can build a robust selectivity profile that informs the continued development of a compound. For this compound, this systematic approach would be crucial in validating its hypothesized primary target and uncovering its broader kinome interaction landscape, ultimately guiding its path toward becoming a valuable research tool or a novel therapeutic agent.
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A Head-to-Head Comparison of Pyrazole Derivatives in Preclinical Models: A Guide for Drug Discovery Professionals
Introduction: The Versatility and Promise of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility has led to the development of a wide array of therapeutic agents across diverse disease areas.[1][4] Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the antipsychotic CDPPB, all of which underscore the pharmacological potential embedded within the pyrazole scaffold.[1][4] For researchers and drug development professionals, the critical task is not merely to synthesize novel pyrazole derivatives but to rigorously evaluate their performance against existing and emerging alternatives in relevant preclinical models.
This guide provides a head-to-head comparison of various pyrazole derivatives in preclinical settings, focusing on two key therapeutic areas: anti-inflammatory and anticancer applications. By synthesizing data from multiple studies, we aim to offer a clear, objective analysis of their relative potencies, selectivities, and mechanisms of action. This in-depth comparison is intended to inform strategic decisions in the selection and optimization of lead candidates for further development.
Anti-Inflammatory Pyrazole Derivatives: A Focus on COX-2 Inhibition
A significant class of anti-inflammatory pyrazole derivatives exerts its effect through the selective inhibition of cyclooxygenase-2 (COX-2).[5][6][7] The selective inhibition of COX-2 over COX-1 is a key therapeutic goal, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[8]
Mechanism of Action: Selective COX-2 Inhibition
The diagram below illustrates the signaling pathway involving COX-2 and the therapeutic intervention by pyrazole-based inhibitors.
Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.
Head-to-Head Comparison of COX-2 Inhibitory Activity
The following table summarizes the in vitro COX-2 inhibitory activity of several pyrazole derivatives, with Celecoxib often serving as a benchmark.
| Compound/Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 2.16 | 5.42 | 2.51 | [9] |
| Compound 5f | 1.50 | >10 | >6.67 | [9] |
| Compound 6f | 1.15 | >10 | >8.70 | [9] |
| Compound 6e | 2.51 | >10 | >3.98 | [9] |
| AD 532 | Less potent than Celecoxib | - | - | [6] |
| Compounds 144-146 | 0.034 - 0.052 | - | - | [10] |
Lower IC50 values indicate greater potency.
As the data indicates, novel synthesized pyrazole-pyridazine hybrids, such as compounds 5f and 6f , have demonstrated superior in vitro COX-2 inhibitory activity and selectivity compared to Celecoxib.[9] In contrast, the derivative AD 532 was found to be a less potent inhibitor of COX-2 in vitro than celecoxib.[6] Furthermore, a series of thirteen pyrazole derivatives, including compounds 144-146, exhibited potent COX-2 inhibitory activity with IC50 values in the nanomolar range.[10]
In Vivo Anti-Inflammatory Efficacy
Preclinical in vivo models are crucial for validating the anti-inflammatory effects observed in vitro. The carrageenan-induced paw edema model in rats is a standard for assessing acute inflammation.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Celecoxib | - | 82.8 | [10] |
| Compounds 144-146 | - | 78.9 - 96 | [10] |
| Pyrazoline 2d | - | Higher than Indomethacin | [11] |
| Pyrazoline 2e | - | Higher than Indomethacin | [11] |
Notably, pyrazoline derivatives 2d and 2e showed higher anti-inflammatory activity than the standard drug indomethacin in this model.[11]
Anticancer Pyrazole Derivatives: Targeting Kinases and Inducing Cytotoxicity
The pyrazole scaffold is also a privileged structure in the design of anticancer agents, particularly kinase inhibitors.[12][13][14] Numerous pyrazole derivatives have been developed and evaluated for their potential to inhibit various cancer cell lines.[12][14]
Mechanism of Action: Kinase Inhibition and Cytotoxicity
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical for cell signaling, proliferation, and survival.[13][15] The diagram below provides a generalized overview of this mechanism.
Caption: General mechanism of kinase inhibition by pyrazole derivatives.
Head-to-Head Comparison of In Vitro Cytotoxicity
The following table presents a head-to-head comparison of the cytotoxic activity of various pyrazole derivatives against different human cancer cell lines, with doxorubicin and 5-fluorouracil (5-FU) as common reference drugs. The IC50 value represents the concentration required to inhibit 50% of cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| Compound 43 | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [12] |
| Compounds 33 & 34 | Various | <23.7 | Doxorubicin | 24.7 - 64.8 | [12] |
| Compound 6 | Various | 0.00006 - 0.00025 | - | - | [12] |
| KA5 | HepG2 (Liver) | 8.5 | Sorafenib | 4.51 | [16] |
| Compounds 6b & 6d | HNO-97 | 10.5 & 10.0 | - | - | [17] |
| Compounds 161a & 161b | A-549 (Lung) | 4.91 & 3.22 | 5-Fluorouracil | 59.27 | [10] |
| Compound 21 | HCT116 (Colon) | 0.39 | - | - | [18] |
| Compound 21 | MCF-7 (Breast) | 0.46 | - | - | [18] |
| Compound 22 | MCF7 (Breast) | 0.01 | Doxorubicin | - | [18] |
| Compound 23 | NCI-H460 (Lung) | 0.03 | Doxorubicin | - | [18] |
| Compounds 5, 6, 11 | - | 0.45 - 0.56 (CDK2) | Roscovitine | 0.99 (CDK2) | [19] |
The data reveals that many novel pyrazole derivatives exhibit potent cytotoxic activity, in some cases surpassing that of established chemotherapeutic agents like doxorubicin and 5-FU.[10][12][18] For instance, compound 43 was significantly more potent against MCF7 breast cancer cells than doxorubicin.[12] Similarly, compounds 161a and 161b showed remarkable activity against the A-549 lung cancer cell line compared to 5-fluorouracil.[10]
Experimental Protocols: A Guide to Preclinical Evaluation
To ensure the reproducibility and validity of preclinical data, standardized experimental protocols are essential. Below are representative step-by-step methodologies for key assays mentioned in this guide.
Workflow for Preclinical Screening of Pyrazole Derivatives
Caption: A generalized workflow for the preclinical evaluation of pyrazole derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well microplate and culture for 24 hours under standard conditions (37°C, 5% CO2).[19]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives and a reference drug for a specified duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial succinate dehydrogenase will convert the yellow MTT into purple formazan crystals.[19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is widely used to evaluate the efficacy of acute anti-inflammatory agents.[6]
Protocol:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for a week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: control (vehicle), reference drug (e.g., celecoxib, indomethacin), and test groups (different doses of pyrazole derivatives). Administer the compounds, typically orally or intraperitoneally.[11]
-
Induction of Edema: After a set time (e.g., 1 hour) post-dosing, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Conclusion and Future Directions
The preclinical data presented in this guide highlights the immense potential of the pyrazole scaffold in generating highly potent and selective therapeutic agents. Head-to-head comparisons reveal that novel pyrazole derivatives frequently outperform established drugs like celecoxib and doxorubicin in specific preclinical models.[9][12] However, it is crucial to acknowledge the limitations of these studies. In vitro potency does not always translate to in vivo efficacy, and preclinical models in rodents may not fully recapitulate human disease.[5]
Future research should focus on comprehensive preclinical profiling, including pharmacokinetic and pharmacodynamic studies, to better predict clinical outcomes. The exploration of pyrazole derivatives as dual inhibitors (e.g., COX/LOX) or as components of multi-target drugs represents a promising avenue for developing therapies with enhanced efficacy and broader applications.[5] As our understanding of the structure-activity relationships of pyrazole derivatives deepens, we can anticipate the rational design of even more effective and safer drug candidates for a range of debilitating diseases.[14]
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- 5. ijpsjournal.com [ijpsjournal.com]
- 6. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 16. pjps.pk [pjps.pk]
- 17. tandfonline.com [tandfonline.com]
- 18. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
validating biomarkers for 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine activity
An In-Depth Guide to the Validation of Pharmacodynamic Biomarkers for 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a Novel MEK1/2 Kinase Inhibitor
This guide provides a comprehensive framework for the validation of pharmacodynamic (PD) biomarkers for the novel, selective, small-molecule inhibitor of MEK1/2, this compound (designated CPA-4FP). As researchers and drug development professionals, our objective is to establish a robust and reproducible biomarker strategy that can confidently demonstrate target engagement and downstream pathway modulation by CPA-4FP in preclinical models. This document will detail the scientific rationale behind biomarker selection, present a comparative analysis of key PD markers, and provide detailed, validated protocols for their assessment.
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the RAS-RAF-MEK-ERK pathway, is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in genes like BRAF and RAS, is a well-documented oncogenic driver in a multitude of human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer. CPA-4FP has been developed as a potent and selective inhibitor of MEK1 and MEK2 (MEK1/2), the central kinases in this pathway. By binding to and inhibiting MEK1/2, CPA-4FP aims to block the phosphorylation and subsequent activation of ERK1/2, thereby inhibiting downstream signaling and tumor cell proliferation.
The validation of pharmacodynamic biomarkers is not merely a regulatory requirement; it is the bedrock of a successful translational strategy. Robust biomarkers provide irrefutable evidence of target engagement, inform dose-selection for in vivo studies, and offer a clear mechanistic link between drug administration and biological response. This guide will focus on the validation of two primary, mechanistically-linked biomarkers for CPA-4FP: the direct downstream target, phosphorylated ERK (pERK), and a key downstream transcriptional target, Cyclin D1.
Comparative Analysis of Primary Pharmacodynamic Biomarkers
The selection of appropriate biomarkers is a critical decision in any drug development program. The ideal biomarker should be sensitive, specific, reproducible, and directly linked to the drug's mechanism of action. For a MEK inhibitor like CPA-4FP, we can consider a range of markers from direct target modulation to downstream cellular effects.
| Biomarker | Type | Assay Methodologies | Pros | Cons |
| Phosphorylated ERK1/2 (pERK1/2) | Proximal, Target Engagement | Western Blot, ELISA, Flow Cytometry, Immunohistochemistry (IHC) | - Directly reflects MEK1/2 inhibition.- Rapid and transient response, ideal for PD studies.- Well-established, commercially available antibodies. | - Signal can be transient, requiring careful timing of sample collection.- Can be influenced by feedback loops in the pathway. |
| Cyclin D1 Expression | Distal, Functional Readout | qPCR, Western Blot, IHC | - Reflects downstream functional consequence of pathway inhibition.- Changes in protein levels can be more sustained than pERK.- Directly linked to cell cycle progression. | - Indirect measure of target engagement.- Can be regulated by other signaling pathways.- Slower response time compared to pERK. |
| Ki-67 Proliferation Index | Cellular, Phenotypic Response | IHC, Flow Cytometry | - Direct measure of the desired anti-proliferative effect.- Well-validated clinical biomarker. | - Not specific to MEK pathway inhibition.- Slowest response time, may not be suitable for early PD assessments. |
For the purpose of this guide, we will focus on the parallel validation of pERK1/2 as a proximal biomarker of target engagement and Cyclin D1 as a distal biomarker of functional response. This dual-biomarker approach provides a more complete picture of CPA-4FP's activity.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the validation of pERK and Cyclin D1 in a preclinical setting using a human colorectal cancer cell line with a BRAF V600E mutation (e.g., HT-29), a common model for MEK inhibitor studies.
Overall Experimental Workflow
The workflow for validating the activity of CPA-4FP is designed to move from in vitro characterization to in vivo target engagement.
Caption: High-level workflow for CPA-4FP biomarker validation.
Protocol: In Vitro pERK1/2 Inhibition by Western Blot
This protocol details the steps to assess the dose-dependent inhibition of ERK1/2 phosphorylation by CPA-4FP.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Here, we will use antibodies specific to the phosphorylated form of ERK1/2 (pERK) and total ERK1/2 to determine the extent of MEK1/2 inhibition.
Materials:
-
HT-29 cells (ATCC HTB-38)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
CPA-4FP (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris gels
-
Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL substrate
Procedure:
-
Cell Seeding: Seed HT-29 cells in 6-well plates at a density of 5x10^5 cells/well and allow to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free DMEM for 12-16 hours to reduce basal pathway activation.
-
CPA-4FP Treatment: Treat cells with a serial dilution of CPA-4FP (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20 µ g/lane ) and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-pERK1/2 at 1:1000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash and apply ECL substrate.
-
-
Detection: Image the blot using a chemiluminescence detector.
-
Stripping and Re-probing: Strip the membrane and re-probe for total ERK1/2 and β-actin as loading controls.
Data Analysis: Quantify band intensities using software like ImageJ. Calculate the ratio of pERK to total ERK for each dose and normalize to the vehicle control. Plot the dose-response curve to determine the IC50.
Protocol: In Vitro Cyclin D1 mRNA Expression by qPCR
This protocol measures the effect of CPA-4FP on the transcription of a key downstream gene, CCND1 (Cyclin D1).
Principle: Quantitative PCR (qPCR) measures the amount of a specific mRNA transcript in a sample, providing a sensitive readout of gene expression changes.
Materials:
-
Treated cells from the same experiment as section 3.2 (or a parallel experiment).
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CCND1 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from CPA-4FP-treated and control cells according to the kit manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer set. A typical reaction includes cDNA, primers, and master mix.
-
Thermal Cycling: Run the qPCR program on a real-time PCR instrument.
-
Data Analysis: Calculate the change in CCND1 expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Signaling Pathway and Drug Mechanism
Understanding the underlying signaling pathway is crucial for interpreting biomarker data. CPA-4FP targets the core of the MAPK cascade.
A Senior Application Scientist's Guide to the Independent Verification of Published Data on Pyrazole Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bedrock of scientific advancement, particularly in the high-stakes field of drug development, is the ability to reproduce and build upon prior work. Pyrazole scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous blockbuster drugs. Consequently, the reliability of published data concerning these compounds is paramount. However, the scientific literature is not infallible. Discrepancies, whether from unintentional error or methodological variance, can lead to wasted resources and derailed research programs.
This guide provides a robust, field-tested framework for the independent verification of published data on pyrazole compounds. It moves beyond a simple checklist, delving into the causality behind experimental choices to equip you with a self-validating system for ensuring the data you rely on is accurate and trustworthy.
Part 1: The Foundational Step - In-Silico Triage and Data Scrutiny
Before a single flask is touched, a thorough in-silico analysis can preemptively identify a significant portion of potential data inconsistencies. This initial step is a rapid, cost-effective method to validate the basic claims of a publication.
Structural and Spectroscopic Sanity Check
The first line of defense is to ensure the reported structure is chemically sound and that the provided spectral data is plausible.
-
Cross-Database Verification: The reported compound name, CAS number, and structure should be cross-referenced across authoritative databases like PubChem, Scopus (via SciFinder), and the Cambridge Structural Database (CSD).[1] Inconsistencies in identifiers are a primary red flag.
-
Computational Spectral Prediction: Utilize software (e.g., ChemDraw, MNova) to predict the ¹H and ¹³C NMR spectra of the published structure. While these predictions are not a substitute for experimental data, they are invaluable for spotting gross errors. A published peak at 10 ppm when the prediction suggests no protons should appear downfield of 8 ppm warrants extreme skepticism.
-
Mass and Compositional Integrity: Calculate the exact mass of the proposed chemical formula. This must align with the high-resolution mass spectrometry (HRMS) data provided. Furthermore, the theoretical elemental composition (C, H, N) should be calculated and ready for comparison with the experimental values.
The causality here is simple: if the fundamental data points presented in a paper do not align with established chemical principles and database records, the subsequent experimental data is built on a questionable foundation.
Part 2: The Core of Confirmation - A Workflow for Experimental Verification
Once the in-silico checks are passed, the process moves to the laboratory. The goal is not merely to replicate but to critically evaluate each data point.
Caption: Overall workflow for the independent verification of a published pyrazole compound.
Experimental Protocol: Replication of Synthesis
The objective is to reproduce the target molecule with unimpeachable purity. Even minor deviations from the published protocol should be noted, as they can be sources of discrepancy.
Step-by-Step Methodology:
-
Reagent Verification: Use reagents from trusted suppliers. Where possible, confirm the purity of starting materials, as impurities here can carry through the entire synthesis.
-
Stoichiometry and Conditions: Adhere strictly to the published molar ratios, solvent, temperature, and reaction time. The rationale is that pyrazole synthesis can sometimes yield regioisomers, and reaction conditions are often the determining factor.
-
Work-up and Purification: Follow the published procedure. However, apply a higher standard of rigor. If the publication uses a simple filtration, consider adding a column chromatography step to ensure the removal of all side products.
-
Purity Confirmation: Before detailed characterization, confirm purity using multiple methods. Thin-Layer Chromatography (TLC) against a co-spot of the starting material, Liquid Chromatography-Mass Spectrometry (LC-MS) to look for trace impurities, and a sharp melting point are essential.
Experimental Protocol: Spectroscopic and Analytical Characterization
This phase generates the core dataset for comparison. Each technique provides a unique and complementary piece of structural evidence. The American Chemical Society (ACS) provides robust guidelines for the reporting of analytical data, which serve as an excellent benchmark for verification.[2]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Critically, use the same solvent as reported in the publication to minimize solvent-induced chemical shift variations.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a well-calibrated spectrometer (e.g., 400 MHz or higher). Ensure an adequate number of scans for a good signal-to-noise ratio.
-
Data Analysis: Process the spectra and compare the chemical shifts (δ), coupling constants (J), and proton integrations directly with the published values.
Trustworthiness Check: The coupling patterns and integration values are often more informative than the exact chemical shifts. While shifts can vary slightly based on concentration and instrument calibration, the splitting pattern (e.g., a doublet of triplets) is a fundamental property of the molecular structure and should be identical.
B. High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exact mass, confirming the elemental formula with high confidence.
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., acetonitrile, methanol).
-
Data Acquisition: Infuse the sample into an HRMS instrument (e.g., TOF or Orbitrap) using an appropriate ionization source (typically ESI for polar pyrazole derivatives).
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and compare its measured mass to the calculated exact mass. The difference should be less than 5 ppm.
C. Elemental Analysis (CHN)
This classic technique provides a direct measure of the mass percentages of carbon, hydrogen, and nitrogen, validating the compound's elemental composition and purity.
Methodology:
-
Sample Preparation: Submit a pure, dry sample (~2-3 mg) to an analytical facility. The sample must be free of residual solvent, which is a common source of error.[3]
-
Data Analysis: Compare the experimentally determined percentages of C, H, and N to the theoretical values calculated from the molecular formula. A match within ±0.4% is considered verification.
| Technique | Parameter to Verify | Acceptance Criteria | Causality of Discrepancy |
| ¹H NMR | Chemical Shift (δ), Integration, Coupling (J) | J-couplings and integrations must match. δ should be very close (<0.05 ppm) if the solvent is identical.[4][5] | Incorrect structure, different isomer, presence of impurities. |
| ¹³C NMR | Number of signals, Chemical Shift (δ) | The number of unique carbons must match the structure. Shifts should be comparable.[6][7] | Incorrect carbon skeleton, presence of symmetric impurities. |
| HRMS | Exact Mass of Molecular Ion | Measured mass must be within 5 ppm of the calculated mass.[8] | Wrong molecular formula. |
| Elemental Analysis | %C, %H, %N | Experimental values must be within ±0.4% of theoretical values. | Impure sample (residual solvent, salts), incorrect formula. |
| Caption: Table summarizing the key analytical techniques and criteria for data verification. |
Part 3: Interpreting Discrepancies and Drawing Conclusions
Not all deviations are created equal. Understanding the potential sources of error is key to making an informed judgment. Common errors in chemical testing can stem from sample preparation, equipment calibration, or human error.[3][9]
Caption: Decision tree for interpreting discrepancies in verified pyrazole compound data.
Scenario 1: Minor Deviations
Small differences in NMR chemical shifts or melting points can often be attributed to variations in instrumentation, sample concentration, or, in the case of solid-state measurements, crystal polymorphism.[10][11] If the core data—such as NMR coupling patterns, the presence of key IR stretches, and high-accuracy mass and elemental composition—are all consistent, the published data can generally be considered verified.
Scenario 2: Major Discrepancies
A significant deviation in any of the core validation parameters constitutes a failure to verify the published data.
-
Incorrect NMR Splitting/Integration: This strongly suggests a different constitutional isomer or an entirely incorrect structure.
-
Failed HRMS or Elemental Analysis: This indicates an incorrect molecular formula, meaning the wrong atoms are connected or the compound is persistently impure.
-
Contradictory Crystallographic Data: Single-crystal X-ray diffraction is often considered the ultimate proof of structure.[12] If a crystal structure is obtained and it contradicts the published report, the original assignment is almost certainly in error.
In these cases, the published data should be considered unreliable. This finding is critical and may warrant communication with the original authors or the publishing journal to correct the scientific record. Trust, but verify, is the guiding principle for robust science.[13]
References
- Vertex AI Search. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF.
- Popa, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. JOCPR.
- ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- Price, S. L. (2013). Predicting crystal structures of organic compounds. Chemical Society Reviews.
- American Chemical Society. (n.d.). ACS Research Data Guidelines. ACS Publications.
- Aseschem. (2025). How to Avoid the Most Common Chemical Testing Mistakes.
- Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Springer.
- Fourches, D., et al. (n.d.). Trust, But Verify II: A Practical Guide to Chemogenomics Data Curation. National Institutes of Health.
- Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC.
- ResearchGate. (n.d.). What causes most errors in chemical analysis?.
- Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
- Abuelizz, H. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- Ali, I. A. I., et al. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. PubMed Central.
- Spek, A. L. (2009). Structure validation in chemical crystallography. PubMed Central.
- Dunn, M. E., et al. (2020). Statistical Analysis of Physical Chemistry Data: Errors Are Not Mistakes. ACS Publications.
- ResearchGate. (n.d.). Predicting crystal structures of organic compounds.
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A Comparative Guide to the Kinase Selectivity of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Introduction
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology.[1][2][3] Kinases, due to the highly conserved nature of their ATP-binding sites, present a significant challenge for achieving inhibitor selectivity.[2][4] Lack of selectivity can lead to off-target effects, complicating preclinical studies and potentially causing adverse effects in clinical applications.[2] Therefore, rigorous evaluation of a compound's selectivity profile across the kinome is a critical step in its development as a chemical probe or therapeutic candidate.
This guide focuses on This compound , a novel small molecule inhibitor featuring a 3-aminopyrazole scaffold. This chemical motif is present in numerous kinase inhibitors, known to interact with the hinge region of the kinase ATP-binding pocket.[5] Our initial investigations have identified this compound as a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
IRAK4 is a serine/threonine kinase that plays a master role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[6][7][8] As the most upstream and essential kinase in the Myddosome signaling complex, IRAK4's kinase and scaffolding functions are critical for activating downstream pathways, such as NF-κB, leading to the production of inflammatory cytokines.[9][10][11] Its crucial role has made it an attractive target for treating a range of inflammatory and autoimmune diseases.[7][8]
Given its potent activity against IRAK4, it is imperative to determine the selectivity of this compound against other closely related kinases. The IRAK family includes three other members: IRAK1, IRAK2, and IRAK3 (also known as IRAK-M).[7][12] While IRAK1 and IRAK2 are also downstream substrates of IRAK4 in the signaling pathway, IRAK3 functions as a negative regulator.[7][9] Due to the significant homology within the kinase domains of the IRAK family, particularly between IRAK1 and IRAK4, assessing cross-reactivity is fundamentally important.[7]
This guide provides a detailed comparison of the inhibitory activity of this compound against IRAK4, IRAK1, IRAK2, and IRAK3. We present supporting experimental data from both biochemical and cell-based assays to provide a comprehensive and objective assessment of its selectivity profile.
Signaling Pathway Context: The Role of IRAK4
To understand the importance of selectivity, one must first appreciate the specific role of IRAK4 in the TLR/IL-1R signaling pathway. Upon ligand binding, TLRs or IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4 to form a complex known as the Myddosome.[8][9] IRAK4, considered the "master IRAK," then phosphorylates and activates IRAK1 and IRAK2, initiating a downstream cascade that culminates in the activation of transcription factors like NF-κB and AP-1, driving inflammatory responses.[8][9] Inhibiting IRAK4 is intended to block this entire cascade at its origin.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the enzymatic reaction. [13]It is a robust method for determining the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Rationale: The choice of a universal ADP-quantification assay allows for a standardized comparison across different kinases, as it is independent of the specific substrate used for each enzyme. We use ATP at the apparent Km concentration for each kinase to ensure a fair comparison of inhibitor potency.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution for each kinase (IRAK4, IRAK1, IRAK2, IRAK3) in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer. The final concentration should be the apparent ATP Km for each respective kinase.
-
Perform a serial dilution of this compound in reaction buffer, starting from 100 µM.
-
-
Kinase Reaction:
-
To a 384-well plate, add 2.5 µL of the serially diluted compound or vehicle control (DMSO).
-
Add 2.5 µL of the 2X kinase/substrate solution to each well and mix gently.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to consume all unreacted ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular environment. [14][15][16]The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. [14][17]This change in thermal stability is a direct indicator of target binding.
Rationale: While biochemical assays are essential for determining potency, they do not account for factors like cell permeability or off-target engagement within the complex cellular milieu. CETSA provides crucial, physiologically relevant evidence that the compound reaches and binds to its intended target in intact cells. [16][18] Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture THP-1 human monocytic cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat the cells with either vehicle (0.1% DMSO) or 1 µM of this compound for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble IRAK4 and IRAK1 using a specific and sensitive method like Western Blot or ELISA.
-
-
Data Analysis:
-
For each temperature point, quantify the band intensity (Western Blot) or signal (ELISA) and normalize it to the unheated control (37°C).
-
Plot the percentage of soluble protein versus temperature for both vehicle- and compound-treated samples to generate CETSA melt curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Results
Biochemical Selectivity Profile
The inhibitory potency of this compound was determined against the kinase domains of human IRAK4, IRAK1, IRAK2, and IRAK3. The IC50 values, representing the mean of three independent experiments, are summarized below.
| Kinase Target | IC50 (nM) | Selectivity Ratio (IC50 Kinase / IC50 IRAK4) |
| IRAK4 | 15 | 1x |
| IRAK1 | 850 | 57x |
| IRAK2 | >10,000 | >667x |
| IRAK3 (IRAK-M) | >10,000 | >667x |
The data clearly demonstrates that this compound is a highly potent inhibitor of IRAK4. The compound exhibits significant selectivity for IRAK4 over the other tested IRAK family members. It is 57-fold more selective for IRAK4 than for IRAK1 and shows minimal activity against IRAK2 and IRAK3 at concentrations up to 10,000 nM.
Cellular Target Engagement
The CETSA results confirmed that this compound engages IRAK4 in intact THP-1 cells. Treatment with the compound led to a significant thermal stabilization of IRAK4, as evidenced by a rightward shift in its melting curve compared to the vehicle-treated control. In contrast, no significant thermal shift was observed for IRAK1 at the same concentration, corroborating the selectivity observed in the biochemical assays.
Discussion
The primary goal of this investigation was to characterize the selectivity of this compound. Our findings indicate a highly encouraging selectivity profile, with potent, single-digit nanomolar inhibition of IRAK4 and significantly weaker activity against other IRAK family kinases.
The 57-fold selectivity against IRAK1 is particularly noteworthy. IRAK1 and IRAK4 share considerable sequence homology in their ATP-binding sites, making the design of selective inhibitors challenging. [7]The observed selectivity suggests that this compound likely exploits subtle structural differences between the two kinases, potentially outside the highly conserved hinge region. This level of selectivity is critical for a high-quality chemical probe, as it helps ensure that observed biological effects can be confidently attributed to the inhibition of IRAK4 rather than IRAK1.
The lack of activity against IRAK2 and the pseudokinase IRAK3 further solidifies the compound's specific mode of action. By potently and selectively inhibiting the master upstream kinase, IRAK4, the compound effectively shuts down the Myddosome signaling cascade at its initiation point.
The confirmation of target engagement via CETSA is a vital piece of evidence. It demonstrates that the compound is cell-permeable and binds to IRAK4 in its native, intracellular environment. The absence of a thermal shift for IRAK1 in the cellular context provides strong, physiologically relevant validation of the selectivity observed biochemically. This dual-assay approach provides a high degree of confidence in the compound's mechanism of action.
Conclusion
Based on comprehensive biochemical and cell-based analyses, This compound is a potent and highly selective inhibitor of IRAK4. It effectively discriminates between IRAK4 and other closely related IRAK family members, most notably IRAK1. This well-defined selectivity profile, confirmed by direct target engagement in intact cells, establishes this compound as a valuable tool for investigating IRAK4-mediated biology and as a promising lead scaffold for the development of therapeutics targeting inflammatory and autoimmune disorders.
References
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Almqvist, H., et al. (2016). CETSA simplifies the direct determination of drug-target interactions in live cells. Current Opinion in Chemical Biology, 30, 66-73. Available at: [Link]
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Feng, Y., et al. (2023). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B. Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). interleukin 1 receptor associated kinase 4. Retrieved from [Link]
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Wang, L., et al. (2018). Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4). Journal of Biological Chemistry. Available at: [Link]
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Wodtke, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine for Laboratory Professionals
As researchers and scientists working at the forefront of drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our laboratory practices. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a compound of interest in many research endeavors. By understanding the principles behind these procedures, we can ensure the safety of our colleagues and minimize our environmental impact.
Hazard Assessment and Classification
Presumptive Hazard Classification:
| Hazard Category | Classification | GHS Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][4][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][4][5] |
Based on these potential hazards, this compound should be treated as a hazardous chemical waste unless determined otherwise by institutional or local regulations.[2][9]
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling or preparing for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[9]
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[9]
-
Body Protection : A laboratory coat is essential to prevent skin contact.[3][9]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[10]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] Avoid creating dust when handling the solid compound.[3] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][5]
Waste Segregation and Container Management
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Waste Stream : This compound should be disposed of in a designated hazardous solid chemical waste container.
-
Incompatibility : Do not mix with incompatible waste streams, such as strong oxidizing agents, strong acids, or strong bases.[11]
-
Container : Use a clearly labeled, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.[12]
-
Labeling : The waste container must be labeled with a hazardous waste tag that includes:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation
-
Step-by-Step Disposal Protocol
The following protocol outlines the procedures for disposing of solid waste, liquid waste, and empty containers.
Solid Waste Disposal
-
Collection : Carefully transfer the solid this compound waste into a designated and properly labeled hazardous solid chemical waste container.
-
Minimization : Avoid generating dust during transfer by using appropriate tools and techniques.
-
Sealing : Securely close the container immediately after adding the waste.
-
Storage : Store the sealed container in a designated satellite accumulation area away from incompatible materials.
Liquid Waste Disposal (Solutions)
-
Collection : Solutions containing this compound should be collected in a designated hazardous liquid chemical waste container.
-
Segregation : Do not mix aqueous solutions with organic solvents unless permitted by your institution's waste management guidelines.[12]
-
Labeling : Label the container with the full chemical name and concentration of all components.
-
Drain Disposal : Do not dispose of solutions containing this compound down the drain.[1]
Empty Container Disposal
-
Triple Rinsing : Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1]
-
Rinsate Collection : The first rinseate must be collected and disposed of as hazardous liquid chemical waste.[12] Subsequent rinsate may also need to be collected depending on local regulations.
-
Defacing : After rinsing, deface or remove the original label.
-
Final Disposal : The rinsed and defaced container can typically be disposed of in the regular trash, but confirm this with your institution's Environmental Health and Safety (EHS) department.[1]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert : Notify your supervisor and your institution's EHS department.
-
Control : If it is safe to do so, control the source of the spill.
-
Containment : For small spills of solid material, carefully sweep it up and place it in a labeled hazardous waste container.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[1]
-
Cleanup : Place the absorbent material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent and then soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The proper disposal of this compound is a multi-step process that requires careful attention to hazard assessment, personal protection, and waste segregation. By adhering to the principles of chemical safety and following the procedures outlined in this guide, researchers can ensure a safe laboratory environment and responsible environmental stewardship. Always consult your institution's specific waste management policies and local regulations for final guidance.
References
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- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 3-Amino-1-(4-chlorophenyl)-1H-pyrazole.
- Jetir.Org. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole.
- ChemicalBook. (2022, August 11). 3-CYCLOPROPYL-1-PHENYL-1H-PYRAZOL-5-AMINE - Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 4-Cyclopropyl-1H-pyrazole.
- Bergeson & Campbell, P.C. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period.
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- Stanford Environmental Health & Safety. (n.d.). List of Acutely Hazardous Wastes.
- Capot Chemical. (2026, January 7). MSDS of 1-Cyclopropyl-1H-pyrazol-3-amine.
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. The compound 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, while a promising building block, necessitates a rigorous and informed approach to laboratory safety. As a senior application scientist, this guide is designed to provide you, my fellow researchers, with the essential, immediate safety and logistical information for handling this compound. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that protects you, your colleagues, and our shared environment.
This document is structured to provide a clear, logical, and scientifically-grounded framework for the safe handling of this compound. We will delve into the rationale behind each procedural step, ensuring that every action is understood, not just followed.
Hazard Analysis: A Structurally-Informed Risk Assessment
The molecule can be deconstructed into three key components:
-
Primary Aromatic Amine: This is the most significant toxiphore. Primary aromatic amines (PAAs) as a class are known for their potential to cause a range of adverse health effects. Many are lipid-soluble and can be readily absorbed through the skin.[1] Health hazards associated with PAAs include carcinogenicity, mutagenicity, and skin sensitization.[1][2] Historical and toxicological data have linked occupational exposure to certain aromatic amines with an increased risk of bladder cancer.[1][3]
-
Fluorinated Phenyl Group: The introduction of fluorine into organic molecules can significantly alter their metabolic pathways and toxicological profiles.[4] Fluorinated compounds can be persistent and may possess metabolic toxicity.[5] While enhancing a molecule's pharmaceutical properties, this modification also demands heightened caution during handling.
-
Pyrazole Core: Pyrazole derivatives are a cornerstone of many pharmaceuticals.[6] While this speaks to their biological activity, it also underscores the potential for unintended physiological effects if exposure occurs.
Given this structural analysis, we must operate under the precautionary principle, treating this compound as a substance with the potential for high toxicity, skin absorption, and long-term health effects.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and correct use of PPE are non-negotiable. The minimum PPE requirements for handling this compound are outlined below. Remember, PPE is the last line of defense, to be used in conjunction with engineering controls like fume hoods.[7][8]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | The aromatic amine structure suggests a high risk of skin absorption.[1][9] Double-gloving provides an additional barrier against potential tears and permeation. Change gloves immediately upon contamination. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A face shield should be worn over safety glasses when there is a risk of splashes or spills.[7][10] | Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or damage. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Provides a removable barrier to protect skin and personal clothing from contamination.[5] |
| Foot Protection | Closed-toe, non-porous shoes. | Protects feet from spills and falling objects.[11] |
| Respiratory Protection | To be determined by a formal risk assessment. If handling the solid as a powder or creating aerosols, a NIOSH-approved respirator is required.[9][10] | Aromatic amines can be harmful if inhaled.[1] Engineering controls (i.e., a chemical fume hood) are the primary means of mitigating this risk. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following protocol is designed to minimize exposure and ensure a safe working environment.
Preparation
-
Designate a Workspace: All work with this compound must be conducted within a certified chemical fume hood.[5]
-
Assemble Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the designated area.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational. Have a spill kit rated for chemical spills readily available.
Handling and Use
-
Don PPE: Put on all required PPE before entering the designated workspace.
-
Weighing: If handling the solid, conduct all weighing operations within the fume hood to contain any airborne particles.
-
Transfers: Use appropriate tools, such as spatulas or funnels, to transfer the compound and minimize the risk of spills.[12]
-
Work Practices: Keep all containers of the compound sealed when not in use. Work with the smallest quantity of material necessary for your experiment.
Post-Handling
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[2][13]
-
Waste Segregation: Do not mix waste containing this compound with other waste streams. It should be collected in a designated, labeled, and sealed hazardous waste container.[14][15]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Potential Carcinogen").[16]
-
Container Rinsing: For empty containers that held the compound, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[15] For highly toxic compounds, the first three rinses should be collected.[15]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, in accordance with all local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[16][17]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][18] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[18]
-
Spill: For a small spill within the fume hood, use an appropriate absorbent material from a chemical spill kit. For larger spills, evacuate the area and contact your institution's emergency response team.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, you are not only ensuring your own safety but also contributing to a robust safety culture within your organization. The principles outlined here are foundational and should be supplemented by any specific institutional policies and procedures.
References
- How to store fluorinated pharmaceutical intermediates properly? - Blog. (2025).
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals - Benchchem. (2025).
- Laboratory Safety Guidance - OSHA. (n.d.).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- OSHA's Personal Protective Equipment Standard. (n.d.).
- 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety - Cornell EHS. (n.d.).
- OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.).
- Safety and handling of fluorinated organic compounds - Benchchem. (2025).
- Aromatic Amines : An Assessment of the Biological and Environmental Effects. (n.d.).
- Hazardous Waste Manage... - A-State Knowledge Base. (n.d.).
- Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf. (2010).
- Aromatic and Heterocyclic Aromatic Amines - LGC Standards. (n.d.).
- Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025).
- Hazardous Waste and Disposal - American Chemical Society. (n.d.).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025).
- Anhydrous Ammonia PPE - YouTube. (2020).
- Proper Disposal of Disuprazole: A Guide for Laboratory Professionals - Benchchem. (2025).
- Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.).
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate. (2025).
- Putting the F in pharma | Feature - Chemistry World. (2025).
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
